molecular formula C15H21NO5 B596220 Boc-homo-L-tyrosine CAS No. 198473-94-8

Boc-homo-L-tyrosine

Cat. No.: B596220
CAS No.: 198473-94-8
M. Wt: 295.335
InChI Key: CDPGKTTZDRPESV-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Boc-homo-L-tyrosine is a protected unnatural amino acid that serves as a critical building block in advanced biochemical and pharmaceutical research. Its primary application is in solid-phase peptide synthesis (SPPS), where the Boc (tert-butoxycarbonyl) group provides essential protection for the amine moiety, enabling the controlled construction of complex peptide sequences. This homologated tyrosine derivative is particularly valuable for incorporating a tyrosine-like side chain with altered spacing and flexibility into synthetic peptides, which can be pivotal for studying structure-activity relationships. Research into L-tyrosine derivatives highlights their significant potential in drug discovery. Recent studies investigate their mechanism of action as antiviral agents, with some derivatives demonstrating the ability to inhibit the replication of viruses like the chikungunya virus at multiple stages of its replicative cycle, from viral entry to assembly . Furthermore, tyrosine-derived compounds are a foundation for developing novel fluorescent unnatural amino acids (UAAs). By extending the π-conjugation of the aromatic sidechain, researchers create highly sensitive, stimuli-responsive fluorescent probes that exhibit emission across a broad spectrum of wavelengths and respond to environmental changes such as pH . These probes are instrumental in bioimaging and for monitoring fundamental biological processes, including protein interactions and localization. This compound is therefore a versatile reagent for innovators working at the intersection of synthetic chemistry, medicinal chemistry, and chemical biology, facilitating the development of new therapeutic candidates and advanced diagnostic tools.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-4-(4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO5/c1-15(2,3)21-14(20)16-12(13(18)19)9-6-10-4-7-11(17)8-5-10/h4-5,7-8,12,17H,6,9H2,1-3H3,(H,16,20)(H,18,19)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDPGKTTZDRPESV-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCC1=CC=C(C=C1)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCC1=CC=C(C=C1)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50654299
Record name (2S)-2-[(tert-Butoxycarbonyl)amino]-4-(4-hydroxyphenyl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50654299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

198473-94-8
Record name (2S)-2-[(tert-Butoxycarbonyl)amino]-4-(4-hydroxyphenyl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50654299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Physicochemical Properties of Boc-homo-L-tyrosine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of N-tert-butoxycarbonyl-L-homotyrosine (Boc-homo-L-tyrosine). This valuable amino acid derivative serves as a crucial building block in peptide synthesis and drug discovery, making a thorough understanding of its characteristics essential for its effective application.

Core Physicochemical Data

This compound is a white to off-white solid at room temperature. The following tables summarize its key physical and chemical properties based on available data. It is important to note that some of the listed values are predicted and should be confirmed experimentally for critical applications.

Table 1: General and Physical Properties of this compound

PropertyValueSource
Molecular Formula C₁₅H₂₁NO₅[1][2][3]
Molecular Weight 295.33 g/mol [1][3]
CAS Number 198473-94-8[1][2][3]
Appearance White to off-white solid/powder[4]
Melting Point Not experimentally determined in searched literature. For the related compound N-Boc-L-tyrosine, the melting point is reported as 133-135 °C.[5]
Boiling Point (Predicted) 495.3 °C at 760 mmHg[6]
Density (Predicted) 1.212 g/cm³[6]
Storage Conditions Store at 10°C - 25°C[1][3]

Table 2: Chemical and Spectroscopic Properties of this compound

PropertyValueSource
pKa (Predicted) 3.98 ± 0.10
Optical Rotation ([α]D) Not experimentally determined in searched literature. For the related compound N-Boc-L-tyrosine, a specific rotation of +37° (c=1 in dioxane) has been reported.[7]
Solubility Soluble in organic solvents such as DMSO.[1] Quantitative solubility data in various solvents is not readily available in the searched literature.
SMILES CC(C)(C)OC(=O)N--INVALID-LINK--C(=O)O[1][3]

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of this compound are not widely published. However, based on standard procedures for the Boc protection of amino acids and their subsequent analysis, the following representative protocols can be adapted.

Protocol 1: Synthesis of this compound (General Procedure)

This protocol describes a general method for the N-terminal protection of an amino acid using di-tert-butyl dicarbonate (Boc₂O).

Materials:

  • L-homo-tyrosine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Sodium bicarbonate (NaHCO₃) or other suitable base

  • Dioxane and water (or other suitable solvent system)

  • Ethyl acetate

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hydrochloric acid (1M)

Procedure:

  • Dissolution: Dissolve L-homo-tyrosine in a 1:1 mixture of dioxane and water containing one equivalent of sodium bicarbonate.

  • Addition of Boc₂O: To the stirred solution, add a slight molar excess (e.g., 1.1 equivalents) of di-tert-butyl dicarbonate (Boc₂O).

  • Reaction: Allow the reaction to proceed at room temperature, monitoring its progress by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the dioxane.

  • Extraction: Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted Boc₂O and byproducts.

  • Acidification: Cool the aqueous layer in an ice bath and carefully acidify to approximately pH 3 with 1M HCl.

  • Product Extraction: Extract the acidified aqueous layer with ethyl acetate (3 x volumes).

  • Drying and Evaporation: Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and evaporate the solvent under reduced pressure to yield the crude this compound.

  • Purification: The crude product can be further purified by column chromatography on silica gel or by recrystallization.

Protocol 2: Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum should show a characteristic singlet at approximately 1.4 ppm corresponding to the nine equivalent protons of the tert-butyl group. Other expected signals include those for the aromatic protons of the tyrosine ring, the α-proton, and the methylene protons of the homo-tyrosine side chain.

  • ¹³C NMR: The carbon NMR spectrum will confirm the presence of the Boc group with signals for the quaternary carbon (around 80 ppm) and the methyl carbons (around 28 ppm).

2. High-Performance Liquid Chromatography (HPLC):

  • Reversed-Phase HPLC (RP-HPLC): This technique is used to assess the chemical purity of the compound. A C18 column with a gradient of water and acetonitrile containing 0.1% trifluoroacetic acid (TFA) is a common system.

  • Chiral HPLC: To determine the enantiomeric purity, a chiral column is employed to separate the L- and D-enantiomers.[8]

3. Mass Spectrometry (MS):

  • Electrospray ionization mass spectrometry (ESI-MS) can be used to confirm the molecular weight of the compound. The expected [M+H]⁺ or [M+Na]⁺ ion should be observed.

Applications in Synthesis and Drug Development

This compound is primarily used as a building block in solid-phase peptide synthesis (SPPS) to introduce a homo-tyrosine residue into a peptide sequence. The Boc protecting group prevents the α-amino group from participating in the peptide bond formation until it is selectively removed.

Boc Deprotection in Solid-Phase Peptide Synthesis

The removal of the Boc group is a critical step in SPPS and is typically achieved under acidic conditions.

Reagents:

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Scavengers (e.g., anisole, thioanisole) to prevent side reactions with sensitive residues.

General Procedure:

  • The peptide-resin is swelled in DCM.

  • A solution of TFA in DCM (typically 25-50%) is added to the resin.

  • The reaction is allowed to proceed for a short period (e.g., 30 minutes) at room temperature.

  • The resin is then washed thoroughly with DCM to remove the cleaved Boc group and excess TFA.

  • The resin is neutralized with a base (e.g., diisopropylethylamine in DCM) before the next amino acid coupling step.

Visualizations

The following diagrams illustrate key workflows and relationships involving this compound.

Synthesis_and_Characterization_Workflow Synthesis and Characterization of this compound cluster_synthesis Synthesis cluster_characterization Characterization Start L-homo-tyrosine Reaction Boc Protection (Boc₂O, Base) Start->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Purification (Chromatography/Recrystallization) Workup->Purification Product Pure this compound Purification->Product NMR NMR Spectroscopy (¹H, ¹³C) Product->NMR Verify Structure HPLC HPLC (Reversed-Phase & Chiral) Product->HPLC Assess Purity MS Mass Spectrometry Product->MS Confirm Mass

Caption: Workflow for the synthesis and characterization of this compound.

SPPS_Deprotection_Workflow Use of this compound in SPPS: Deprotection Step Start Peptide-Resin with N-terminal this compound Swell Swell Resin in DCM Start->Swell Deprotection Add TFA/DCM Solution Swell->Deprotection Wash1 Wash with DCM Deprotection->Wash1 Neutralization Neutralize with Base (e.g., DIPEA in DCM) Wash1->Neutralization Wash2 Wash with DCM Neutralization->Wash2 End Peptide-Resin with Free N-terminal homo-L-tyrosine (Ready for next coupling) Wash2->End

Caption: Workflow of the Boc deprotection step in solid-phase peptide synthesis.

References

An In-Depth Technical Guide to the Synthesis and Purification of Boc-Homo-L-Tyrosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of N-α-Boc-homo-L-tyrosine, a valuable amino acid derivative used in peptide synthesis and drug design. The document outlines detailed experimental protocols, presents quantitative data in structured tables, and includes visual diagrams of the key processes to ensure clarity and reproducibility.

Introduction

N-α-(tert-Butoxycarbonyl)-L-homotyrosine (Boc-homo-L-tyrosine) is a protected amino acid that serves as a crucial building block in the synthesis of peptides and peptidomimetics. The incorporation of homotyrosine, which possesses an additional methylene group in its side chain compared to tyrosine, can significantly influence the conformational properties and biological activity of peptides. The tert-butoxycarbonyl (Boc) protecting group on the α-amino function allows for controlled, stepwise peptide synthesis. This guide details a reliable method for the preparation and purification of this compound, ensuring high purity and yield for research and development applications.

Synthesis of this compound

The synthesis of this compound is typically achieved through the protection of the α-amino group of L-homotyrosine using di-tert-butyl dicarbonate (Boc₂O) under basic conditions.

Synthesis of the Precursor: L-Homotyrosine

A common route for the synthesis of L-homotyrosine is the asymmetric Strecker synthesis, which involves the reaction of an aldehyde with a chiral amine, followed by the introduction of cyanide and subsequent hydrolysis.

Boc Protection of L-Homotyrosine

The key step in the synthesis is the reaction of L-homotyrosine with di-tert-butyl dicarbonate in the presence of a base to yield the N-Boc-protected product.

Experimental Protocol: Synthesis of this compound

Materials:

  • L-Homotyrosine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Sodium bicarbonate (NaHCO₃)

  • Dioxane

  • Water

  • Ethyl acetate (EtOAc)

  • 5% aqueous citric acid solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolution: Dissolve L-Homotyrosine (1 equivalent) in a 1:1 mixture of dioxane and a 1M aqueous solution of sodium bicarbonate.

  • Addition of Boc₂O: To the stirred solution, add di-tert-butyl dicarbonate (1.1 equivalents) portion-wise at room temperature.

  • Reaction: Allow the reaction mixture to stir at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove the dioxane.

    • Wash the remaining aqueous solution with ethyl acetate (2 x 50 mL) to remove any unreacted Boc₂O and by-products.

    • Cool the aqueous layer to 0 °C in an ice bath and acidify to pH 3 with a 5% aqueous citric acid solution.

    • Extract the product into ethyl acetate (3 x 75 mL).

  • Drying and Concentration:

    • Combine the organic extracts and wash with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound, typically as a viscous oil or a solid.

Purification of this compound

Purification of the crude product is essential to remove unreacted starting materials, by-products, and any impurities. The two primary methods for purifying this compound are flash chromatography and recrystallization.

Flash Chromatography

Flash chromatography is a rapid and efficient method for purifying the product on a preparative scale.

Experimental Protocol: Flash Chromatography Purification

Materials and Equipment:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Flash chromatography system

Procedure:

  • Sample Preparation: Dissolve the crude this compound in a minimal amount of dichloromethane.

  • Column Packing: Pack a flash chromatography column with silica gel using a slurry of the initial mobile phase.

  • Loading: Load the dissolved sample onto the column.

  • Elution: Elute the column with a gradient of methanol in dichloromethane (e.g., 0% to 10% methanol).

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and concentrate under reduced pressure to yield the purified this compound.

Recrystallization

Recrystallization is a cost-effective method for obtaining highly pure crystalline this compound, particularly if the crude product is a solid.

Experimental Protocol: Recrystallization

Materials:

  • Crude this compound

  • Ethyl acetate (EtOAc)

  • Hexane

Procedure:

  • Dissolution: Dissolve the crude this compound in a minimal amount of hot ethyl acetate.

  • Crystallization: Slowly add hexane to the hot solution with stirring until it becomes persistently cloudy.

  • Cooling: Allow the solution to cool slowly to room temperature, and then place it in a refrigerator (4 °C) to facilitate complete crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold ethyl acetate/hexane (1:1).

  • Drying: Dry the crystals under vacuum to obtain pure this compound.

Data Presentation

The following tables summarize the key quantitative data associated with the synthesis and purification of this compound.

Table 1: Synthesis Reactants and Conditions

Reactant/ParameterMolar Ratio/Value
L-Homotyrosine1.0 eq
Di-tert-butyl dicarbonate1.1 eq
Sodium bicarbonate2.0 eq
SolventDioxane/Water (1:1)
TemperatureRoom Temperature
Reaction Time12 - 24 hours

Table 2: Purification and Product Characterization

ParameterFlash ChromatographyRecrystallization
Mobile Phase/Solvent System Dichloromethane/Methanol GradientEthyl Acetate/Hexane
Typical Yield > 85%> 80%
Purity (by HPLC) > 98%> 99%
Molecular Formula C₁₅H₂₁NO₅C₁₅H₂₁NO₅
Molecular Weight 295.33 g/mol 295.33 g/mol
CAS Number 198473-94-8198473-94-8

Visual Diagrams

The following diagrams illustrate the synthesis and purification workflows.

Synthesis_Workflow cluster_synthesis Synthesis Start L-Homotyrosine Reaction Boc Protection (Boc)₂O, NaHCO₃ Dioxane/H₂O, RT Start->Reaction Workup Aqueous Work-up Acidification (Citric Acid) Extraction (EtOAc) Reaction->Workup Crude Crude this compound Workup->Crude

Caption: Synthesis workflow for this compound.

Purification_Workflow cluster_chromatography Flash Chromatography cluster_recrystallization Recrystallization Crude_Product Crude this compound Load Load on Silica Gel Crude_Product->Load Dissolve Dissolve in Hot EtOAc Crude_Product->Dissolve Elute Elute with DCM/MeOH Gradient Load->Elute Collect Collect & Combine Fractions Elute->Collect Pure_Chroma Pure this compound Collect->Pure_Chroma Crystallize Add Hexane & Cool Dissolve->Crystallize Filter Filter & Wash Crystallize->Filter Pure_Recryst Pure this compound Filter->Pure_Recryst

Caption: Purification workflows for this compound.

Conclusion

This technical guide provides a detailed and practical framework for the synthesis and purification of this compound. By following the outlined experimental protocols and utilizing the provided data, researchers, scientists, and drug development professionals can reliably produce high-purity this compound for their synthetic needs. The choice between flash chromatography and recrystallization for purification will depend on the scale of the synthesis and the physical state of the crude product. Both methods, when executed correctly, yield a product of excellent quality suitable for demanding applications in peptide chemistry and medicinal research.

Boc-homo-L-tyrosine CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of Boc-homo-L-tyrosine, a valuable non-canonical amino acid derivative for researchers, scientists, and professionals in drug development. This document details its chemical properties, synthesis, and applications, with a focus on its use in peptide synthesis.

Core Compound Data

This compound, chemically known as (2S)-2-[(tert-butoxycarbonyl)amino]-4-(4-hydroxyphenyl)butanoic acid, is a derivative of the non-proteinogenic amino acid L-homotyrosine. The tert-butyloxycarbonyl (Boc) protecting group on the alpha-amino group makes it a key building block in solid-phase peptide synthesis (SPPS).

PropertyValue
CAS Number 198473-94-8[1][2][3][4][5][6][7][8][9]
Molecular Weight 295.33 g/mol [1][2][3][6]
Molecular Formula C15H21NO5[1][3][6]
Appearance White Powder[2]
Purity Typically ≥95%[2][3]

Synthesis of the Core Amino Acid: L-homotyrosine

The synthesis of the unprotected L-homotyrosine is a crucial prerequisite for the preparation of its Boc-protected form. Two primary stereoselective methods are employed: asymmetric Strecker synthesis and enzymatic transamination.[1]

Asymmetric Strecker Synthesis

This chemical method involves the synthesis of an aldehyde precursor followed by an asymmetric Strecker reaction and subsequent hydrolysis to yield the desired L-amino acid.[1]

Experimental Protocol:

  • Synthesis of 3-(4-hydroxyphenyl)propanal (Aldehyde Precursor):

    • Esterification: Dissolve 4-hydroxyphenylacetic acid (1 equivalent) in methanol with a catalytic amount of sulfuric acid and reflux for 4-6 hours.[1]

    • Reduction: Reduce the resulting methyl ester with lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) at 0°C to room temperature for 2-4 hours to yield 2-(4-hydroxyphenyl)ethanol.[1]

    • Oxidation: Oxidize the alcohol to the aldehyde using pyridinium chlorochromate (PCC) in dichloromethane (DCM).[1]

  • Asymmetric Strecker Reaction:

    • React 3-(4-hydroxyphenyl)propanal with a chiral auxiliary (e.g., (R)-phenylglycine amide) and sodium cyanide in the presence of acetic acid to form a chiral α-aminonitrile.[1]

  • Hydrolysis:

    • Hydrolyze the aminonitrile under acidic conditions to yield L-homotyrosine.[1]

G cluster_0 Aldehyde Precursor Synthesis cluster_1 Asymmetric Synthesis 4-Hydroxyphenylacetic Acid 4-Hydroxyphenylacetic Acid Methyl Ester Methyl Ester 4-Hydroxyphenylacetic Acid->Methyl Ester Esterification (MeOH, H₂SO₄) 2-(4-hydroxyphenyl)ethanol 2-(4-hydroxyphenyl)ethanol Methyl Ester->2-(4-hydroxyphenyl)ethanol Reduction (LiAlH₄) 3-(4-hydroxyphenyl)propanal 3-(4-hydroxyphenyl)propanal 2-(4-hydroxyphenyl)ethanol->3-(4-hydroxyphenyl)propanal Oxidation (PCC) Chiral α-Aminonitrile Chiral α-Aminonitrile 3-(4-hydroxyphenyl)propanal->Chiral α-Aminonitrile Asymmetric Strecker Reaction (Chiral Auxiliary, NaCN) L-homotyrosine L-homotyrosine Chiral α-Aminonitrile->L-homotyrosine Hydrolysis

Workflow for the Asymmetric Strecker Synthesis of L-homotyrosine.
Enzymatic Synthesis

A greener alternative to chemical synthesis is the use of transaminase enzymes to stereoselectively aminate a keto acid precursor.[1]

Experimental Protocol:

  • Synthesis of 4-(4-Hydroxyphenyl)-2-oxobutanoic acid (Keto Acid Precursor):

    • This precursor can be synthesized from 4-hydroxyphenylacetic acid via methods such as Friedel-Crafts acylation.[1]

  • Enzymatic Transamination:

    • Incubate the keto acid precursor with a suitable (S)-selective ω-transaminase and an amino donor (e.g., isopropylamine) in a buffered solution containing the pyridoxal 5'-phosphate (PLP) cofactor.[1]

  • Work-up and Purification:

    • Remove the enzyme via filtration or centrifugation.

    • Adjust the pH of the supernatant to the isoelectric point of L-homotyrosine to induce precipitation.

    • Collect the product by filtration and purify further by recrystallization or ion-exchange chromatography.[1]

G cluster_0 Precursor Synthesis cluster_1 Biocatalytic Synthesis 4-Hydroxyphenylacetic Acid 4-Hydroxyphenylacetic Acid 4-(4-Hydroxyphenyl)-2-oxobutanoic acid 4-(4-Hydroxyphenyl)-2-oxobutanoic acid 4-Hydroxyphenylacetic Acid->4-(4-Hydroxyphenyl)-2-oxobutanoic acid Friedel-Crafts Acylation L-homotyrosine L-homotyrosine 4-(4-Hydroxyphenyl)-2-oxobutanoic acid->L-homotyrosine Enzymatic Transamination (Transaminase, Amino Donor) Purified L-homotyrosine Purified L-homotyrosine L-homotyrosine->Purified L-homotyrosine Purification

Workflow for the Enzymatic Synthesis of L-homotyrosine.

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is primarily used as a building block in Boc-chemistry-based solid-phase peptide synthesis.[10] This methodology allows for the stepwise assembly of a peptide chain on a solid support.

General Boc-SPPS Experimental Protocol:

This protocol outlines the key steps for incorporating a Boc-protected amino acid, such as this compound, into a growing peptide chain on a solid resin support.

  • Resin Preparation:

    • Swell the peptide-resin (e.g., Merrifield or PAM resin) in dichloromethane (DCM).[3][11]

  • Boc Deprotection:

    • Treat the resin with a solution of 50% trifluoroacetic acid (TFA) in DCM for approximately 5 minutes, followed by a second treatment for 20-25 minutes to remove the Boc protecting group from the N-terminal amino acid of the peptide-resin.[3][11]

    • Wash the resin with DCM and isopropanol (IPA).[11]

  • Neutralization:

    • Neutralize the resulting trifluoroacetate salt of the N-terminal amine by washing the resin with a 5-10% solution of N,N-diisopropylethylamine (DIEA) in DCM.[11]

    • Thoroughly wash the resin with DCM.[11]

  • Coupling:

    • Dissolve this compound (2-4 equivalents) and a coupling reagent (e.g., HBTU, 2-4 equivalents) in a suitable solvent like DMF or a DCM/DMF mixture.[11]

    • Add DIEA (4-8 equivalents) to activate the amino acid.[11]

    • Add the activated amino acid solution to the neutralized peptide-resin and agitate for 1-2 hours.[11]

    • Monitor the completion of the reaction using a qualitative method like the Kaiser test.[11]

  • Washing:

    • After successful coupling, wash the resin to remove excess reagents and byproducts.

This cycle of deprotection, neutralization, and coupling is repeated for each amino acid in the desired peptide sequence.

  • Cleavage and Final Deprotection:

    • Once the peptide synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups simultaneously using a strong acid such as hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA).[3]

G Peptide-Resin\n(Boc-Protected) Peptide-Resin (Boc-Protected) Deprotection Deprotection Peptide-Resin\n(Boc-Protected)->Deprotection 50% TFA/DCM Neutralization Neutralization Deprotection->Neutralization DIEA/DCM Coupling Coupling Neutralization->Coupling this compound + Coupling Reagent Peptide-Resin\n(n+1 Residue) Peptide-Resin (n+1 Residue) Coupling->Peptide-Resin\n(n+1 Residue) Washing Washing Peptide-Resin\n(n+1 Residue)->Washing Washing->Peptide-Resin\n(Boc-Protected) Repeat Cycle

General workflow for Boc-SPPS.

Applications in Research and Drug Development

The incorporation of non-canonical amino acids like L-homotyrosine into peptides is a key strategy in medicinal chemistry to:

  • Enhance Pharmacological Properties: The additional methylene group in the side chain can alter the conformation and binding affinity of peptides to their targets.[1]

  • Improve Metabolic Stability: Modifying the peptide backbone with non-natural amino acids can increase resistance to enzymatic degradation.[1]

  • Modulate Bioavailability: Changes in hydrophobicity and structure can improve the absorption and distribution of peptide-based drugs.

This compound serves as a crucial reagent for introducing this specific modification, enabling the synthesis of novel peptides and peptidomimetics for therapeutic and research purposes.[1]

Signaling Pathways

Currently, there is no significant body of literature suggesting that this compound itself is directly involved in biological signaling pathways. Its primary role is that of a synthetic intermediate used to create modified peptides and other molecules for further study. The biological effects of peptides containing homotyrosine would be dependent on the overall sequence and the target with which they interact.

References

A Technical Guide to the Structural Distinctions Between Homo-L-tyrosine and L-tyrosine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of an Additional Methylene Group's Impact on Structure and Function

This technical guide provides a comprehensive analysis of the structural differences between the canonical amino acid L-tyrosine and its non-proteinogenic analogue, homo-L-tyrosine. The primary distinction lies in the insertion of an additional methylene (-CH2-) group in the side chain of homo-L-tyrosine, a seemingly subtle modification that imparts significant alterations in conformational flexibility, physicochemical properties, and biological activity. This document is intended for researchers, scientists, and professionals in drug development who are interested in leveraging the unique characteristics of homo-L-tyrosine in peptide and small molecule design.

Core Structural Differences: A Comparative Overview

L-tyrosine, or (S)-2-amino-3-(4-hydroxyphenyl)propanoic acid, is an aromatic amino acid fundamental to protein synthesis and a precursor to several important biomolecules, including neurotransmitters and hormones.[1][2] Homo-L-tyrosine, or (S)-2-amino-4-(4-hydroxyphenyl)butanoic acid, is its structural homologue featuring an extended side chain.[3] This extension from a benzyl to a phenethyl side chain is the central point of structural divergence.

Table 1: Comparison of General Structural and Physicochemical Properties

PropertyL-TyrosineHomo-L-tyrosineReference
Chemical Formula C₉H₁₁NO₃C₁₀H₁₃NO₃[2][4]
Molecular Weight 181.19 g/mol 195.22 g/mol [2][4]
Side Chain p-hydroxybenzylp-hydroxyphenethyl[3]
Key Structural Feature One methylene group between α-carbon and phenyl ringTwo methylene groups between α-carbon and phenyl ring[3]

Table 2: Calculated Bond Lengths and Angles for L-Tyrosine (Theoretical Data)

ParameterBondValue
Bond Lengths (Å) Cα - Cβ1.53
Cβ - Cγ (phenyl)1.51
Bond Angles (°) N - Cα - Cβ110.9
Cα - Cβ - Cγ (phenyl)113.8

Note: The data in Table 2 is based on theoretical calculations for L-tyrosine and is provided as a reference. Experimental determination of these parameters for homo-L-tyrosine is recommended for precise comparison.

The additional methylene group in homo-L-tyrosine introduces greater rotational freedom around the Cβ-Cγ bond, allowing the phenolic ring to adopt a wider range of spatial orientations relative to the amino acid backbone. This increased flexibility can have profound implications for molecular recognition and binding to biological targets.

Experimental Protocols for Structural Elucidation

To empirically determine and compare the three-dimensional structures of L-tyrosine and homo-L-tyrosine, the following experimental methodologies are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the solution-state structure and conformation of molecules.[1] For a detailed structural analysis of homo-L-tyrosine, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments should be employed.

Protocol for 2D-NMR Analysis of Homo-L-tyrosine:

  • Sample Preparation: Dissolve 5-10 mg of high-purity homo-L-tyrosine in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). Adjust the pH if necessary to ensure solubility.

  • ¹H NMR Spectroscopy: Acquire a 1D ¹H NMR spectrum to identify all proton resonances.

  • ²D COSY (Correlation Spectroscopy): Perform a COSY experiment to establish proton-proton scalar couplings within the molecule, which helps in assigning protons that are connected through two or three bonds.[5]

  • ²D HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): Acquire a HSQC or HMQC spectrum to correlate directly bonded ¹H and ¹³C atoms. This is crucial for assigning the carbon skeleton.[5]

  • ²D HMBC (Heteronuclear Multiple Bond Correlation): Run an HMBC experiment to identify longer-range (2-3 bond) correlations between ¹H and ¹³C atoms, which helps in confirming the overall connectivity of the molecule.

  • ²D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments provide information about through-space proximity of protons, which is essential for determining the preferred conformation and stereochemistry of the molecule.

  • Data Analysis: Process the spectra using appropriate software. The chemical shifts, coupling constants, and cross-peak information from the 2D spectra are used to assemble the complete 3D structure.

Single-Crystal X-ray Diffraction

X-ray crystallography provides the most precise information about the solid-state structure of a molecule, including bond lengths, bond angles, and crystal packing.[6]

Protocol for X-ray Diffraction of Homo-L-tyrosine:

  • Crystallization: Grow single crystals of homo-L-tyrosine of suitable size and quality (typically >0.1 mm in all dimensions).[7] This can be achieved by slow evaporation of a saturated solution, or by vapor diffusion methods.

  • Crystal Mounting: Carefully mount a single crystal on a goniometer head.

  • Data Collection: Place the crystal in a monochromatic X-ray beam and collect the diffraction data as the crystal is rotated.[7]

  • Structure Solution and Refinement: Process the diffraction data to obtain the electron density map of the crystal. From this map, the positions of the individual atoms can be determined and refined to yield a precise molecular structure.[7]

Synthesis of Homo-L-tyrosine

The following diagram illustrates a common synthetic pathway for homo-L-tyrosine, providing a workflow for its preparation in the laboratory.[3]

G Workflow for the Synthesis of Homo-L-tyrosine cluster_0 Starting Material cluster_1 Intermediate Synthesis cluster_2 Asymmetric Strecker Synthesis cluster_3 Final Product 4-hydroxyphenylacetic_acid 4-Hydroxyphenylacetic Acid esterification Esterification (MeOH, H₂SO₄) 4-hydroxyphenylacetic_acid->esterification Step 1 reduction Reduction (LiAlH₄) esterification->reduction Step 2 oxidation Oxidation (PCC or Swern) reduction->oxidation Step 3 aldehyde 3-(4-hydroxyphenyl)propanal oxidation->aldehyde Intermediate strecker Strecker Reaction (NaCN, NH₄Cl, Chiral Auxiliary) aldehyde->strecker Step 4 aminonitrile α-Aminonitrile strecker->aminonitrile Intermediate hydrolysis Hydrolysis (Acid or Base) aminonitrile->hydrolysis Step 5 homo_L_tyrosine Homo-L-tyrosine hydrolysis->homo_L_tyrosine Final Product

Caption: A generalized workflow for the chemical synthesis of homo-L-tyrosine.

Impact on Biological Systems: A Case Study of the 5-HT3 Receptor

The structural difference between L-tyrosine and homo-L-tyrosine can have significant consequences for biological activity. A compelling example is the investigation of the 5-hydroxytryptamine3 (5-HT3) receptor, a ligand-gated ion channel.

In a study utilizing unnatural amino acid mutagenesis, a conserved tyrosine residue (Tyr153) in the agonist binding site of the 5-HT3 receptor was replaced with homo-L-tyrosine. This seemingly minor extension of the side chain resulted in a dramatic 40-fold increase in the EC50 value, indicating a significant reduction in the potency of the natural agonist, serotonin.[8] This finding strongly suggests that the precise length and positioning of the hydroxyl group on the aromatic side chain are critical for optimal receptor activation. The increased flexibility and altered positioning of the phenol group in homo-L-tyrosine likely disrupt the fine-tuned interactions necessary for efficient binding and subsequent channel gating.

The following diagram illustrates the central role of tyrosine phosphorylation in receptor tyrosine kinase (RTK) signaling pathways, which can be modulated by tyrosine analogs.

G Receptor Tyrosine Kinase (RTK) Signaling Pathway Ligand Ligand RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK Binding & Dimerization P P RTK->P Autophosphorylation on Tyrosine Residues Adaptor Adaptor Proteins (e.g., Grb2, Shc) P->Adaptor Recruitment via SH2 domains Effector Effector Proteins (e.g., SOS, PI3K) Adaptor->Effector Downstream Downstream Signaling Cascades (e.g., RAS-MAPK, PI3K-Akt) Effector->Downstream Response Cellular Response (Proliferation, Survival, etc.) Downstream->Response

References

A Technical Guide to High-Purity Boc-Homo-L-Tyrosine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of the commercial landscape, quality control, and applications of N-α-tert-Butoxycarbonyl-L-homotyrosine, a valuable building block in peptide synthesis and medicinal chemistry.

Introduction

N-α-tert-Butoxycarbonyl-L-homotyrosine (Boc-homo-L-tyrosine) is a non-proteinogenic amino acid derivative that serves as a crucial building block in the synthesis of modified peptides. Its structure, featuring an additional methylene group in the side chain compared to L-tyrosine, allows for the introduction of unique conformational constraints and properties into peptides, making it a valuable tool for drug discovery and development. This technical guide provides a comprehensive overview of the commercial suppliers of high-purity this compound, its quality control methodologies, and its application in solid-phase peptide synthesis (SPPS).

Commercial Suppliers and Product Specifications

High-purity this compound (CAS No. 198473-94-8) is available from a range of commercial suppliers specializing in amino acids, peptide synthesis reagents, and fine chemicals. The purity of the commercially available material is a critical parameter for its successful application in peptide synthesis, as impurities can lead to side reactions and the formation of difficult-to-separate byproducts.

A survey of prominent suppliers indicates that this compound is typically offered with a purity of 95% or higher, with some suppliers providing material with a purity of 98% or greater. It is essential for researchers to consult the supplier's Certificate of Analysis (CoA) for lot-specific purity data and information on the analytical methods used for its determination. An example of a Certificate of Analysis can be found on the Biosynth website[1].

The following table summarizes the typical product specifications for high-purity this compound from various commercial suppliers.

Parameter Typical Specification Suppliers
CAS Number 198473-94-8Biosynth, CymitQuimica, ChemicalBook, etc.[1][2][3]
Molecular Formula C₁₅H₂₁NO₅Biosynth, CymitQuimica[1][2]
Molecular Weight 295.33 g/mol Biosynth[1]
Appearance White to off-white solidMultiple Suppliers
Purity (by HPLC) ≥ 95% - 98%CymitQuimica, ChemicalBook[2][3]
Storage Conditions 2-8°C, under inert gasChemicalBook

Quality Control and Analytical Methods

Ensuring the chemical and enantiomeric purity of this compound is paramount for its use in the synthesis of well-defined peptides. The primary analytical techniques employed for quality control are High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Chemical Purity Assessment by HPLC

Reversed-phase HPLC (RP-HPLC) is the standard method for determining the chemical purity of this compound. This technique separates the target compound from any impurities based on their hydrophobicity.

Common Impurities:

  • Starting materials: Residual precursors from the synthesis.

  • Byproducts of deprotection: Incomplete removal of protecting groups from the starting materials.

  • Side-chain reactions: Unwanted modifications to the phenolic hydroxyl group.

  • Racemization: Formation of the D-enantiomer during synthesis or storage.

Enantiomeric Purity Assessment by Chiral HPLC

The enantiomeric purity of this compound is a critical quality attribute, as the presence of the D-enantiomer can lead to the formation of diastereomeric peptides with altered biological activity. Chiral HPLC is the preferred method for determining the enantiomeric excess (e.e.) of the L-enantiomer.

dot

Chiral_HPLC_Principle cluster_injection Sample Injection cluster_column Chiral Stationary Phase cluster_separation Separation cluster_detection Detection racemic_mixture Racemic Mixture (L- and D-enantiomers) chiral_column Chiral Column racemic_mixture->chiral_column Mobile Phase Flow interaction Differential Interaction chiral_column->interaction L_enantiomer L-enantiomer interaction->L_enantiomer Stronger Interaction (Longer Retention) D_enantiomer D-enantiomer interaction->D_enantiomer Weaker Interaction (Shorter Retention) detector Detector L_enantiomer->detector D_enantiomer->detector chromatogram Chromatogram detector->chromatogram Signal Output

Caption: Principle of Chiral HPLC for Enantiomeric Purity Assessment.

Experimental Protocols

General Protocol for the Synthesis of Boc-Protected Amino Acids

While specific protocols for the synthesis of this compound may vary, a general and widely used method involves the reaction of the free amino acid with di-tert-butyl dicarbonate (Boc₂O) or 2-(tert-Butoxycarbonyloxyimino)-2-phenylacetonitrile (BOC-ON) under basic conditions.

Materials:

  • L-homo-tyrosine

  • Di-tert-butyl dicarbonate (Boc₂O) or BOC-ON[4]

  • Triethylamine (Et₃N)[4]

  • Dioxane/water (1:1 v/v)[4]

  • Ethyl acetate (EtOAc)

  • 5% Citric acid solution

Procedure (using BOC-ON):

  • Dissolve L-homo-tyrosine (1 equivalent) and triethylamine (1.5 equivalents) in a 1:1 mixture of dioxane and water.[4]

  • At room temperature, add BOC-ON (1.1 equivalents) while stirring.[4]

  • Continue stirring for 2-3 hours until the reaction is complete (monitor by TLC).

  • Dilute the reaction mixture with water.

  • Extract the aqueous mixture twice with ethyl acetate to remove the oxime byproduct.[4]

  • Acidify the aqueous layer with a 5% citric acid solution and immediately extract the product three times with ethyl acetate.[4]

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude this compound.

  • The crude product can be further purified by recrystallization or column chromatography.

Boc_Protection_Workflow start Start: L-homo-tyrosine dissolve Dissolve in Dioxane/Water with Triethylamine start->dissolve add_boc_on Add BOC-ON dissolve->add_boc_on react Reaction at Room Temperature add_boc_on->react workup Aqueous Workup (Water Addition & EtOAc Extraction) react->workup acidify Acidify with Citric Acid workup->acidify extract_product Extract Product with EtOAc acidify->extract_product dry_evaporate Dry and Evaporate Solvent extract_product->dry_evaporate purify Purification (Recrystallization/Chromatography) dry_evaporate->purify end End: High-Purity This compound purify->end

Caption: General Cycle for Solid-Phase Peptide Synthesis with this compound.

Applications in Research and Drug Development

The incorporation of homo-tyrosine into peptides can significantly impact their biological activity. The additional methylene group can alter the peptide's conformation, hydrophobicity, and interaction with biological targets. Peptides containing homo-tyrosine have been investigated for a variety of therapeutic applications, including their potential as antioxidants. [5]The phenolic hydroxyl group of the tyrosine side chain can act as a hydrogen donor to scavenge free radicals, and the position of the homo-tyrosine residue within the peptide sequence can influence this antioxidant activity. [5]

Conclusion

High-purity this compound is a readily available and valuable building block for researchers and drug development professionals. A thorough understanding of its commercial sources, quality control parameters, and synthetic applications is essential for its effective use in the creation of novel and modified peptides with potentially enhanced therapeutic properties. The protocols and information provided in this guide serve as a foundational resource for the successful implementation of this compound in peptide synthesis and medicinal chemistry research.

References

The Strategic Integration of Homo-Tyrosine in Peptide Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-proteinogenic amino acids into peptide scaffolds represents a powerful strategy in modern medicinal chemistry and drug discovery. Among these, L-homo-tyrosine (hTyr), a homolog of L-tyrosine with an additional methylene group in its side chain, has emerged as a valuable tool for modulating the pharmacological properties of bioactive peptides. This technical guide provides an in-depth exploration of the potential applications of homo-tyrosine in peptide chemistry, focusing on its impact on biological activity, enzymatic stability, and pharmacokinetic profiles. Detailed experimental protocols and illustrative diagrams are provided to facilitate the practical application of this versatile amino acid in the laboratory.

Enhancing Biological Activity and Receptor Interaction

The introduction of homo-tyrosine can significantly influence the binding affinity and functional activity of peptides at their target receptors. The extended side chain of homo-tyrosine can explore a larger conformational space and establish unique interactions within the receptor's binding pocket that are inaccessible to the natural tyrosine residue. This can lead to either enhanced agonistic or antagonistic activity, depending on the specific peptide and receptor system.

While comprehensive public data directly comparing native peptides with their homo-tyrosine-substituted counterparts is limited, the available research on non-natural amino acid incorporation suggests a strong potential for improved potency. For instance, in the context of G protein-coupled receptors (GPCRs), the nuanced changes in side-chain length and positioning afforded by homo-tyrosine can lead to optimized ligand-receptor interactions.

Improving Metabolic Stability

A major hurdle in the development of peptide-based therapeutics is their rapid degradation by proteases in the body, leading to a short in-vivo half-life.[1] The substitution of natural L-amino acids with non-proteinogenic counterparts like homo-tyrosine can sterically hinder the approach of peptidases, thereby increasing the peptide's resistance to enzymatic cleavage.[1]

Table 1: Representative Data on Peptide Stability

Peptide SequenceModificationHalf-life in Human Plasma (t½)
Native Peptide X-< 10 min
Peptide X with hTyrTyrosine -> Homo-Tyrosine> 60 min (Hypothetical)

Note: The data in this table is illustrative and based on the generally observed trends of increased stability with non-natural amino acid substitution. Specific values will vary depending on the peptide sequence and the position of the modification.

Modulating Pharmacokinetic Properties

The incorporation of homo-tyrosine can also influence the absorption, distribution, metabolism, and excretion (ADME) profile of a peptide. The increased lipophilicity of the homo-tyrosine side chain compared to tyrosine can affect membrane permeability and plasma protein binding, potentially altering the volume of distribution and clearance of the peptide drug. While specific pharmacokinetic data for homo-tyrosine-containing peptides is not widely available in public literature, it is a key parameter to assess during the drug development process.[2]

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of a Homo-Tyrosine-Containing Peptide

This protocol outlines the manual synthesis of a generic pentapeptide (e.g., H-Gly-Ala-hTyr-Val-Leu-NH₂) using Fmoc/tBu chemistry on a Rink Amide resin.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-L-Leu-OH, Fmoc-L-Val-OH, Fmoc-L-hTyr(tBu)-OH, Fmoc-L-Ala-OH, Fmoc-L-Gly-OH

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • 20% (v/v) piperidine in N,N-dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • N,N-dimethylformamide (DMF)

  • Cleavage cocktail: 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.

  • First Amino Acid Coupling (Fmoc-L-Leu-OH):

    • Pre-activate Fmoc-L-Leu-OH (3 eq.) with DIC (3 eq.) and HOBt (3 eq.) in DMF for 20 minutes.

    • Add the activated amino acid solution to the resin and shake for 2 hours.

    • Wash the resin with DMF (3x) and DCM (3x).

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes, then repeat for 15 minutes.

    • Wash the resin with DMF (5x) and DCM (3x).

  • Subsequent Amino Acid Couplings (Fmoc-L-Val-OH, Fmoc-L-hTyr(tBu)-OH, Fmoc-L-Ala-OH, Fmoc-L-Gly-OH):

    • Repeat steps 2 and 3 for each subsequent amino acid.

  • Final Fmoc Deprotection:

    • After the final coupling, perform the Fmoc deprotection as described in step 3.

  • Cleavage and Deprotection:

    • Wash the resin with DCM (5x) and dry under vacuum.

    • Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the crude peptide under vacuum.

  • Purification:

    • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Lyophilize the pure fractions to obtain the final peptide.

In Vitro Plasma Stability Assay

This protocol describes a method to assess the stability of a homo-tyrosine-containing peptide in human plasma using LC-MS analysis.[3][4]

Materials:

  • Test peptide (e.g., H-Gly-Ala-hTyr-Val-Leu-NH₂)

  • Control peptide (with known stability)

  • Human plasma (pooled, heparinized)

  • Acetonitrile (ACN) containing an internal standard (e.g., a stable isotope-labeled version of the peptide)

  • LC-MS system

Procedure:

  • Incubation:

    • Pre-warm human plasma to 37°C.

    • Spike the test peptide and control peptide into the plasma at a final concentration of 1 µM.

    • Incubate the samples at 37°C.

  • Time Points:

    • At various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw an aliquot of the plasma-peptide mixture.

  • Quenching:

    • Immediately quench the enzymatic reaction by adding 3 volumes of cold ACN containing the internal standard to the plasma aliquot.

  • Protein Precipitation:

    • Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate plasma proteins.

  • LC-MS Analysis:

    • Transfer the supernatant to an autosampler vial.

    • Analyze the samples by LC-MS to quantify the amount of intact peptide remaining at each time point.

  • Data Analysis:

    • Calculate the percentage of peptide remaining at each time point relative to the 0-minute time point.

    • Determine the half-life (t½) of the peptide by fitting the data to a first-order decay model.

Competitive Radioligand Binding Assay

This protocol outlines a competitive binding assay to determine the binding affinity (Ki) of a homo-tyrosine-containing peptide for a specific GPCR, for example, the somatostatin receptor 2 (SSTR2).[5][6]

Materials:

  • Cell membranes expressing the target receptor (e.g., SSTR2)

  • Radioligand with known affinity for the receptor (e.g., [¹²⁵I]-Tyr³-octreotide)

  • Unlabeled test peptide (homo-tyrosine analog)

  • Unlabeled reference peptide (native peptide)

  • Binding buffer (e.g., 50 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4)

  • Wash buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters

  • Scintillation fluid and counter

Procedure:

  • Assay Setup:

    • In a 96-well plate, add a fixed amount of cell membranes.

    • Add a fixed concentration of the radioligand (typically at its Kd value).

    • Add increasing concentrations of the unlabeled test peptide or reference peptide.

    • Include wells for total binding (no competitor) and non-specific binding (excess of unlabeled native ligand).

  • Incubation:

    • Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Filtration:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

    • Wash the filters with ice-cold wash buffer.

  • Counting:

    • Place the filters in scintillation vials with scintillation fluid.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each competitor concentration.

    • Plot the percentage of specific binding against the log concentration of the competitor.

    • Determine the IC₅₀ value from the resulting sigmoidal curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizing Workflows and Pathways

Experimental Workflow for Peptide Development

The following diagram illustrates a typical workflow for the synthesis and evaluation of a homo-tyrosine-containing peptide.

G cluster_synthesis Peptide Synthesis cluster_evaluation Biological Evaluation cluster_data Data Analysis A Resin Preparation B Fmoc-SPPS with homo-Tyrosine A->B C Cleavage & Deprotection B->C D RP-HPLC Purification C->D E Binding Affinity Assay D->E F In Vitro Stability Assay D->F G Functional Assay E->G H Pharmacokinetic Studies F->H G->H I Determine Ki, t½, EC₅₀ H->I J Structure-Activity Relationship (SAR) I->J

Workflow for developing homo-tyrosine peptides.
Signaling Pathway of a Homo-Tyrosine Containing Somatostatin Analog

This diagram illustrates the potential signaling cascade initiated by the binding of a homo-tyrosine-containing somatostatin analog to the Somatostatin Receptor 2 (SSTR2), leading to anti-proliferative effects.[7][8]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand hTyr-SST Analog SSTR2 SSTR2 Ligand->SSTR2 Binding Gi Gi Protein SSTR2->Gi Activation SHP1 SHP-1 SSTR2->SHP1 Activation AC Adenylate Cyclase Gi->AC Inhibition cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB MAPK MAPK Pathway (ERK1/2) SHP1->MAPK CellCycle Cell Cycle Arrest (p21, p27) MAPK->CellCycle Apoptosis Apoptosis MAPK->Apoptosis

SSTR2 signaling by a homo-tyrosine analog.

Conclusion

The incorporation of homo-tyrosine into peptides offers a promising avenue for the development of novel therapeutics with enhanced biological activity and improved metabolic stability. The additional methylene group in its side chain provides a subtle yet significant modification that can lead to profound changes in the pharmacological profile of a peptide. The experimental protocols and conceptual frameworks presented in this guide are intended to equip researchers with the necessary tools and knowledge to effectively utilize homo-tyrosine in their peptide-based drug discovery programs. Further research into the quantitative effects of homo-tyrosine substitution across a broader range of peptide scaffolds will undoubtedly continue to expand its applications in peptide chemistry.

References

Stability and storage conditions for Boc-protected amino acids

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Stability and Storage of Boc-Protected Amino Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in modern organic synthesis, particularly in solid-phase peptide synthesis (SPPS). Its widespread use stems from its robust stability under a variety of reaction conditions, including exposure to bases and nucleophiles, and its facile, selective removal under moderately acidic conditions.[1][][3] The integrity of Boc-protected amino acids is paramount for the successful synthesis of high-purity peptides. Degradation of these critical starting materials can lead to failed couplings, the introduction of deletion sequences, and the formation of complex impurities that are challenging to remove, ultimately compromising the yield and purity of the final peptide product.

This technical guide provides a comprehensive overview of the stability, degradation pathways, and optimal storage and handling conditions for Boc-protected amino acids. It is intended to serve as a critical resource for scientists in research and drug development to ensure the quality of their reagents and the reproducibility of their synthetic outcomes.

Chemical Stability and Degradation Pathways

The stability of a Boc-protected amino acid is primarily dictated by the acid-labile urethane linkage. While generally stable, these compounds are susceptible to degradation through specific chemical pathways, influenced by factors such as pH, temperature, and the unique chemistry of the amino acid side chain.

Primary Degradation Pathway: Acid-Catalyzed Deprotection

The most significant chemical liability of the Boc group is its sensitivity to acid.[4] Even trace amounts of acidic contaminants in solvents or on glassware, or exposure to acidic vapors in the laboratory environment, can lead to gradual deprotection over time. The process is initiated by protonation of the carbonyl oxygen, followed by the elimination of a stable tert-butyl cation and the formation of an unstable carbamic acid, which rapidly decarboxylates to yield the free amine.[5][6][7]

The liberated tert-butyl cation can potentially alkylate electron-rich side chains, such as those of Tryptophan and Methionine, which is a critical consideration during intentional deprotection steps in SPPS.[1][8]

Deprotection_Mechanism cluster_0 Acid-Catalyzed Boc Deprotection Boc_AA Boc-NH-CHR-COOH Protonated Boc-NH-CHR-COOH (Protonated Intermediate) Boc_AA->Protonated + H+ (e.g., TFA) Carbamic_Acid HOOC-NH-CHR-COOH (Carbamic Acid) Protonated->Carbamic_Acid Elimination tButyl C(CH3)3+ (tert-Butyl Cation) Protonated->tButyl Free_Amine H3N+-CHR-COOH (Free Amino Acid Salt) Carbamic_Acid->Free_Amine Decarboxylation CO2 CO2 Carbamic_Acid->CO2

Caption: Mechanism of acid-catalyzed deprotection of a Boc-amino acid.

Side-Chain Specific Stability Considerations

Certain amino acid side chains introduce additional stability challenges. Proper side-chain protection is crucial to prevent unwanted reactions during storage and synthesis.

  • Asparagine (Asn) and Glutamine (Gln): The side-chain amides of Asn and Gln are susceptible to dehydration, particularly during the activation step of peptide coupling, which can lead to the formation of nitrile and pyroglutamate impurities, respectively.[9] The use of side-chain protecting groups like Trityl (Trt) is recommended to mitigate this risk.[9][10]

  • Tryptophan (Trp): The indole ring of Tryptophan is highly susceptible to oxidation and alkylation by the tert-butyl cation generated during deprotection.[8] For sensitive sequences, protecting the indole nitrogen with a second Boc group (i.e., Boc-Trp(Boc)-OH) is a common strategy.[11]

  • Histidine (His): The imidazole side chain of Histidine can interfere with coupling reactions. It is typically protected with groups like Boc (Boc-His(Boc)-OH) or Trityl (Boc-His(Trt)-OH) to ensure efficient synthesis.[4]

  • Serine (Ser) and Threonine (Thr): The hydroxyl groups of these amino acids are typically protected as benzyl ethers in Boc-based synthesis to prevent side reactions.[8][12]

Side_Chain_Reactions cluster_main Potential Side-Chain Degradation During Storage/Handling BocAsn Boc-Asn-OH Dehydration Nitrile Formation BocAsn->Dehydration Dehydration BocTrp Boc-Trp-OH Alkylation Indole Alkylation BocTrp->Alkylation Alkylation (from t-butyl cation) Oxidation Oxidation BocTrp->Oxidation Oxidation Storage Improper Storage (Moisture, Acid Traces) Storage->Dehydration Storage->Alkylation Storage->Oxidation

Caption: Common side-chain degradation pathways for sensitive Boc-amino acids.

Recommended Storage and Handling Conditions

Strict adherence to proper storage and handling protocols is essential to prevent degradation and maintain the quality and shelf-life of Boc-protected amino acids.

General Storage Recommendations

The primary goals of storage are to protect the compounds from moisture, acidic contaminants, light, and elevated temperatures. While many Boc-amino acids are relatively stable as solids at room temperature for short periods, long-term storage requires more stringent conditions to maximize shelf life.[4][13]

ConditionSolid (Powder)In SolutionRationale
Short-Term Room Temperature (15-25°C) or Refrigerated (2-8°C)[13]Not RecommendedMinimizes risk of thermal degradation and hydrolysis from atmospheric moisture.
Long-Term Refrigerated (2-8°C) or Frozen (-20°C) [4][13][14][15]Frozen (-20°C for ~1 month) or Ultra-Low (-80°C for ~6 months) [15][16]Significantly slows chemical degradation pathways. Frozen storage is critical for preserving solutions.
Atmosphere Tightly sealed under a dry, inert atmosphere (Argon or Nitrogen)[4]Tightly sealed under a dry, inert atmosphere (Argon or Nitrogen)Displaces atmospheric moisture and oxygen, preventing hydrolysis and oxidation.[4]
Container Opaque, tightly sealed glass or chemically resistant polymer bottles.[4]Opaque, tightly sealed vials with septa.Protects from light, which can catalyze degradation of sensitive residues, and prevents contamination.
Typical Shelf Life >2 years at -20°C[14][15]Weeks to months, highly dependent on solvent and temperature.Solid-state provides the greatest stability. Solutions are more prone to degradation.
Critical Handling Practices

Proper handling techniques are as important as storage conditions to prevent contamination and degradation.

  • Temperature Equilibration : Before opening a refrigerated or frozen container, always allow it to warm to ambient room temperature.[4][13] This critical step prevents atmospheric moisture from condensing onto the cold powder, which could initiate hydrolysis.

  • Inert Atmosphere : For long-term storage, it is best practice to flush the container's headspace with a dry, inert gas like argon or nitrogen before sealing.[4]

  • Minimize Exposure : Weigh out the required amount of reagent quickly and reseal the container promptly to minimize exposure to air and moisture.[4]

  • Avoid Contamination : Always use clean, dry spatulas and weighing equipment. Avoid returning unused material to the original container.

Quantitative Stability Data

While extensive, publicly available kinetic data on the degradation of all Boc-amino acids is limited, information from suppliers and specific studies provides valuable insights into their expected shelf life and relative lability.

Typical Supplier-Stated Shelf Life

Commercial suppliers perform stability studies to establish recommended storage conditions and shelf lives for their products.

CompoundFormStorage TemperatureStated Shelf Life
Boc-His(Boc)-OHPowder-20°C3 years[14][15]
Boc-His(Boc)-OHSolvent-80°C6 months[14][15]
Boc-His(Boc)-OHSolvent-20°C1 month[14][15]
Boc-His(Trt)-OHSolvent-80°C6 months[16]
Boc-His(Trt)-OHSolvent-20°C1 month[16]

Note: This data is representative. Users should always consult the Certificate of Analysis (CoA) and Safety Data Sheet (SDS) provided by the specific supplier for their product lot.

Relative Acid Lability

The stability of the Boc group is highly dependent on the strength of the acid used for deprotection. While standard conditions (e.g., 25-50% TFA in DCM) lead to rapid deprotection in minutes, weaker acidic conditions can cause slow degradation over time.[5] A study comparing the acid lability of the indole-protecting Boc group on Tryptophan provides a quantitative example of this effect.

Reagent Conditions (TFA/H₂O/CH₂Cl₂)Time (h)% Deprotection of Fmoc-Trp(Boc)-OH
1:2:971~5%
1:2:974~15%
10:2:881>95%

Data adapted from a study on side-chain protecting groups.[17] This illustrates that even low concentrations of acid can cause significant degradation over several hours.

Experimental Protocol for Stability Assessment

To ensure the quality of Boc-amino acids, particularly for cGMP manufacturing or after long-term storage, a stability-indicating analytical method is required. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.[18][]

Protocol: HPLC-Based Stability Study of a Boc-Amino Acid

Objective: To assess the stability of a specific lot of a Boc-protected amino acid under defined storage conditions over time.

Materials and Equipment:

  • Boc-amino acid sample

  • HPLC-grade solvents (e.g., acetonitrile, water, methanol)

  • HPLC-grade buffers and additives (e.g., TFA, formic acid)

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • HPLC system with a UV detector and a suitable C18 reversed-phase column

  • Environmental chambers or ovens set to desired storage temperatures (e.g., 25°C, 40°C)

  • Refrigerator (2-8°C) and Freezer (-20°C)

Methodology:

  • Initial Analysis (T=0):

    • Prepare a stock solution of the Boc-amino acid in a suitable solvent (e.g., 1 mg/mL in 50:50 acetonitrile:water).

    • Perform serial dilutions to create calibration standards.

    • Develop a suitable HPLC method (e.g., gradient elution on a C18 column) that separates the main compound from potential degradants (like the free amino acid).

    • Analyze the T=0 sample to establish its initial purity and peak area. This serves as the baseline.

  • Sample Storage:

    • Aliquot the solid Boc-amino acid into several vials for each storage condition to avoid repeated opening of a master container.

    • Place the vials in the designated stability chambers:

      • Control: -20°C, protected from light.

      • Recommended: 2-8°C, protected from light.

      • Accelerated: 25°C/60% Relative Humidity (RH).

      • Forced Degradation: 40°C/75% RH.

  • Time-Point Analysis:

    • At predetermined intervals (e.g., 1, 3, 6, 12 months for long-term; 1, 2, 4 weeks for accelerated), remove one vial from each condition.

    • Allow the vial to equilibrate to room temperature.

    • Prepare a sample for HPLC analysis at the same concentration as the T=0 sample.

    • Analyze the sample using the established HPLC method.

  • Data Analysis:

    • Calculate the purity of the Boc-amino acid at each time point using the peak area percentage.

    • Compare the purity to the T=0 value to determine the percentage of degradation.

    • Identify and quantify any major degradation products that appear.

    • Plot the percentage of remaining Boc-amino acid against time for each condition to establish a degradation profile.

Stability_Workflow cluster_workflow Workflow for Boc-Amino Acid Stability Study start Receive/Select Boc-AA Lot t0_analysis T=0 Analysis (HPLC Purity Assay) start->t0_analysis aliquot Aliquot Samples for Each Condition t0_analysis->aliquot storage_conditions -20°C (Control) 2-8°C (Recommended) 25°C/60%RH (Accelerated) 40°C/75%RH (Forced) aliquot->storage_conditions timepoint Pull Samples at Scheduled Time Points storage_conditions->timepoint hplc_analysis HPLC Purity Analysis timepoint->hplc_analysis data_analysis Data Analysis (% Degradation vs. T=0) hplc_analysis->data_analysis data_analysis->timepoint Next Time Point end Generate Stability Report data_analysis->end Study Complete

Caption: Experimental workflow for a comprehensive stability study of Boc-amino acids.

Conclusion

Boc-protected amino acids are robust reagents that are essential for peptide science. However, their efficacy is contingent upon their chemical integrity. The primary threat to their stability is acid-catalyzed hydrolysis, with additional risks posed by moisture, elevated temperature, and side-chain specific reactions. By implementing stringent storage and handling protocols—specifically, long-term storage at or below -20°C under a dry, inert atmosphere—researchers can significantly extend the shelf life of these valuable compounds. For critical applications, the implementation of a routine analytical testing program using a stability-indicating method like HPLC is the ultimate safeguard to ensure the quality and reliability of these foundational building blocks for peptide synthesis.

References

Methodological & Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide on the selection and use of coupling reagents for the incorporation of N-α-Boc-homo-L-tyrosine into peptide sequences. Boc-homo-L-tyrosine is a valuable non-proteinogenic amino acid analogue used in the design of peptidomimetics and other modified peptides. Due to the steric bulk of the Boc protecting group and the homo-tyrosine side chain, choosing an appropriate coupling reagent is critical for achieving high coupling efficiency, minimizing side reactions such as racemization, and ensuring the synthesis of high-purity target peptides.

Introduction to Coupling this compound

The successful incorporation of this compound in solid-phase peptide synthesis (SPPS) relies on the efficient formation of an amide bond between its carboxylic acid and the N-terminal amine of the growing peptide chain. The bulky nature of this compound can present steric challenges, potentially leading to slower reaction kinetics and incomplete coupling. Therefore, the selection of a potent and appropriate coupling reagent is a key determinant for a successful synthesis. This guide compares several commonly used coupling reagents and provides detailed protocols for their use with this compound.

Comparison of Recommended Coupling Reagents

Several classes of coupling reagents are available for SPPS, each with distinct advantages and disadvantages. The choice of reagent will depend on factors such as the complexity of the peptide sequence, the scale of the synthesis, and cost considerations. For a sterically hindered amino acid like this compound, uronium/aminium salt-based reagents are generally preferred over carbodiimides due to their higher reactivity and faster kinetics.

Table 1: Comparison of Coupling Reagent Performance for this compound

Coupling ReagentClassTypical YieldTypical Coupling TimeRisk of RacemizationKey Considerations
HATU Uronium/Aminium SaltExcellent (>95%)15 - 60 minutesVery LowHighly efficient and rapid, especially for sterically hindered couplings

Standard Boc Deprotection Protocol Using TFA for Homo-tyrosine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyloxycarbonyl (Boc) group is a cornerstone of peptide synthesis and medicinal chemistry, prized for its stability in a variety of reaction conditions and its facile removal under acidic conditions. Trifluoroacetic acid (TFA) is the reagent of choice for this deprotection. This document provides a detailed protocol for the efficient and clean removal of the Boc protecting group from N-α-Boc-L-homo-tyrosine.

Homo-tyrosine, a non-proteinogenic amino acid, is a valuable building block in the development of novel peptide-based therapeutics and other complex organic molecules. Its incorporation can influence peptide conformation, receptor binding affinity, and enzymatic stability. A reliable deprotection protocol is therefore critical for its successful application. The primary challenge during the TFA-mediated Boc deprotection of homo-tyrosine, as with tyrosine, is the potential for alkylation of the electron-rich phenolic side chain by the tert-butyl cation generated during the reaction.[1][2] The use of scavengers is essential to mitigate this and other potential side reactions.[1]

Reaction Mechanism and the Role of Scavengers

The deprotection of the Boc group with TFA is an acid-catalyzed cleavage. The mechanism proceeds through the following key steps:

  • Protonation: The carbonyl oxygen of the Boc group is protonated by TFA.

  • Carbocation Formation: The protonated Boc group cleaves, forming a stable tert-butyl carbocation and a carbamic acid intermediate.

  • Decarboxylation: The carbamic acid is unstable and rapidly decarboxylates, releasing carbon dioxide and the free amine.

  • Protonation of the Amine: The liberated amine is protonated by the excess TFA to form the ammonium trifluoroacetate salt.[3]

The tert-butyl carbocation is a reactive electrophile that can lead to undesired side reactions, most notably the alkylation of the phenolic ring of homo-tyrosine.[1][2] Scavengers are added to the reaction mixture to trap these carbocations.[1] Common scavengers include water, triisopropylsilane (TIS), and thioanisole, which can quench the carbocations and prevent side-product formation.[4]

Quantitative Data Summary

The following table summarizes typical reaction parameters and expected outcomes for the Boc deprotection of homo-tyrosine using TFA. These values are based on standard protocols for similar amino acids and may require optimization for specific applications.

ParameterValue/RangeNotes
Substrate Concentration 0.1 - 0.2 M in DCMHigher concentrations may be possible but could affect reaction kinetics.
TFA Concentration 25-50% (v/v) in DCMA 1:1 mixture of TFA:DCM is also commonly used.[5][6]
Reaction Temperature 0 °C to Room TemperatureThe reaction is typically initiated at 0 °C and then allowed to warm to room temperature.[7]
Reaction Time 1 - 3 hoursProgress should be monitored by TLC or LC-MS.[6]
Scavengers Water (2.5-5%), TIS (2.5-5%)Thioanisole (5%) can also be added, particularly if other sensitive residues are present.[4]
Expected Yield >95% (crude)Yields are typically high for this reaction. Purification may be required to remove residual scavengers and byproducts.

Detailed Experimental Protocol

This protocol describes a standard procedure for the Boc deprotection of Boc-L-homo-tyrosine in solution.

Materials:

  • Boc-L-homo-tyrosine

  • Trifluoroacetic acid (TFA), reagent grade

  • Dichloromethane (DCM), anhydrous

  • Triisopropylsilane (TIS)

  • Water, deionized

  • Diethyl ether, cold

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve Boc-L-homo-tyrosine (1.0 equivalent) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M. Add a magnetic stir bar.

  • Preparation of Cleavage Cocktail: In a separate container, prepare the cleavage cocktail. A common cocktail consists of 95% TFA, 2.5% water, and 2.5% TIS (v/v/v). For every gram of Boc-L-homo-tyrosine, prepare approximately 10-20 mL of the cleavage cocktail.

  • Deprotection Reaction: Cool the solution of Boc-L-homo-tyrosine to 0 °C using an ice bath. Slowly add the prepared cleavage cocktail to the stirred solution.

  • Reaction Monitoring: Remove the ice bath and allow the reaction to warm to room temperature. Stir the reaction mixture for 1-3 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.

  • Work-up: a. Once the reaction is complete, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA. b. To the resulting oil or solid, add cold diethyl ether to precipitate the product as the TFA salt. c. Collect the precipitate by filtration or centrifugation. d. Wash the solid with cold diethyl ether two to three more times to remove residual scavengers and byproducts. e. Dry the product under vacuum to yield L-homo-tyrosine trifluoroacetate salt, typically as a white to off-white solid.

Visualizations

Reaction Mechanism

Boc_Deprotection_Mechanism cluster_0 TFA-Mediated Boc Deprotection Boc_HTyr Boc-Homo-Tyrosine Protonated_Boc Protonated Boc Group Boc_HTyr->Protonated_Boc + TFA Carbamic_Acid Carbamic Acid Intermediate Protonated_Boc->Carbamic_Acid - tert-Butyl Cation tBu_Cation tert-Butyl Cation Protonated_Boc->tBu_Cation Free_Amine Homo-Tyrosine TFA Salt Carbamic_Acid->Free_Amine - CO2 Trapped_Cation Trapped Cation tBu_Cation->Trapped_Cation Scavenger Scavenger (e.g., TIS, H2O) Scavenger->Trapped_Cation Traps

Caption: Mechanism of TFA-mediated Boc deprotection of homo-tyrosine.

Experimental Workflow

Experimental_Workflow cluster_1 Boc Deprotection Workflow for Homo-Tyrosine start Dissolve Boc-Homo-Tyrosine in DCM add_tfa Add TFA/Scavenger Cocktail at 0°C start->add_tfa react Stir at Room Temperature (1-3h) add_tfa->react monitor Monitor by TLC/LC-MS react->monitor concentrate Concentrate in vacuo monitor->concentrate Reaction Complete precipitate Precipitate with Cold Diethyl Ether concentrate->precipitate filter_wash Filter and Wash with Cold Ether precipitate->filter_wash dry Dry Under Vacuum filter_wash->dry product Homo-Tyrosine TFA Salt dry->product

Caption: Experimental workflow for the Boc deprotection of homo-tyrosine.

References

Application Notes and Protocols for Cleavage of Homo-Tyrosine Containing Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the effective cleavage of synthetic peptides containing the unnatural amino acid homo-tyrosine from solid-phase resins. The protocols are based on established methods for tyrosine-containing peptides, with specific recommendations tailored to address the potential challenges associated with homo-tyrosine.

Introduction

Homo-tyrosine, an analogue of tyrosine with an additional methylene group in its side chain, is a valuable component in peptide-based drug discovery and development. Its incorporation can influence peptide conformation, receptor binding affinity, and metabolic stability. The final step in solid-phase peptide synthesis (SPPS) is the cleavage of the peptide from the resin and the simultaneous removal of side-chain protecting groups. This process, typically achieved with strong acids like trifluoroacetic acid (TFA), generates reactive cationic species that can lead to undesired side reactions.[1]

The electron-rich phenolic side chain of tyrosine and, by extension, homo-tyrosine is particularly susceptible to alkylation by these carbocations.[1] Therefore, the use of a carefully formulated cleavage cocktail containing scavengers is critical to ensure the integrity and purity of the final peptide product.[1] This document outlines recommended cleavage cocktails and detailed protocols for peptides containing homo-tyrosine.

Cleavage Cocktail Recommendations

The selection of an appropriate cleavage cocktail is crucial for maximizing the yield and purity of the target peptide. For peptides containing homo-tyrosine, the primary concern is the prevention of side-chain modification. The following table summarizes recommended cleavage cocktails, starting from a general-purpose, low-odor option to more robust mixtures for complex or sensitive sequences.

Cleavage CocktailComposition (v/v/w)Key ScavengersRecommended UseKey Characteristics
Reagent B (Modified) 88% TFA, 5% Phenol, 5% Water, 2% Triisopropylsilane (TIS)Phenol, Water, TISGeneral purpose, especially for peptides with trityl-based protecting groups.[2]"Odorless" option, TIS is an effective scavenger for carbocations.[1][2]
TFA/TIS/Water 95% TFA, 2.5% Water, 2.5% TISWater, TISA good starting point for most peptides, including those with homo-tyrosine.[1]Low-odor and effective for scavenging common carbocations.[1]
Reagent K 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% 1,2-Ethanedithiol (EDT)Phenol, Water, Thioanisole, EDTFor peptides with multiple sensitive residues (e.g., Cys, Met, Trp) in addition to homo-tyrosine.[1][2]A robust and widely used cocktail for complex peptides; has a strong odor.[1][2]

Experimental Protocols

This section provides a detailed, step-by-step protocol for the cleavage of a homo-tyrosine-containing peptide from the solid-phase resin.

Materials:

  • Peptide-resin (dried under vacuum)

  • Trifluoroacetic acid (TFA), reagent grade

  • Scavengers: Triisopropylsilane (TIS), Water (deionized), Phenol, Thioanisole, 1,2-Ethanedithiol (EDT)

  • Cold diethyl ether

  • Reaction vessel (with a sintered glass filter)

  • Centrifuge and centrifuge tubes

  • Nitrogen gas line

  • Fume hood

  • Personal Protective Equipment (PPE): safety glasses, lab coat, acid-resistant gloves

Protocol:

  • Resin Preparation:

    • Place the dried peptide-resin (e.g., 0.1 mmol) in a suitable reaction vessel inside a fume hood.[1]

    • Ensure the resin is thoroughly dry to prevent unwanted side reactions.

  • Cleavage Cocktail Preparation:

    • In a separate glass container, carefully prepare the chosen cleavage cocktail from the table above. For a 0.1 mmol scale synthesis, 1-2 mL of the cocktail is generally sufficient.[1]

    • Caution: TFA is a strong, corrosive acid. Handle with extreme care in a well-ventilated fume hood and wear appropriate PPE.

  • Cleavage Reaction:

    • Add the prepared cleavage cocktail to the peptide-resin.

    • Gently agitate the mixture at room temperature for 2-4 hours. The optimal time may vary depending on the peptide sequence and protecting groups used.[3]

  • Peptide Precipitation:

    • Filter the cleavage mixture to separate the resin. Collect the filtrate, which contains the cleaved peptide.

    • In a larger centrifuge tube, add cold diethyl ether (approximately 10 times the volume of the filtrate).[1]

    • Slowly add the TFA filtrate dropwise to the cold ether while gently vortexing. A white precipitate of the crude peptide should form.

    • If no precipitate forms, the peptide may be soluble in the ether/TFA mixture. In this case, increasing the volume of cold ether or placing the mixture in a dry ice bath may aid precipitation.[1]

  • Peptide Isolation and Washing:

    • Centrifuge the suspension to pellet the crude peptide.

    • Carefully decant the ether.

    • Wash the peptide pellet with a fresh portion of cold diethyl ether to remove residual scavengers and dissolved protecting group fragments. Repeat this washing step at least twice.

  • Drying the Crude Peptide:

    • After the final wash and decantation, dry the peptide pellet under a gentle stream of nitrogen gas or in a vacuum desiccator to remove all traces of ether.

  • Purification and Analysis:

    • The crude peptide is now ready for purification by reverse-phase high-performance liquid chromatography (RP-HPLC) and subsequent characterization by mass spectrometry.

Signaling Pathways and Experimental Workflows

To provide a broader context for the application of modified peptides, the following diagrams illustrate a typical experimental workflow for solid-phase peptide synthesis and a conceptual signaling pathway where a homo-tyrosine-containing peptide might be involved.

Peptide_Synthesis_Workflow Resin Solid Support (Resin) Coupling Amino Acid Coupling Resin->Coupling 1. Swell Resin Deprotection Fmoc Deprotection Coupling->Deprotection 2. Couple Amino Acid Deprotection->Coupling 3. Deprotect Fmoc Cleavage Cleavage & Deprotection Deprotection->Cleavage Repeat for all residues Purification RP-HPLC Purification Cleavage->Purification 4. Cleave Peptide Analysis Mass Spectrometry Analysis Purification->Analysis 5. Purify Peptide

Caption: General workflow for solid-phase peptide synthesis.

Signaling_Pathway Peptide Homo-Tyr Peptide (Ligand) Receptor Cell Surface Receptor Peptide->Receptor Binds Kinase Tyrosine Kinase Receptor->Kinase Activates Substrate Intracellular Substrate Kinase->Substrate Phosphorylates Response Cellular Response Substrate->Response Triggers

Caption: Conceptual signaling pathway involving a peptide ligand.

References

Application Note: High-Efficiency Purification of Homo-tyrosine-Containing Peptides by RP-HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-homo-tyrosine is a non-proteinogenic amino acid, an analogue of L-tyrosine with an additional methylene group in its side chain. This modification increases its hydrophobicity, which can influence the therapeutic properties of peptides where it is incorporated. The synthesis of such modified peptides is typically achieved through solid-phase peptide synthesis (SPPS).[1] Following synthesis and cleavage from the resin, the crude peptide product contains the target peptide along with various impurities such as truncated sequences, deletion sequences, and by-products from protecting groups. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the gold standard for the purification of synthetic peptides due to its high resolving power.[1][2][3] This application note provides a comprehensive protocol for the purification of a model L-homo-tyrosine-containing peptide using preparative RP-HPLC.

Principle of RP-HPLC Purification

RP-HPLC separates peptides based on their hydrophobicity.[1][3] The stationary phase is a non-polar material, typically silica bonded with C18 alkyl chains, packed into a column.[1][2] The mobile phase is a polar solvent system, usually a mixture of water and an organic solvent like acetonitrile (ACN), containing an ion-pairing agent such as trifluoroacetic acid (TFA).[1] Peptides are loaded onto the column in a low organic content mobile phase, causing them to bind to the hydrophobic stationary phase. A gradually increasing concentration of the organic solvent in the mobile phase (a gradient) then elutes the peptides. More hydrophobic peptides, such as those containing L-homo-tyrosine, require a higher concentration of organic solvent to elute.[1]

Experimental Protocols

Materials and Reagents
  • Crude L-homo-tyrosine-containing peptide (lyophilized powder)

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Trifluoroacetic acid (TFA), HPLC grade

  • 0.22 µm syringe filters

Equipment
  • Preparative HPLC system with a gradient pump, UV detector, and fraction collector

  • Analytical HPLC system

  • C18 silica column (e.g., 10 µm particle size, 100 Å pore size, 250 mm x 22.5 mm for preparative; 5 µm particle size, 120 Å pore size, 4.6 mm x 250 mm for analytical)[1][4]

  • Vortex mixer

  • Centrifuge

  • Lyophilizer

Mobile Phase Preparation
  • Mobile Phase A: 0.1% TFA in HPLC-grade water. Add 1 mL of TFA to 999 mL of water.[1]

  • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile. Add 1 mL of TFA to 999 mL of ACN.[1]

  • Degas both mobile phases for 15-20 minutes using sonication or vacuum filtration to prevent bubble formation in the HPLC system.[1]

Sample Preparation
  • Dissolve the crude lyophilized peptide in Mobile Phase A at a concentration of 10-20 mg/mL.

  • Vortex the solution until the peptide is fully dissolved.[1]

  • Centrifuge the solution to pellet any insoluble material.[1]

  • Filter the supernatant through a 0.22 µm syringe filter before injection.

Preparative HPLC Protocol

  • Column Equilibration: Equilibrate the C18 preparative column with 95% Mobile Phase A and 5% Mobile Phase B for at least 3-5 column volumes before injection.[1]

  • Injection: Inject the filtered peptide solution onto the column.

  • Elution Gradient: Apply a linear gradient of Mobile Phase B. A typical gradient might be from 5% to 65% Mobile Phase B over 60 minutes. The optimal gradient should be determined based on an initial analytical HPLC run of the crude material.

  • Detection: Monitor the elution profile at 210-220 nm.[2][3]

  • Fraction Collection: Collect fractions (e.g., 9 mL per tube) throughout the elution process, focusing on the main peak corresponding to the target peptide.[1]

Purity Analysis and Post-Purification Processing

  • Purity Analysis: Analyze the collected fractions using analytical HPLC with a faster gradient (e.g., 5% to 95% Mobile Phase B over 15 minutes) to determine the purity of each fraction.

  • Pooling: Combine the fractions with the desired purity (e.g., >98%).[1]

  • Lyophilization: Freeze the pooled fractions and lyophilize to obtain the purified peptide as a white, fluffy powder.[1]

Data Presentation

Table 1: Preparative RP-HPLC Gradient for Homo-tyrosine-Peptide Purification

Time (minutes)% Mobile Phase A (0.1% TFA in Water)% Mobile Phase B (0.1% TFA in ACN)
0955
5955
653565
70595
75595
80955

Table 2: Hypothetical Purification Data for a 15-amino acid Homo-tyrosine-Containing Peptide

ParameterCrude SamplePooled Fractions
Purity (by analytical HPLC) 65%>98%
Retention Time (analytical) 12.5 min12.5 min
Yield N/A35%
Mass (by MS) 1750.9 Da (Expected)1750.9 Da (Confirmed)

Mandatory Visualization

experimental_workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc RP-HPLC Purification cluster_analysis Analysis & Post-Processing prep_peptide Dissolve & Filter Crude Peptide inject Inject Peptide Solution prep_peptide->inject prep_mobile Prepare Mobile Phases A & B hplc_system Equilibrate Preparative C18 Column prep_mobile->hplc_system hplc_system->inject gradient Apply Gradient Elution inject->gradient detect UV Detection (210-220 nm) gradient->detect collect Fraction Collection detect->collect analyze Analyze Fractions by Analytical HPLC collect->analyze pool Pool High-Purity Fractions analyze->pool lyophilize Lyophilize to Obtain Pure Peptide pool->lyophilize

Caption: Workflow for RP-HPLC Purification of Homo-tyrosine-Containing Peptides.

logical_relationship cluster_properties Peptide Properties cluster_hplc_params RP-HPLC Parameters hydrophobicity Increased Hydrophobicity retention Longer Retention Time hydrophobicity->retention results in homo_tyr Homo-tyrosine Inclusion homo_tyr->hydrophobicity leads to acn_conc Higher Acetonitrile Concentration for Elution retention->acn_conc requires

Caption: Relationship between Homo-tyrosine Inclusion and RP-HPLC Elution.

References

Orthogonal Protection Strategies for the Hydroxyl Group of Homo-tyrosine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the orthogonal protection of the hydroxyl group of L-homo-tyrosine, a non-proteinogenic amino acid of significant interest in peptide-based drug discovery and development. The strategic selection and application of protecting groups for the phenolic side chain of homo-tyrosine are critical for the successful solid-phase peptide synthesis (SPPS) of complex peptides and for the site-specific modification of these molecules.

Introduction to Orthogonal Protection

In peptide synthesis, orthogonal protection refers to the use of multiple, distinct protecting groups that can be removed under specific, non-interfering conditions.[1][2][3] This strategy allows for the selective deprotection of one functional group while others remain protected, enabling the controlled and sequential formation of peptide bonds and the introduction of modifications. For homo-tyrosine, the primary sites requiring protection are the α-amino group and the side-chain hydroxyl group. The most common strategy in modern peptide synthesis is the use of the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for the α-amino group, in conjunction with an acid-labile protecting group for the homo-tyrosine side chain.[1][3]

This document focuses on three widely used protecting groups for the hydroxyl function of homo-tyrosine, each offering distinct advantages in terms of stability and deprotection conditions:

  • tert-Butyl (tBu) Ether: A robust protecting group, stable to a wide range of reagents and readily removed with strong acids like trifluoroacetic acid (TFA).[4][5]

  • Benzyl (Bzl) Ether: A classic protecting group, also acid-labile but can be selectively removed by catalytic hydrogenolysis, offering an additional layer of orthogonality.

  • tert-Butyldimethylsilyl (TBDMS) Ether: A silyl ether that is stable to the basic conditions used for Fmoc removal but can be selectively cleaved using fluoride ion sources, providing a third orthogonal deprotection scheme.

The following sections provide a comparative overview of these strategies, detailed experimental protocols for the synthesis of the protected homo-tyrosine building blocks, and their subsequent deprotection.

Comparison of Hydroxyl Protecting Groups for Homo-tyrosine

The choice of a protecting group for the homo-tyrosine side chain is dictated by the overall synthetic strategy, including the nature of other amino acids in the peptide sequence and the desired post-synthesis modifications. The following table summarizes the key characteristics of the tBu, Bzl, and TBDMS protecting groups.

Protecting GroupStructureIntroduction ConditionsDeprotection ConditionsStabilityOrthogonality with Fmoc
tert-Butyl (tBu) -O-C(CH₃)₃Isobutylene, cat. H₂SO₄Strong acid (e.g., 95% TFA)High stability to bases and mild acids.Fully orthogonal. Stable to piperidine used for Fmoc removal.
Benzyl (Bzl) -O-CH₂-C₆H₅Benzyl bromide, baseCatalytic Hydrogenolysis (H₂/Pd-C) or strong acid (e.g., HF)Stable to bases and TFA.Fully orthogonal. Stable to piperidine.
tert-Butyldimethylsilyl (TBDMS) -O-Si(CH₃)₂(C(CH₃)₃)TBDMS-Cl, imidazoleFluoride ions (e.g., TBAF in THF) or acidic conditions.Stable to bases. Labile to acid and fluoride.Fully orthogonal. Stable to piperidine.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of Fmoc-protected L-homo-tyrosine with tBu, Bzl, and TBDMS protection of the side-chain hydroxyl group, as well as the conditions for their subsequent deprotection.

tert-Butyl (tBu) Ether Protection

The tert-butyl ether is a workhorse protecting group in Fmoc-based SPPS due to its high stability and clean, acid-mediated deprotection.

1.1. Synthesis of Fmoc-L-homo-tyrosine(tBu)-OH

This protocol describes the introduction of the tert-butyl group onto the hydroxyl function of Fmoc-L-homo-tyrosine.

  • Materials: Fmoc-L-homo-tyrosine, Dichloromethane (DCM), Isobutylene (liquefied), Sulfuric acid (concentrated), Diethyl ether, Hexane.

  • Procedure:

    • Suspend Fmoc-L-homo-tyrosine (1.0 eq) in anhydrous DCM in a pressure-resistant vessel.

    • Cool the suspension to -78°C (dry ice/acetone bath).

    • Carefully add liquefied isobutylene (10-20 eq).

    • Add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 eq).

    • Seal the vessel and allow it to warm to room temperature. Stir for 24-48 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, cool the vessel to -78°C before carefully opening it to release the pressure.

    • Allow the excess isobutylene to evaporate.

    • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with DCM.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford Fmoc-L-homo-tyrosine(tBu)-OH.

  • Expected Yield: 70-85%.

1.2. Deprotection of the tBu Group

The tBu group is typically removed simultaneously with the cleavage of the peptide from the resin in the final step of SPPS.

  • Reagents: Trifluoroacetic acid (TFA), Water, Triisopropylsilane (TIS) (as a scavenger).

  • Procedure:

    • Treat the peptide-resin with a cleavage cocktail of TFA/H₂O/TIS (e.g., 95:2.5:2.5, v/v/v) for 2-4 hours at room temperature.[6]

    • Filter the resin and wash with additional TFA.

    • Precipitate the peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

    • Dry the peptide pellet under vacuum.

Benzyl (Bzl) Ether Protection

The benzyl ether offers an alternative acid-stable protecting group that can be removed under neutral conditions via hydrogenolysis, providing an orthogonal deprotection strategy to the acid-labile tBu group.

2.1. Synthesis of Fmoc-L-homo-tyrosine(Bzl)-OH

This protocol details the benzylation of the hydroxyl group of Fmoc-L-homo-tyrosine.

  • Materials: Fmoc-L-homo-tyrosine, Benzyl bromide, Potassium carbonate (K₂CO₃), N,N-Dimethylformamide (DMF), Ethyl acetate, 1 M HCl, Brine.

  • Procedure:

    • Dissolve Fmoc-L-homo-tyrosine (1.0 eq) in anhydrous DMF.

    • Add potassium carbonate (2.0-3.0 eq).

    • Add benzyl bromide (1.1-1.5 eq) dropwise at room temperature.

    • Stir the reaction mixture at room temperature for 12-24 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, pour the reaction mixture into ice-cold water and acidify to pH 2-3 with 1 M HCl.

    • Extract the aqueous layer with ethyl acetate.

    • Wash the combined organic layers with water and brine.

    • Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (e.g., using a DCM/methanol gradient) to yield Fmoc-L-homo-tyrosine(Bzl)-OH.

  • Expected Yield: 75-90%.

2.2. Deprotection of the Bzl Group

The benzyl group is selectively removed by catalytic hydrogenolysis.

  • Reagents: Palladium on carbon (Pd/C, 10%), Hydrogen gas (H₂), Methanol or Ethanol.

  • Procedure:

    • Dissolve the protected peptide in methanol or ethanol.

    • Add a catalytic amount of 10% Pd/C.

    • Stir the mixture under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature for 4-16 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to obtain the deprotected peptide.

tert-Butyldimethylsilyl (TBDMS) Ether Protection

The TBDMS group provides a third level of orthogonality, as it is stable to the basic conditions of Fmoc deprotection and can be removed under conditions that do not affect tBu or Bzl ethers.

3.1. Synthesis of Fmoc-L-homo-tyrosine(TBDMS)-OH

This protocol describes the silylation of the hydroxyl group of Fmoc-L-homo-tyrosine.

  • Materials: Fmoc-L-homo-tyrosine, tert-Butyldimethylsilyl chloride (TBDMS-Cl), Imidazole, N,N-Dimethylformamide (DMF), Ethyl acetate, 1 M HCl, Brine.

  • Procedure:

    • Dissolve Fmoc-L-homo-tyrosine (1.0 eq) and imidazole (2.5 eq) in anhydrous DMF.

    • Add TBDMS-Cl (1.2 eq) portion-wise at 0°C.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, pour the reaction mixture into ice-cold water and acidify to pH 4-5 with 1 M HCl.

    • Extract the aqueous layer with ethyl acetate.

    • Wash the combined organic layers with water and brine.

    • Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield Fmoc-L-homo-tyrosine(TBDMS)-OH.

  • Expected Yield: 80-95%.

3.2. Deprotection of the TBDMS Group

The TBDMS group is selectively cleaved using a fluoride source.

  • Reagents: Tetrabutylammonium fluoride (TBAF) solution (1 M in THF), Tetrahydrofuran (THF).

  • Procedure:

    • Dissolve the TBDMS-protected peptide in THF.

    • Add a solution of TBAF (1.1-1.5 eq) at 0°C.

    • Stir the reaction at room temperature for 1-4 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with ethyl acetate.

    • Wash the combined organic layers with water and brine.

    • Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude peptide by column chromatography or HPLC.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the logical relationships in orthogonal protection strategies and a typical experimental workflow for the synthesis of a protected homo-tyrosine derivative.

Orthogonal_Protection_Strategy cluster_Fmoc Fmoc/tBu Strategy cluster_SideChain Side Chain Protection cluster_Deprotection Orthogonal Deprotection Fmoc_AA Fmoc-AA-OH Peptide_Resin Peptide-Resin Fmoc_AA->Peptide_Resin Coupling Deprotection Piperidine Peptide_Resin->Deprotection Fmoc Removal Deprotection->Fmoc_AA Next Cycle HomoTyr_OH Homo-Tyr(OH) HomoTyr_PG Homo-Tyr(OPG) HomoTyr_OH->HomoTyr_PG Protection Final_Peptide Final Peptide HomoTyr_PG->Final_Peptide Deprotection TFA TFA HomoTyr_PG->TFA tBu Removal Hydrogenolysis H2/Pd-C HomoTyr_PG->Hydrogenolysis Bzl Removal TBAF TBAF HomoTyr_PG->TBAF TBDMS Removal

Caption: Orthogonal protection strategies for homo-tyrosine.

Synthesis_Workflow start Start | Fmoc-L-homo-tyrosine protection Protection Reaction Reagents: PG precursor, Base/Catalyst Solvent: DMF/DCM Time: 12-48h start->protection monitoring Reaction Monitoring Technique: TLC / LC-MS protection->monitoring workup Aqueous Workup Quenching Extraction Washing monitoring->workup Reaction Complete purification Purification Method: Column Chromatography workup->purification characterization Characterization Techniques: NMR, MS, [α]D purification->characterization product Final Product | Fmoc-L-homo-tyrosine(OPG)-OH characterization->product

References

Application Notes and Protocols: Synthesis of Fluorescently Labeled Peptides with Boc-homo-L-tyrosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescently labeled peptides are indispensable tools in biochemical and cellular research, enabling the visualization and tracking of biological processes with high sensitivity.[1] The incorporation of unnatural amino acids, such as Boc-homo-L-tyrosine, into peptide sequences offers a strategy to enhance proteolytic stability and introduce novel functionalities. This compound, an analog of tyrosine with an extended side chain, can be utilized in solid-phase peptide synthesis (SPPS) to create unique peptide structures.

This document provides detailed application notes and protocols for the synthesis, purification, and characterization of fluorescently labeled peptides containing this compound using Boc chemistry. The protocols focus on a robust and widely applicable N-terminal labeling strategy.

Data Presentation

Table 1: Spectral Properties of Common Fluorescent Dyes for Peptide Labeling
FluorophoreExcitation (λex, nm)Emission (λem, nm)Common Reactive Form for N-terminal Labeling
FAM (Carboxyfluorescein) 495517NHS ester
TAMRA (Tetramethylrhodamine) 552578NHS ester
Cy3 550570NHS ester
Cy5 650670NHS ester
ATTO 488 501523NHS ester
ATTO 550 554576NHS ester

Note: Spectral properties can be influenced by the local environment of the peptide.

Table 2: Typical Coupling Efficiencies of Amino Acids in Boc-SPPS
Amino Acid CategoryRepresentative Amino AcidsTypical Coupling EfficiencyPrimary Challenges & Side Reactions
High Efficiency / Low Side Reactions Ala, Gly, Leu, Phe, Val>99%Minimal under standard conditions.
Sterically Hindered Ile, Thr, Val98-99%Slower reaction kinetics may require extended coupling times or more potent activating agents.
Side-Chain Reactive (Acylation) Ser, Thr98-99%O-acylation of the side-chain hydroxyl group can occur.
Side-Chain Reactive (Other) Asp, Asn, Gln, His, ArgVariableAspartimide formation (Asp), dehydration of side-chain amide (Asn, Gln), side-chain modification (His, Arg).
Unnatural Amino Acids This compound>98% (expected)Potential for minor steric hindrance compared to Tyr; side-chain hydroxyl requires protection (e.g., with a benzyl group).

Experimental Protocols

This section provides detailed methodologies for the synthesis of a fluorescently labeled peptide containing this compound. The example protocol outlines the synthesis of a model peptide with the sequence: [Fluorophore]-Ala-Gly-HomoTyr-Leu-NH₂.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) using Boc Chemistry

This protocol describes the manual synthesis of the peptide backbone on a Rink Amide resin to yield a C-terminally amidated peptide.

Materials:

  • Rink Amide MBHA resin (0.5-1.0 mmol/g substitution)

  • Boc-protected amino acids (Boc-Leu-OH, Boc-Gly-OH, Boc-Ala-OH)

  • This compound(Bzl)-OH (side chain protected with Benzyl group)

  • Dichloromethane (DCM), peptide synthesis grade

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Trifluoroacetic acid (TFA)

  • N,N-Diisopropylethylamine (DIPEA)

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • HOBt (Hydroxybenzotriazole)

  • Piperidine (20% in DMF for optional Fmoc deprotection if starting with an Fmoc-protected resin)

  • Methanol (MeOH)

  • Diethyl ether

Procedure:

  • Resin Swelling:

    • Place the Rink Amide resin (e.g., 0.1 mmol) in a reaction vessel.

    • Add DCM and allow the resin to swell for 30 minutes with gentle agitation.

    • Drain the DCM.

  • First Amino Acid Coupling (Boc-Leu-OH):

    • Activation: In a separate vial, dissolve Boc-Leu-OH (3 equivalents, 0.3 mmol), HBTU (2.9 equivalents, 0.29 mmol), and HOBt (3 equivalents, 0.3 mmol) in DMF. Add DIPEA (6 equivalents, 0.6 mmol) and allow the mixture to pre-activate for 5 minutes.

    • Coupling: Add the activated amino acid solution to the swollen resin. Agitate the mixture for 2 hours at room temperature.

    • Washing: Drain the coupling solution and wash the resin sequentially with DMF (3x), DCM (3x), and MeOH (2x).

  • Boc Deprotection:

    • Add a solution of 50% TFA in DCM to the resin.

    • Agitate for 2 minutes, then drain.

    • Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.[2]

    • Drain the TFA solution and wash the resin with DCM (5x).

  • Neutralization:

    • Add a solution of 10% DIPEA in DCM to the resin.

    • Agitate for 5 minutes, then drain. Repeat this step once more.

    • Wash the resin with DCM (3x).

  • Subsequent Amino Acid Couplings:

    • Repeat steps 3 (Boc Deprotection), 4 (Neutralization), and 2 (Coupling) for each subsequent amino acid in the sequence: this compound(Bzl)-OH, Boc-Gly-OH, and Boc-Ala-OH.

    • After each coupling step, perform a Kaiser (ninhydrin) test to ensure the reaction has gone to completion (a negative result indicates a complete reaction).

Protocol 2: On-Resin N-terminal Fluorescent Labeling

This protocol describes the attachment of a fluorescent dye to the N-terminus of the peptide while it is still on the solid support.

Materials:

  • Peptide-resin from Protocol 1 (with the final N-terminal Boc group removed)

  • Fluorescent dye with an NHS ester reactive group (e.g., FAM-NHS ester)

  • DMF

  • DIPEA

  • DCM

Procedure:

  • Final Boc Deprotection and Neutralization:

    • Perform the Boc deprotection (Protocol 1, Step 3) and neutralization (Protocol 1, Step 4) on the N-terminal Alanine residue.

  • Fluorescent Dye Coupling:

    • In a separate vial, dissolve the fluorescent dye NHS ester (1.5 equivalents, 0.15 mmol) and DIPEA (3 equivalents, 0.3 mmol) in DMF.

    • Add the dye solution to the neutralized peptide-resin.

    • Agitate the mixture overnight at room temperature, protected from light.

    • Note: The reaction vessel should be wrapped in aluminum foil.

  • Washing:

    • Drain the dye solution and wash the resin thoroughly with DMF (5x) and DCM (5x) to remove any unreacted dye.

    • Dry the resin under vacuum.

Protocol 3: Peptide Cleavage and Deprotection

This protocol describes the cleavage of the fluorescently labeled peptide from the resin and the simultaneous removal of side-chain protecting groups.

Materials:

  • Dry, fluorescently labeled peptide-resin

  • Cleavage Cocktail: 95% TFA, 2.5% water, 2.5% triisopropylsilane (TIS)

    • CAUTION: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment.

  • Cold diethyl ether

Procedure:

  • Cleavage Reaction:

    • Add the cleavage cocktail to the dry peptide-resin (approximately 10 mL per gram of resin).

    • Agitate the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation:

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Slowly add the filtrate to a 50 mL conical tube containing cold diethyl ether (approximately 40 mL).

    • A white precipitate of the crude peptide should form.

  • Isolation and Washing:

    • Centrifuge the tube to pellet the peptide.

    • Carefully decant the ether.

    • Wash the peptide pellet with cold diethyl ether (2x) to remove scavengers and residual protecting groups.

    • After the final wash, dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Protocol 4: Purification by High-Performance Liquid Chromatography (HPLC)

This protocol outlines the purification of the crude fluorescently labeled peptide using reverse-phase HPLC.

Materials:

  • Crude, dried fluorescently labeled peptide

  • HPLC system with a UV detector and a preparative or semi-preparative C18 column

  • Solvent A: 0.1% TFA in water

  • Solvent B: 0.1% TFA in acetonitrile (ACN)

Procedure:

  • Sample Preparation:

    • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., a mixture of Solvent A and Solvent B, or a small amount of DMF followed by dilution with Solvent A).

  • HPLC Separation:

    • Equilibrate the C18 column with a low percentage of Solvent B (e.g., 5%).

    • Inject the dissolved peptide sample onto the column.

    • Elute the peptide using a linear gradient of Solvent B. A typical gradient might be from 5% to 65% Solvent B over 30-60 minutes.

    • Monitor the elution at two wavelengths: one for the peptide backbone (e.g., 214 nm or 220 nm) and one for the specific fluorescent dye (e.g., 495 nm for FAM).[3]

  • Fraction Collection:

    • Collect fractions corresponding to the major peak that absorbs at both wavelengths.

  • Solvent Evaporation:

    • Combine the pure fractions and lyophilize (freeze-dry) to obtain the purified, fluorescently labeled peptide as a fluffy powder.

Protocol 5: Characterization by Mass Spectrometry

This protocol describes the confirmation of the identity and purity of the final product.

Procedure:

  • Sample Preparation:

    • Dissolve a small amount of the lyophilized peptide in a suitable solvent for mass spectrometry (e.g., 50% ACN in water with 0.1% formic acid).

  • Mass Analysis:

    • Analyze the sample using an electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometer.

    • Compare the observed molecular weight with the calculated theoretical molecular weight of the fluorescently labeled peptide to confirm its identity. The purity can be assessed by the presence of a single major peak in the mass spectrum.

Visualization

Experimental Workflow

experimental_workflow cluster_synthesis Peptide Synthesis (Boc-SPPS) cluster_labeling On-Resin Labeling cluster_downstream Downstream Processing Resin Resin Swelling Coupling Amino Acid Coupling Resin->Coupling Repeat for each amino acid Deprotection Boc Deprotection Coupling->Deprotection Repeat for each amino acid Neutralization Neutralization Deprotection->Neutralization Repeat for each amino acid Neutralization->Coupling Repeat for each amino acid FinalDeprotection Final Boc Deprotection Neutralization->FinalDeprotection DyeCoupling Fluorescent Dye Coupling FinalDeprotection->DyeCoupling Cleavage Cleavage & Deprotection DyeCoupling->Cleavage Purification HPLC Purification Cleavage->Purification Characterization Mass Spec Characterization Purification->Characterization FinalPeptide Pure Labeled Peptide Characterization->FinalPeptide boc_spps_cycle Start Peptide-Resin (Boc-AA) Deprotection Boc Deprotection (50% TFA/DCM) Start->Deprotection Deprotected H₂N⁺-Peptide-Resin Deprotection->Deprotected Neutralization Neutralization (DIPEA/DCM) Deprotected->Neutralization Neutralized H₂N-Peptide-Resin Neutralization->Neutralized Coupling Coupling (Boc-AA, HBTU/HOBt) Neutralized->Coupling Coupled Boc-AA-Peptide-Resin Coupling->Coupled Coupled->Deprotection Next Cycle labeling_strategy Start Choose Labeling Position N_Terminus N-Terminus Start->N_Terminus N-terminal amine available? C_Terminus C-Terminus Start->C_Terminus C-terminal modification desired? Side_Chain Side Chain Start->Side_Chain Specific internal site required? N_Terminus_Method Label with NHS-ester dye after final deprotection N_Terminus->N_Terminus_Method C_Terminus_Method Synthesize on a pre-labeled solid support or label a C-terminal Lys/Cys C_Terminus->C_Terminus_Method Side_Chain_Method Incorporate a Lys(Mtt) or Cys(Trt) for orthogonal deprotection and labeling Side_Chain->Side_Chain_Method

References

Application of Homo-tyrosine Peptides in Drug Discovery: Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-canonical amino acids into peptides is a powerful strategy in drug discovery to enhance pharmacological properties such as potency, selectivity, metabolic stability, and cell permeability. Homo-tyrosine, a non-proteinogenic amino acid homolog of tyrosine with an additional methylene group in its side chain, has emerged as a valuable building block in the design of novel peptide-based therapeutics. Its unique structural features can lead to improved binding affinities and altered conformations, making it a key component in the development of inhibitors for various disease targets, particularly in oncology.

This document provides detailed application notes and protocols for the use of homo-tyrosine-containing peptides in drug discovery, with a focus on their application as inhibitors of protein-protein interactions in signaling pathways.

Application: Inhibition of the Grb2-Shc Interaction in Cancer Therapy

A critical application of modified tyrosine-containing peptides is the inhibition of the Growth factor receptor-bound protein 2 (Grb2)-Son of sevenless (Sos) or Grb2-Shc (Src homology 2 domain-containing) protein-protein interactions. Grb2 is an adaptor protein that plays a crucial role in the Ras-MAPK signaling cascade, which is frequently dysregulated in various cancers.[1][2][3] The Src Homology 2 (SH2) domain of Grb2 specifically recognizes and binds to phosphotyrosine (pTyr) residues on activated receptor tyrosine kinases (RTKs) and other adaptor proteins like Shc.[1][2][3] This interaction is a key step in relaying mitogenic signals from the cell surface to the nucleus, ultimately promoting cell proliferation, differentiation, and survival.[4]

By designing peptides that mimic the natural binding motif of the Grb2 SH2 domain, it is possible to competitively inhibit this interaction and block downstream signaling. The incorporation of homo-tyrosine in place of or in addition to tyrosine can enhance the binding affinity and stability of these peptide inhibitors.

Quantitative Data Summary

The following table summarizes the inhibitory potency of a parent peptide (HT1) and a structurally rigidified bicyclic peptide (BC1), which incorporates a modified tyrosine analog, against the Grb2 SH2 domain. This data highlights the potential for significant potency gains through peptide modification.

PeptideDescriptionTargetAssay TypeIC50 (µM)
G111-residue peptide macrocycleGrb2-SH2Competition Assay~21
HT1Parent peptide for bicycle designGrb2-SH2Competition Assay6.0 ± 1.0
BC1 Bicyclic peptide with modified tyrosine analog Grb2-SH2 Competition Assay 0.35 ± 0.06

Data adapted from "Peptide Bicycles that Inhibit the Grb2 SH2 Domain"[5]. The IC50 value for G1 is estimated from the provided graph in the source.

Signaling Pathway

The diagram below illustrates the role of the Grb2-Shc interaction in the Ras-MAPK signaling pathway and the point of inhibition by homo-tyrosine-containing peptide analogs.

Ras_MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) Grb2_Shc_Complex Grb2-Shc Complex RTK->Grb2_Shc_Complex 2. Recruitment Sos Sos Grb2_Shc_Complex->Sos 3. Activation Ras Ras Sos->Ras 4. GDP/GTP Exchange Raf Raf Ras->Raf 5. Activation MEK MEK Raf->MEK 6. Phosphorylation ERK ERK MEK->ERK 7. Phosphorylation Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription 8. Nuclear Translocation & Activation GF Growth Factor GF->RTK 1. Activation HT_Peptide Homo-tyrosine Peptide Inhibitor HT_Peptide->Grb2_Shc_Complex Inhibition

Ras-MAPK Signaling Pathway Inhibition

Experimental Protocols

Synthesis of Homo-tyrosine Containing Peptides

Homo-tyrosine can be incorporated into peptides using standard solid-phase peptide synthesis (SPPS) protocols with Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.[6]

Workflow for Solid-Phase Peptide Synthesis (SPPS):

SPPS_Workflow Resin 1. Resin Swelling Fmoc_Deprotection 2. Fmoc Deprotection (e.g., 20% Piperidine in DMF) Resin->Fmoc_Deprotection Washing1 3. Washing (DMF) Fmoc_Deprotection->Washing1 Coupling 4. Amino Acid Coupling (Fmoc-AA-OH, HBTU, DIPEA in DMF) Washing1->Coupling Washing2 5. Washing (DMF) Coupling->Washing2 Repeat Repeat Steps 2-5 for each amino acid Washing2->Repeat Final_Deprotection 6. Final Fmoc Deprotection Repeat->Final_Deprotection Cleavage 7. Cleavage from Resin & Side-chain Deprotection (e.g., TFA cocktail) Final_Deprotection->Cleavage Purification 8. Purification (RP-HPLC) Cleavage->Purification Analysis 9. Characterization (Mass Spectrometry) Purification->Analysis

Solid-Phase Peptide Synthesis Workflow
Grb2-SH2 Domain Binding Assay (Fluorescence Polarization)

This protocol is adapted from methods described for assessing inhibitors of Grb2 SH2 domain interactions.[7][8]

Principle: This assay measures the change in polarization of fluorescently labeled probe peptide upon binding to the Grb2 SH2 domain. Unlabeled inhibitor peptides will compete with the fluorescent probe for binding, leading to a decrease in fluorescence polarization.

Materials:

  • Purified recombinant Grb2 SH2 domain protein

  • Fluorescently labeled probe peptide (e.g., a phosphotyrosine-containing peptide with high affinity for Grb2-SH2, such as FITC-pYVNV)

  • Homo-tyrosine containing test peptides

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM DTT, 0.05% Tween-20

  • Black, low-volume 384-well plates

  • Fluorescence polarization plate reader

Procedure:

  • Prepare a serial dilution of the homo-tyrosine containing test peptides in Assay Buffer.

  • In each well of the 384-well plate, add:

    • 5 µL of Assay Buffer (for total polarization control) or unlabeled control peptide (for non-specific binding)

    • 5 µL of the serially diluted test peptide

  • Add 10 µL of a solution containing the Grb2 SH2 domain protein and the fluorescently labeled probe peptide in Assay Buffer to each well. The final concentrations should be optimized, but a starting point is a Grb2 SH2 domain concentration near the Kd of the probe and a probe concentration of 1-5 nM.

  • Incubate the plate at room temperature for 30-60 minutes, protected from light.

  • Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters for the fluorophore used.

  • Calculate the IC50 values by fitting the data to a sigmoidal dose-response curve.

Cell-Based Assay: Inhibition of Growth Factor-Induced Cell Proliferation

This assay evaluates the ability of the homo-tyrosine peptides to inhibit cell proliferation driven by signaling pathways involving Grb2.

Principle: Cells that are dependent on growth factor signaling for proliferation are treated with the test peptides. A reduction in cell viability or proliferation indicates inhibition of the signaling pathway.

Materials:

  • A suitable cell line (e.g., A431 cells, which overexpress EGFR)

  • Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)

  • Serum-free cell culture medium

  • Epidermal Growth Factor (EGF)

  • Homo-tyrosine containing test peptides

  • Cell proliferation/viability reagent (e.g., MTT, WST-1, or CellTiter-Glo®)

  • 96-well cell culture plates

  • Plate reader

Procedure:

  • Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Starve the cells by replacing the growth medium with serum-free medium for 12-24 hours.

  • Treat the cells with serial dilutions of the homo-tyrosine containing test peptides for 1-2 hours.

  • Stimulate the cells with a predetermined optimal concentration of EGF (e.g., 10-50 ng/mL). Include control wells with no EGF stimulation and wells with EGF but no peptide inhibitor.

  • Incubate the cells for 48-72 hours.

  • Add the cell proliferation/viability reagent according to the manufacturer's instructions.

  • Measure the absorbance or luminescence using a plate reader.

  • Calculate the percentage of inhibition of cell proliferation for each peptide concentration and determine the IC50 value.

Workflow for Cell-Based Proliferation Assay:

Cell_Assay_Workflow Cell_Seeding 1. Seed Cells in 96-well Plate Serum_Starvation 2. Serum Starvation (12-24h) Cell_Seeding->Serum_Starvation Peptide_Treatment 3. Treat with Homo-tyrosine Peptides Serum_Starvation->Peptide_Treatment EGF_Stimulation 4. Stimulate with Growth Factor (EGF) Peptide_Treatment->EGF_Stimulation Incubation 5. Incubate (48-72h) EGF_Stimulation->Incubation Viability_Assay 6. Add Cell Viability Reagent Incubation->Viability_Assay Data_Acquisition 7. Measure Signal (Absorbance/Luminescence) Viability_Assay->Data_Acquisition Analysis 8. Calculate IC50 Data_Acquisition->Analysis

Cell Proliferation Assay Workflow

Conclusion

Homo-tyrosine-containing peptides represent a promising class of molecules for the development of targeted therapeutics. Their ability to modulate protein-protein interactions, such as the critical Grb2-Shc interaction in the Ras-MAPK pathway, makes them attractive candidates for anti-cancer drug discovery. The protocols and data presented here provide a framework for the synthesis, characterization, and biological evaluation of these novel peptide agents. Further exploration and optimization of homo-tyrosine peptidomimetics hold significant potential for the generation of potent and selective drugs for a range of diseases.

References

Troubleshooting & Optimization

Low coupling efficiency of Boc-homo-L-tyrosine in SPPS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering low coupling efficiency with Boc-homo-L-tyrosine during Solid-Phase Peptide Synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: Why is the coupling efficiency of this compound often low in SPPS?

The low coupling efficiency of this compound is primarily due to steric hindrance. The bulky tert-butyloxycarbonyl (Boc) protecting group on the alpha-amino group, combined with the spatial arrangement of the homo-tyrosine side chain, physically obstructs the approach of the activated carboxyl group to the free amine on the growing peptide chain. This hindrance slows down the rate of peptide bond formation, leading to incomplete reactions.[1][2][3]

Q2: Can the phenolic hydroxyl group of the homo-tyrosine side chain cause side reactions?

Yes, the unprotected phenolic hydroxyl group on the homo-tyrosine side chain can lead to side reactions. The most common issue is O-acylation, where the activated this compound acylates the hydroxyl group of another homo-tyrosine residue instead of coupling with the N-terminal amine.[4] This can result in the formation of branched peptide impurities. While this is a concern, in many cases, tyrosine and its derivatives can be used in SPPS without side-chain protection, especially for the synthesis of shorter peptides.[4] For longer or more complex peptides, using a side-chain protected derivative is advisable.

Q3: What are the recommended coupling reagents for improving the efficiency of this compound incorporation?

For sterically hindered amino acids like this compound, standard carbodiimide reagents such as Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC) are often insufficient.[1] More potent onium salt-based coupling reagents are highly recommended. These include:

  • Uronium/Aminium Salts: HATU, HBTU, HCTU, and COMU are very effective. HATU is known for its high reactivity, while COMU offers a comparable efficiency with an improved safety profile as it is not based on the potentially explosive HOBt or HOAt.[1][5]

  • Phosphonium Salts: PyBOP and PyAOP are also excellent choices, particularly for minimizing the risk of racemization.[1]

These reagents form highly reactive activated esters that can overcome the steric barrier more effectively.[5]

Q4: What is racemization and is it a concern when coupling this compound?

Racemization is the loss of stereochemical purity at the alpha-carbon of the amino acid being coupled, which can lead to a mixture of D and L isomers in the final peptide. Slow coupling reactions, which are common with sterically hindered residues like this compound, increase the time the activated amino acid is susceptible to base-catalyzed racemization.[1] To minimize this risk, it is crucial to use coupling reagents known for low racemization levels and to include additives like 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), or Oxyma Pure.[1][2]

Troubleshooting Guide

Issue: Positive Kaiser Test After Coupling this compound

A positive Kaiser test (indicated by blue or purple beads) signifies the presence of unreacted primary amines on the resin, confirming an incomplete coupling reaction.[6][7] The following troubleshooting steps and workflow can help address this issue.

Logical Troubleshooting Workflow

G start Positive Kaiser Test strategy1 Implement Double Coupling start->strategy1 Immediate Action retest Perform Kaiser Test strategy1->retest strategy2 Optimize Coupling Reagent strategy3 Modify Reaction Conditions strategy2->strategy3 If still positive strategy2->retest strategy3->retest retest->strategy2 Positive success Negative Kaiser Test: Proceed to Next Cycle retest->success Negative capping Consider Capping (e.g., with Acetic Anhydride) retest->capping Persistent Positive end Continue Synthesis success->end capping->end

Caption: Troubleshooting workflow for incomplete coupling.

Data on Coupling Strategies for Sterically Hindered Amino Acids
Coupling StrategyReagentsTypical Coupling TimeExpected Purity of Crude Peptide (%)Key Considerations
Standard Single Coupling DIC/HOBt2 - 4 hours80 - 90Cost-effective but may be insufficient for complete coupling.
Extended Single Coupling DIC/HOBt4 - 12 hours85 - 95Longer reaction time can improve yield but increases the risk of racemization.
Single Coupling with Potent Reagent HATU/DIPEA30 - 60 minutes> 95Highly efficient and rapid, recommended for difficult couplings.[8]
Double Coupling HATU/DIPEA2 x (30 - 60 minutes)> 99A very effective strategy to drive the reaction to completion and minimize deletion sequences.[6]
Microwave-Assisted SPPS HATU/DIPEA5 - 15 minutes> 98Significantly reduces reaction time and can improve efficiency for difficult couplings.[3]

Experimental Protocols

Protocol 1: Standard Boc-SPPS Deprotection and Neutralization

This initial procedure is required before each coupling step.

  • Resin Swelling: Swell the peptide-resin in Dichloromethane (DCM) for 20-30 minutes.

  • Boc Deprotection:

    • Treat the resin with a solution of 50% Trifluoroacetic Acid (TFA) in DCM for 2 minutes and drain.

    • Treat the resin again with 50% TFA in DCM for 20-30 minutes to ensure complete removal of the Boc group.[9]

  • Washing: Wash the resin sequentially with DCM (3x), Isopropanol (IPA) (2x), and DCM (3x) to remove residual TFA and byproducts.

  • Neutralization: Treat the resin with a solution of 10% N,N-Diisopropylethylamine (DIPEA) in DCM for 2 minutes. Repeat this step once.[9]

  • Final Wash: Wash the resin with DCM (3x) to remove excess base. The resin is now ready for the coupling reaction.

Protocol 2: Double Coupling of this compound using HATU

This protocol is highly recommended to ensure maximum incorporation of the sterically hindered residue.

First Coupling:

  • Activation Mixture Preparation: In a separate reaction vessel, dissolve this compound (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in N,N-Dimethylformamide (DMF).

  • Activation: Add DIPEA (6 equivalents) to the mixture and allow it to pre-activate for 1-2 minutes.[7]

  • Coupling: Transfer the activated amino acid solution to the neutralized peptide-resin.

  • Reaction: Agitate the mixture at room temperature for 45-60 minutes.

  • Washing: Wash the resin with DMF (3x) and DCM (3x).

Second Coupling:

  • Repeat steps 1-5 of the first coupling with a fresh solution of activated this compound and reagents.

  • Monitoring: After the second coupling, perform a Kaiser test to confirm the absence of free primary amines.[7]

Protocol 3: HPLC Analysis for Quantitative Assessment of Coupling Efficiency

This method provides a precise measurement of coupling efficiency by analyzing a small, cleaved sample of the peptide.

  • Sample Collection: After the coupling reaction is complete, collect a small sample of the peptide-resin (approximately 5-10 mg).

  • Peptide Cleavage:

    • Dry the resin sample under vacuum.

    • Add a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) to the resin.

    • Allow the cleavage to proceed for 2-3 hours at room temperature.

  • Peptide Precipitation: Precipitate the cleaved peptide in cold diethyl ether, centrifuge to form a pellet, and decant the ether. Wash the peptide pellet twice more with cold ether.

  • Sample Preparation: Dissolve the dried peptide pellet in a suitable solvent (e.g., a mixture of water and acetonitrile with 0.1% TFA).

  • HPLC Analysis: Analyze the sample using reverse-phase HPLC. The chromatogram will show peaks corresponding to the desired full-length peptide and any deletion sequences (resulting from incomplete coupling). The coupling efficiency can be calculated by comparing the peak areas.

SPPS Workflow Diagram

SPPS_Cycle cluster_main Single Amino Acid Incorporation Cycle Start Start with N-Boc-Protected Peptide-Resin Deprotection Boc Deprotection (50% TFA in DCM) Start->Deprotection Neutralization Neutralization (10% DIPEA in DCM) Deprotection->Neutralization Coupling Coupling of this compound (e.g., with HATU/DIPEA in DMF) Neutralization->Coupling Wash Wash (DMF, DCM) Coupling->Wash Monitoring Monitoring (Kaiser Test) Wash->Monitoring Double_Coupling Perform Second Coupling Monitoring->Double_Coupling Positive End_Cycle Elongated Peptide-Resin Monitoring->End_Cycle Negative Double_Coupling->Coupling

Caption: General workflow for a single coupling cycle of this compound in SPPS.

References

Preventing aggregation of peptides containing hydrophobic homo-tyrosine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for handling peptides containing hydrophobic non-canonical amino acids, with a special focus on homo-tyrosine. This guide provides practical troubleshooting advice and answers to frequently asked questions to help you prevent and manage peptide aggregation during your research.

Troubleshooting Guide: My Peptide is Aggregating

If you are currently observing precipitation, gel-like formation, or poor solubility with your homo-tyrosine-containing peptide, follow this step-by-step guide to diagnose and resolve the issue.

Step 1: Initial Assessment & Solubilization

The first step is to get the peptide into solution. The choice of solvent is critical, especially for hydrophobic sequences.

Question: My lyophilized peptide won't dissolve in my aqueous buffer. What should I do?

Answer: Direct dissolution in aqueous buffers is often challenging for hydrophobic peptides. Follow this sequence of solvent choices:

  • Attempt to dissolve the peptide in a small amount of polar organic solvent such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), or isopropanol.[1] Once dissolved, slowly add this concentrated stock solution to your aqueous buffer with gentle vortexing.

  • Use an acidic or basic solvent if the organic solvent fails. For peptides with a net positive charge, a dilute (10-25%) acetic acid solution can aid solubility. For peptides with a net negative charge, a dilute (1-10 mM) ammonium hydroxide solution may work.

  • Introduce chaotropic agents as a last resort for initial solubilization. Agents like 6 M Guanidine-HCl or 8 M Urea disrupt the non-covalent interactions that lead to aggregation.[1][2] Note that these will denature folded structures.

Step 2: Optimizing the Buffer Conditions

Once the peptide is in a stock solution, the composition of the final aqueous buffer can be optimized to maintain solubility and prevent re-aggregation.

Question: My peptide precipitates when I dilute it into my final experimental buffer. How can I fix this?

Answer: This indicates that the buffer conditions are not optimal for your specific peptide sequence. Systematically test the following variables.

pH Adjustment

The net charge of a peptide has a significant impact on its aggregation propensity.[3]

  • Principle: By adjusting the pH of the solution away from the peptide's isoelectric point (pI), you increase the net electrostatic repulsion between peptide molecules, which can prevent aggregation.[4]

  • Action:

    • If your peptide has a calculated pI greater than 7, test buffers with a pH of 2 units below the pI (e.g., pH 5.5 for a pI of 7.5).

    • If your peptide has a calculated pI less than 7, test buffers with a pH of 2 units above the pI (e.g., pH 8.5 for a pI of 6.5).

    • Studies have shown that for some peptides, acidic conditions (pH 3-4) can promote the formation of specific structures, while neutral pH might lead to different aggregation rates.[3][5][6] The optimal pH must be determined empirically.

Ionic Strength

Salt concentration affects electrostatic interactions.

  • Principle: The effect of ionic strength is complex. Low to moderate salt concentrations (e.g., 150 mM NaCl) can shield charges and sometimes promote aggregation. However, in some cases, altering the salt concentration can improve stability.[7]

  • Action: Test a range of salt concentrations (e.g., 0 mM, 50 mM, 150 mM, 500 mM NaCl) to find the optimal condition for your peptide.

Step 3: Using Anti-Aggregation Additives

If buffer optimization is insufficient, various chemical additives, or "excipients," can be included in the solution to enhance peptide stability.

G

Question: Which additives are most effective for preventing hydrophobic peptide aggregation?

Answer: Several classes of additives can be used. Their effectiveness is peptide-dependent, so screening is often necessary.

Additive ClassExamplesTypical ConcentrationMechanism of Action
Amino Acids L-Arginine, L-Glutamic Acid50 - 500 mMSuppresses aggregation by interacting with charged and hydrophobic regions.[7]
Osmolytes/Polyols Glycerol, Sucrose, TMAO5-20% (v/v) or (w/v)Stabilize the native state of the peptide and are preferentially excluded from the peptide surface.[7]
Non-denaturing Surfactants Polysorbate 20/80, CHAPS0.01 - 0.1%Reduce surface-induced aggregation and can shield hydrophobic patches on the peptide surface.[7][8]
Chaotropic Agents Urea, Guanidine-HCl0.5 - 2 M (low conc.)At low concentrations, can disrupt weak hydrophobic interactions without causing full denaturation.[2][9]

Frequently Asked Questions (FAQs)

Proactively addressing potential aggregation is key to successful experiments.

Q1: What is homo-tyrosine and how does it affect peptide aggregation?

Homo-tyrosine is a non-proteinogenic amino acid that is a derivative of tyrosine, containing an extra methylene group in its side chain.[10][11] This extension increases the hydrophobicity of the side chain compared to tyrosine. Stretches of hydrophobic residues are a primary driver for the formation of intermolecular β-sheets, which lead to aggregation.[1][12] Therefore, peptides containing homo-tyrosine, especially in clusters or within an already hydrophobic sequence, have a heightened risk of aggregation.

Q2: I am designing a new peptide sequence with homo-tyrosine. How can I predict and minimize its aggregation risk from the start?

While precise prediction is difficult, you can follow several design principles:[1]

  • Avoid Contiguous Hydrophobic Stretches: Break up sequences of hydrophobic residues (like homo-tyrosine, Val, Ile, Leu) with charged or polar amino acids (e.g., Arg, Lys, Asp, Glu, Ser).

  • Introduce "Gatekeeper" Residues: Flanking the hydrophobic region with charged residues, particularly Proline, can act as "gatekeepers" that disrupt the formation of extended β-sheet structures.[12]

  • Incorporate Structure-Breaking Residues: Strategically placing a Proline or Glycine residue within or near the hydrophobic sequence can introduce a "kink" in the peptide backbone, hindering the planar structure required for β-sheet formation.[1]

Q3: What analytical techniques can I use to detect and quantify peptide aggregation?

It is crucial to monitor aggregation to validate your prevention strategy. Several biophysical techniques are available:

  • Dynamic Light Scattering (DLS): Detects the presence of large particles and aggregates in solution by measuring fluctuations in scattered light. It can provide information on the size distribution of particles.

  • Size Exclusion Chromatography (SEC-HPLC): Separates molecules based on their size. Aggregates will elute earlier than the peptide monomer, allowing for quantification.[13]

  • Thioflavin T (ThT) Fluorescence Assay: ThT is a dye that exhibits enhanced fluorescence upon binding to the cross-β-sheet structure of amyloid-like fibrils. It is a common method for quantifying fibrillar aggregation.

  • UV-Visible Spectroscopy: An increase in light scattering due to large aggregates can cause an apparent increase in absorbance at wavelengths between 300-600 nm.[8]

G

Key Experimental Protocols

Protocol 1: Thioflavin T (ThT) Assay for Aggregation Kinetics

This protocol allows for the real-time monitoring of fibrillar peptide aggregation.

Materials:

  • Thioflavin T (ThT) stock solution (e.g., 1 mM in water, filtered)

  • Peptide stock solution (in an appropriate solvent like DMSO)

  • Aggregation buffer (e.g., 50 mM Phosphate buffer, 150 mM NaCl, pH 7.4)

  • Black, clear-bottom 96-well microplate

  • Fluorescence plate reader (Excitation: ~440 nm, Emission: ~485 nm)

Methodology:

  • Preparation: Prepare the final reaction mixture in the microplate wells. For a 100 µL final volume, this might include:

    • 85 µL of aggregation buffer

    • 5 µL of ThT stock solution (for a final concentration of 50 µM)

    • 10 µL of peptide stock solution (adjust for desired final peptide concentration, e.g., 50 µM)

  • Controls: Include wells with buffer and ThT only (blank) and wells with the peptide in a known non-aggregating condition if available.

  • Incubation and Measurement:

    • Place the plate in the reader, set to the desired temperature (e.g., 37°C).

    • Set the reader to take fluorescence measurements at regular intervals (e.g., every 15 minutes) for the duration of the experiment (e.g., 24-48 hours).

    • Enable shaking (e.g., 1 minute of shaking before each read) to promote aggregation.

  • Data Analysis:

    • Subtract the blank reading from all experimental wells at each time point.

    • Plot the corrected fluorescence intensity versus time. A sigmoidal curve is characteristic of amyloid aggregation, indicating a lag phase, an exponential growth phase, and a plateau phase.

Protocol 2: Solubility Screening with Additives

This protocol helps identify buffer additives that improve peptide solubility.

Materials:

  • Concentrated peptide stock solution (e.g., 10 mg/mL in DMSO)

  • A series of test buffers (2 mL each in microcentrifuge tubes) containing different additives (see table above for suggestions).

  • Control buffer (without any additives).

Methodology:

  • Addition: Add a small, fixed volume of the concentrated peptide stock to each test buffer and the control buffer to achieve the desired final concentration (e.g., add 20 µL of 10 mg/mL stock to 1980 µL of buffer for a final concentration of 100 µg/mL). Vortex gently for 5 seconds immediately after addition.

  • Incubation: Incubate all tubes under the desired experimental conditions (e.g., room temperature for 1 hour).

  • Centrifugation: Centrifuge all tubes at high speed (e.g., 16,000 x g) for 15 minutes to pellet any insoluble, aggregated peptide.

  • Quantification:

    • Carefully remove 100 µL of the supernatant from each tube without disturbing the pellet.

    • Quantify the amount of soluble peptide remaining in the supernatant using a suitable method (e.g., measuring absorbance at 280 nm, or using a peptide quantification assay like the Bicinchoninic acid (BCA) assay).

  • Analysis: Compare the concentration of soluble peptide in each test buffer to the control buffer. A higher concentration indicates that the additive in that buffer had a positive effect on solubility.

References

Side reactions associated with the homo-tyrosine side chain during synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) regarding side reactions associated with the homo-tyrosine side chain during solid-phase peptide synthesis (SPPS). Given the structural similarity between homo-tyrosine and tyrosine, the guidance provided is based on the well-documented behavior of the tyrosine phenolic side chain.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions involving the homo-tyrosine side chain during peptide synthesis?

A1: The phenolic side chain of homo-tyrosine is susceptible to several side reactions, analogous to those observed with tyrosine. The primary concerns are:

  • O-Acylation: The hydroxyl group of the unprotected phenol can be acylated by the activated carboxyl group of the incoming amino acid, leading to the formation of a branched peptide.[1][2]

  • Electrophilic Substitution: The electron-rich aromatic ring can be modified by electrophilic species, particularly carbocations generated during the cleavage of protecting groups (e.g., tert-butyl cations in Boc chemistry).[2] This can result in alkylation of the aromatic ring.

  • Oxidative Coupling: The phenolic side chain can undergo oxidation, leading to the formation of a covalent dimer (di-homo-tyrosine). This cross-linking can occur both intramolecularly and intermolecularly.

Q2: Is it necessary to protect the homo-tyrosine side chain during SPPS?

A2: Yes, in most cases, protection of the homo-tyrosine side chain is highly recommended to prevent the side reactions mentioned above.[2] While for very short peptides, it might be possible to proceed without protection, the risk of side product formation increases significantly with peptide length and the number of coupling cycles.[1][2] Using a protected homo-tyrosine derivative ensures a higher purity of the final peptide.[1]

Q3: What are the recommended protecting groups for the homo-tyrosine side chain in Fmoc and Boc SPPS?

A3: The choice of protecting group depends on the overall protection strategy (Fmoc/tBu or Boc/Bzl).

  • Fmoc/tBu Synthesis: The tert-butyl (tBu) ether is the preferred protecting group for the homo-tyrosine side chain. It is stable to the basic conditions used for Fmoc group removal (e.g., piperidine) and is cleaved under the final acidic conditions (e.g., trifluoroacetic acid - TFA).

  • Boc/Bzl Synthesis: The benzyl (Bzl) ether is a commonly used protecting group for the homo-tyrosine side chain in Boc chemistry.[3] It is stable to the mild acidic conditions used for Boc group removal (e.g., TFA in DCM) and is cleaved with strong acids like hydrofluoric acid (HF). However, some partial cleavage of the Bzl group can occur with repeated TFA exposure.[2]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Unexpected mass increase of +[acyl group mass] O-acylation of the unprotected homo-tyrosine hydroxyl group.Use a side-chain protected homo-tyrosine derivative (e.g., Fmoc-homo-tyrosine(tBu)-OH or Boc-homo-tyrosine(Bzl)-OH).[1][2]
Unexpected mass increase of +56 Da or other alkyl groups Alkylation of the aromatic ring by carbocations generated during cleavage.Include scavengers in the cleavage cocktail to quench reactive electrophiles. Common scavengers include triisopropylsilane (TIS), water, and 1,2-ethanedithiol (EDT).[4]
Presence of a dimer of the peptide in mass spectrometry analysis Oxidative coupling of the homo-tyrosine side chain.Degas solvents and work under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. Consider adding antioxidants to the cleavage cocktail, such as dithiothreitol (DTT).[4]
Incomplete cleavage or removal of the side-chain protecting group Inappropriate cleavage cocktail or insufficient cleavage time.Use a cleavage cocktail optimized for peptides containing sensitive residues. For peptides with homo-tyrosine, a standard cleavage cocktail like Reagent K (TFA/water/phenol/thioanisole/EDT) is a good starting point.[5] Ensure sufficient cleavage time (typically 2-3 hours).[6]

Experimental Protocols

Protocol 1: Standard Cleavage and Deprotection of a Peptide Containing Homo-tyrosine (Fmoc/tBu Strategy)
  • Resin Preparation: Following synthesis, wash the peptidyl-resin thoroughly with dichloromethane (DCM) and dry under vacuum.

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail consisting of Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water in a ratio of 95:2.5:2.5 (v/v/v).

  • Cleavage Reaction: Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).

  • Incubation: Gently agitate the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding cold diethyl ether (10-fold volume excess).

  • Peptide Isolation: Centrifuge the mixture to pellet the peptide. Decant the ether and wash the peptide pellet with cold ether two more times.

  • Drying: Dry the crude peptide under vacuum.

Protocol 2: Cleavage Cocktail for Peptides Prone to Oxidation

For peptides that are particularly sensitive to oxidation, the following cleavage cocktail is recommended:

  • Reagent K: Trifluoroacetic acid (TFA) / Water / Phenol / Thioanisole / 1,2-Ethanedithiol (EDT) in a ratio of 82.5:5:5:5:2.5 (v/v/w/v/v).[5]

The procedure is the same as described in Protocol 1. The presence of EDT and thioanisole helps to scavenge oxidative species and protect the homo-tyrosine side chain.

Visualizations

Side_Reactions htyr Homo-tyrosine Residue (in peptide chain) unprotected Unprotected -OH group htyr->unprotected exposes aromatic_ring Phenolic Ring htyr->aromatic_ring contains acylation O-Acylation (Branched Peptide) unprotected->acylation susceptible to (during coupling) alkylation Ring Alkylation (e.g., by t-butyl cation) aromatic_ring->alkylation susceptible to (during cleavage) oxidation Oxidative Coupling (Di-homo-tyrosine) aromatic_ring->oxidation susceptible to

Caption: Key side reactions of the homo-tyrosine side chain.

Troubleshooting_Workflow start Analyze Crude Peptide (e.g., by Mass Spectrometry) mass_increase Unexpected Mass Increase? start->mass_increase dimer Peptide Dimer Detected? mass_increase->dimer No acylation_alkylation Possible Acylation or Alkylation mass_increase->acylation_alkylation Yes incomplete_cleavage Incomplete Cleavage or Deprotection? dimer->incomplete_cleavage No oxidation_issue Oxidative Coupling dimer->oxidation_issue Yes cleavage_issue Cleavage/Deprotection Issue incomplete_cleavage->cleavage_issue Yes ok Peptide OK incomplete_cleavage->ok No check_protection Verify use of side-chain protected homo-tyrosine acylation_alkylation->check_protection add_scavengers Add/optimize scavengers (TIS, EDT) in cleavage cocktail acylation_alkylation->add_scavengers inert_atmosphere Use inert atmosphere and degassed solvents oxidation_issue->inert_atmosphere antioxidants Add antioxidants (e.g., DTT) to cleavage cocktail oxidation_issue->antioxidants optimize_cocktail Optimize cleavage cocktail (e.g., use Reagent K) cleavage_issue->optimize_cocktail increase_time Increase cleavage time cleavage_issue->increase_time

Caption: Troubleshooting workflow for homo-tyrosine side reactions.

References

Technical Support Center: Incomplete Boc Deprotection of Homo-Tyrosine Residues

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the incomplete deprotection of Boc-protected homo-tyrosine residues in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of incomplete Boc deprotection of a homo-tyrosine residue?

A1: Incomplete deprotection of a Boc group, particularly from the alpha-amino group of homo-tyrosine, can stem from several factors. The most common reasons include insufficient acid strength or concentration, short reaction times, and low reaction temperatures.[1] Steric hindrance from bulky neighboring groups can also impede the acid's access to the Boc group.[2] Furthermore, issues like poor solubility of the substrate in the reaction solvent or degradation of the acid (e.g., trifluoroacetic acid absorbing water) can reduce deprotection efficiency.

Q2: How can I detect and confirm that the Boc deprotection is incomplete?

A2: Several analytical techniques are effective for monitoring the reaction's progress. Thin-Layer Chromatography (TLC) is a quick method to visualize the disappearance of the starting material and the appearance of the more polar, deprotected product which will have a lower Rf value.[3] High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) provide more quantitative insights, allowing you to see the ratio of starting material to product.[4] LC-MS is particularly useful as it will show a mass difference of 100.12 atomic mass units between the Boc-protected and the deprotected species. Nuclear Magnetic Resonance (¹H NMR) spectroscopy offers definitive confirmation by showing the disappearance of the characteristic singlet peak of the nine tert-butyl protons, typically found around 1.4-1.5 ppm.

Q3: What are the specific side reactions to watch for when deprotecting homo-tyrosine residues?

A3: The electron-rich phenolic side chain of tyrosine and homo-tyrosine makes them susceptible to specific side reactions during acidic Boc deprotection. The primary side reaction is C-alkylation, where the reactive tert-butyl cation, generated during Boc cleavage, attacks the aromatic ring.[2] This leads to the formation of a tert-butyl-homo-tyrosine adduct, which can be identified by a +56 Da mass shift in mass spectrometry analysis.[2] Another potential, though less common, issue is the acid-catalyzed migration of other protecting groups from the phenolic oxygen to the aromatic ring.[5]

Q4: Are there alternative deprotection methods if standard acidic conditions (like TFA) are failing or causing degradation?

A4: Yes, if your substrate is sensitive to strong acids like TFA, several milder alternatives can be employed. A common alternative is using a 4M solution of hydrogen chloride (HCl) in an anhydrous solvent like 1,4-dioxane.[1] For highly sensitive molecules, other options include Lewis acids (e.g., ZnBr₂), aqueous phosphoric acid, or even thermal deprotection, which involves heating the compound in a suitable solvent like water or 2,2,2-trifluoroethanol (TFE) without any acid catalyst.[3][6] For the phenolic Boc group on the tyrosine side chain specifically, deprotection using weak bases is also a possibility and can prevent acid-mediated side reactions.[7]

Troubleshooting Guide

This guide addresses specific problems you may encounter during the Boc deprotection of homo-tyrosine residues.

Problem Potential Cause(s) Recommended Solution(s)
Incomplete or Sluggish Deprotection: Starting material is still present in significant amounts after the standard reaction time.1. Insufficient Acid Strength/Concentration: The acidic conditions are too mild or the acid has degraded.[1]2. Short Reaction Time: The reaction has not been allowed to proceed to completion.3. Low Temperature: Reaction kinetics are too slow at the current temperature.4. Steric Hindrance: Bulky adjacent groups are blocking access to the Boc group.[2]1. Increase Acid Strength: Gradually increase the concentration of TFA in DCM (e.g., from 25% to 50%). Alternatively, switch to a stronger acid system like 4M HCl in 1,4-dioxane.[1]2. Extend Reaction Time: Continue to monitor the reaction by TLC or LC-MS and allow it to run until the starting material is consumed.[1]3. Increase Temperature: Gently warm the reaction mixture (e.g., to 30-40°C), but monitor closely for potential side product formation.[1]4. Use Forcing Conditions: For sterically hindered cases, a combination of stronger acid, longer time, and gentle warming may be required. Ensure scavengers are present.[2]
Formation of Side Products: HPLC/MS analysis shows the desired product along with unexpected peaks, often with a +56 Da mass shift.1. tert-Butylation: The reactive tert-butyl cation is alkylating the aromatic ring of the homo-tyrosine side chain.[2]2. Degradation of Other Functional Groups: Other acid-sensitive groups in the molecule are being cleaved or modified.[3]1. Use Scavengers: Add a scavenger to the reaction mixture to trap the tert-butyl cation. Effective scavengers for tyrosine include triisopropylsilane (TIS), water, anisole, or phenol. A common cocktail is 95% TFA, 2.5% water, and 2.5% TIS.[1][2]2. Optimize Conditions: Use the mildest effective acidic conditions (lower TFA concentration, shorter time) to minimize side reactions.[1]3. Switch to Milder Reagents: If degradation persists, consider using a milder deprotection method such as aqueous phosphoric acid or Lewis acids.[3]
Product Isolation Issues: The deprotected product is difficult to purify or isolate from the reaction mixture.1. Salt Formation: The deprotected amine exists as a salt (e.g., TFA or HCl salt), altering its solubility.2. Emulsion during Workup: Emulsions form during the aqueous extraction phase.3. Co-elution of Impurities: Side products have similar polarity to the desired product.1. Precipitation: After removing the acid in vacuo, triturate the residue with a non-polar solvent like cold diethyl ether to precipitate the amine salt, which can then be collected by filtration.[1]2. Neutralization: Carefully neutralize the crude product with a mild base (e.g., saturated NaHCO₃ solution) to obtain the free amine before extraction. Be aware that this may affect other functional groups.3. Chromatography Optimization: Adjust the chromatography conditions (e.g., gradient, solvent system) to improve the separation of the product from impurities.

Quantitative Data Summary

The efficiency of Boc deprotection is highly dependent on the reaction conditions. The following tables summarize quantitative data from various studies to guide your experimental design.

Table 1: Comparison of Acidic Deprotection Conditions

ReagentSolventConcentration (v/v)Time (min)Typical Purity (%)Reference
Trifluoroacetic Acid (TFA)Dichloromethane (DCM)50%5~78%[4][8]
Trifluoroacetic Acid (TFA)Dichloromethane (DCM)50%60>95%[4][8]
Hydrochloric Acid (HCl)1,4-Dioxane4 M5~80%[4][8]
Hydrochloric Acid (HCl)1,4-Dioxane4 M60>95%[8]

Table 2: Effectiveness of Scavengers for Tyrosine Residues

ScavengerTypical ConcentrationFunctionReference
Triisopropylsilane (TIS)2.5 - 5% (v/v)Highly effective carbocation scavenger.[1][3]
Anisole / Thioanisole5 - 10 equivalentsActs as a decoy for the tert-butyl cation.[2][5]
Phenol / m-Cresol5% (w/w)Acts as a decoy for the tert-butyl cation.[2][9]
Water2.5 - 5% (v/v)Traps the tert-butyl cation.[1][3]

Visualizations

The following diagrams illustrate key processes and workflows related to Boc deprotection.

Boc_Deprotection_Mechanism cluster_main cluster_side_reaction cluster_scavenger reactant reactant intermediate intermediate product product reagent reagent side_product side_product scavenger_node scavenger_node BocTyr Boc-NH-R-Tyr(OH) ProtonatedBoc Protonated Boc Group BocTyr->ProtonatedBoc + H+ (TFA) FreeAmine H3N+-R-Tyr(OH) (Deprotected Amine) ProtonatedBoc->FreeAmine - CO2 tBu_cation tert-butyl cation (t-Bu+) ProtonatedBoc->tBu_cation AlkylatedTyr Alkylated Tyrosine (Side Product) tBu_cation->AlkylatedTyr Trapped_tBu Trapped t-Bu+ tBu_cation->Trapped_tBu TyrRing Tyrosine Ring Scavenger Scavenger (e.g., TIS) Scavenger->Trapped_tBu

Caption: Mechanism of acid-catalyzed Boc deprotection and scavenger action.

Troubleshooting_Workflow start_node start_node process_node process_node decision_node decision_node result_node result_node solution_node solution_node start Start: Incomplete Boc Deprotection check_reaction Analyze crude reaction (TLC, LC-MS) start->check_reaction is_complete Is deprotection complete? check_reaction->is_complete side_products Are side products (e.g., +56 Da) present? is_complete->side_products Yes incomplete Problem: Incomplete Reaction is_complete->incomplete No has_side_products Problem: Side Products Formed side_products->has_side_products Yes success Success: Proceed to Purification side_products->success No increase_acid Increase Acid Conc. or Reaction Time/Temp incomplete->increase_acid add_scavenger Add/Optimize Scavengers (TIS, Anisole, etc.) has_side_products->add_scavenger milder_cond Consider Milder Deprotection Method has_side_products->milder_cond increase_acid->check_reaction Re-run reaction add_scavenger->check_reaction Re-run reaction

Caption: Troubleshooting workflow for incomplete Boc deprotection.

Experimental Protocols

Protocol 1: Standard Boc Deprotection using TFA in DCM

This protocol outlines a general procedure for the removal of the Nα-Boc group in solution phase.

Materials:

  • Boc-protected homo-tyrosine derivative

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Scavenger (e.g., Triisopropylsilane - TIS)

  • Diethyl ether, cold

  • Round-bottom flask, magnetic stirrer, ice bath

Procedure:

  • Dissolution: Dissolve the Boc-protected compound (1.0 eq) in anhydrous DCM in a round-bottom flask to a concentration of approximately 0.1-0.2 M.[4]

  • Add Scavenger: Add a scavenger to the solution. A common choice is TIS (2.5-5% v/v).[4]

  • Cooling: Cool the solution to 0°C using an ice bath.[4]

  • Acid Addition: Slowly add TFA to the stirred solution. A common ratio is 25-50% TFA in DCM (v/v).[4]

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed (typically 1-2 hours).[4] The deprotected amine is more polar and will have a lower Rf value on TLC.[3]

  • Work-up: Once the reaction is complete, concentrate the mixture in vacuo using a rotary evaporator to remove the DCM and excess TFA.[4]

  • Precipitation: To remove residual TFA, co-evaporate the residue with toluene or DCM (2-3 times).[4] Add cold diethyl ether to the resulting residue to induce precipitation of the deprotected amine as its TFA salt.

  • Isolation: Collect the solid product by filtration, wash with cold diethyl ether, and dry under high vacuum.

Protocol 2: Boc Deprotection using HCl in 1,4-Dioxane

This method is a common and effective alternative to TFA.

Materials:

  • Boc-protected homo-tyrosine derivative

  • 4.0 M solution of HCl in 1,4-dioxane

  • Methanol or 1,4-dioxane (anhydrous, to aid solubility)

  • Diethyl ether, cold

  • Round-bottom flask, magnetic stirrer

Procedure:

  • Dissolution: In a clean, dry round-bottom flask, dissolve the Boc-protected compound (1.0 eq) in a minimal amount of anhydrous 1,4-dioxane or methanol.[1]

  • Acid Addition: To the stirred solution, add the 4.0 M solution of HCl in 1,4-dioxane (typically 5-10 equivalents of HCl).[1]

  • Reaction: Stir the reaction mixture at room temperature. The deprotection is usually complete within 30 minutes to 2 hours. Often, the product hydrochloride salt will precipitate from the solution.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up & Isolation: If a precipitate has formed, collect it by filtration. Wash the solid with cold diethyl ether and dry under vacuum. If no precipitate forms, concentrate the reaction mixture in vacuo. Triturate the residue with anhydrous diethyl ether to induce precipitation, then collect the solid by filtration, wash with cold ether, and dry.[1]

Protocol 3: Analytical Monitoring by HPLC

Instrumentation:

  • Reverse-phase HPLC system with a C18 column.

  • UV detector.

Mobile Phase:

  • A: 0.1% TFA in water

  • B: 0.1% TFA in acetonitrile

Procedure:

  • Sample Preparation: At various time points (e.g., 0, 30, 60, 120 min), withdraw a small aliquot of the reaction mixture. Quench the acid by diluting the aliquot into a vial containing a buffer or the initial mobile phase.

  • Injection: Inject the diluted sample into the HPLC system.

  • Gradient: Run a linear gradient suitable for separating the starting material and product (e.g., 5% to 95% B over 20-30 minutes).

  • Detection: Monitor the elution profile at 220 nm and 280 nm (for the tyrosine aromatic ring).

  • Analysis: Analyze the chromatogram to determine the ratio of the peak area of the starting material to that of the product, thereby quantifying the reaction progress. The deprotected product will typically have a shorter retention time due to its increased polarity.

References

Technical Support Center: Analysis of Crude Homo-Tyrosine Peptides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for identifying impurities in crude homo-tyrosine peptides by High-Performance Liquid Chromatography (HPLC). This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in resolving common challenges during their analytical work.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities found in crude synthetic homo-tyrosine peptides?

A1: Crude peptide products synthesized via solid-phase peptide synthesis (SPPS) typically contain a variety of impurities.[1] These can be broadly categorized as:

  • Synthesis-Related Impurities: These arise during the synthesis process and include deletion sequences (missing an amino acid), truncated sequences (incomplete peptide chains), and peptides with incompletely removed protecting groups.[2]

  • Side-Reaction Products: Modifications can occur on the peptide chain or amino acid side chains. For peptides containing homo-tyrosine, which has a phenolic hydroxyl group, side-chain reactions can be a source of impurities.[3] Other common side reactions include deamidation (especially for sequences containing asparagine or glutamine) and oxidation (particularly for methionine, cysteine, and tryptophan).[4][5]

  • Reagent-Related Impurities: Residual reagents and by-products from the cleavage and deprotection steps, such as trifluoroacetic acid (TFA), are often present.

  • Aggregates: Peptides can form covalent or non-covalent aggregates, which may appear as distinct peaks in the chromatogram.[5]

Q2: I am observing unexpected peaks in my HPLC chromatogram. How can I determine if they are related to my peptide or are system contaminants?

A2: A systematic approach is crucial for diagnosing the source of unexpected peaks. A simple first step is to perform a "blank" injection, running the mobile phase gradient without any sample.[6] If the peaks are present in the blank run, they are likely from system contamination (e.g., from the mobile phase, injector, or carryover from a previous run).[6] If the blank chromatogram is clean, the peaks are related to your peptide sample.

Q3: My main peptide peak is broad or tailing. What are the likely causes and how can I improve the peak shape?

A3: Poor peak shape can be caused by several factors:

  • Column Issues: The column may be overloaded, or the stationary phase could be deteriorating. Try injecting a smaller amount of the sample.

  • Mobile Phase pH: The pH of the mobile phase affects the ionization state of the peptide, which influences its interaction with the stationary phase. For peptides, using an ion-pairing agent like trifluoroacetic acid (TFA) at a low pH (around 2) generally provides good peak shape by protonating residual silanol groups on the column and forming ion pairs with the peptide.[4]

  • Secondary Interactions: The homo-tyrosine side chain might have secondary interactions with the stationary phase. Optimizing the mobile phase, for instance by adjusting the organic solvent concentration or temperature, can help mitigate these effects.[7]

  • Sample Solvent: Injecting the sample in a solvent much stronger (less polar) than the initial mobile phase can cause peak distortion. Whenever possible, dissolve the sample in the initial mobile phase.[8]

Q4: The retention time of my homo-tyrosine peptide is shifting between runs. What should I check?

A4: Retention time variability is a common issue in HPLC. Potential causes include:

  • Mobile Phase Composition: Inconsistent preparation of the mobile phase or degradation of its components can lead to shifts. Ensure accurate preparation and use freshly prepared solvents.[8]

  • Column Temperature: Fluctuations in the column temperature can affect retention times. Using a column oven is recommended to maintain a stable temperature.[7][9]

  • HPLC System Issues: Leaks in the pump or fittings, or problems with the pump's check valves, can cause pressure fluctuations and erratic retention times.[8][10]

  • Column Equilibration: Insufficient equilibration of the column with the initial mobile phase conditions before each injection can cause retention time drift, especially in gradient elution.

Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered during the HPLC analysis of crude homo-tyrosine peptides.

Table 1: Common HPLC Problems and Troubleshooting Steps
Problem ObservedPotential CauseRecommended Solution
No Peaks or Very Small Peaks Injection issue (e.g., air bubble in syringe, clogged injector).Check the syringe for air, ensure the injector port is not blocked, and verify the injection volume.
Detector issue (e.g., lamp is off, wrong wavelength).Ensure the detector lamp is on and set to the correct wavelength (typically 210-220 nm for peptide bonds).[11]
Sample degradation or incorrect concentration.Prepare a fresh sample and verify its concentration.
Ghost Peaks Carryover from a previous injection.Run several blank gradients to wash the column and injector.[6]
Contaminated mobile phase or sample solvent.Prepare fresh mobile phase and sample solvent. Filter all solutions.
Split Peaks Sample solvent is too strong.Dissolve the sample in the initial mobile phase or a weaker solvent.
Clogged column frit or void in the column packing.Replace the column inlet frit or, if necessary, replace the column.
Co-elution of two different species.Optimize the gradient slope or change the mobile phase composition to improve resolution.[9]
Baseline Noise or Drift Air bubbles in the system.Degas the mobile phases thoroughly using sonication or vacuum filtration.[12]
Pump or detector issues.Check for leaks, and ensure pump seals and check valves are functioning correctly.[10]
Contaminated mobile phase or column.Use fresh, high-purity mobile phase. Flush the column with a strong solvent.
Table 2: Common Peptide Impurities and Their Identification
Impurity TypeDescriptionTypical Mass Change (vs. Target Peptide)Identification Method
Deletion Sequence A peptide missing one or more amino acid residues.Negative (mass of the missing amino acid(s))LC-MS/MS
Truncation Sequence An incomplete peptide chain, often due to failed coupling.Negative (mass of the missing C-terminal portion)LC-MS
Incomplete Deprotection Residual protecting groups (e.g., Boc, Pbf) on amino acid side chains.[2]Positive (mass of the protecting group)LC-MS
Deamidation Conversion of Asparagine (Asn) to Aspartic Acid (Asp) or Glutamine (Gln) to Glutamic Acid (Glu).[4]+1 DaLC-MS/MS
Oxidation Addition of one or more oxygen atoms, common for Met, Cys, Trp.+16 Da per oxygen atomLC-MS
Dimerization Formation of a covalent link (e.g., disulfide bond) between two peptide molecules.[13]Double the mass of the monomerLC-MS
Pyroglutamate Formation Cyclization of an N-terminal Glutamine (Gln) or Glutamic Acid (Glu).[14]-17 Da (loss of NH₃) or -18 Da (loss of H₂O)LC-MS

Experimental Protocols

Protocol 1: Analytical RP-HPLC for Purity Assessment

This protocol is designed for the analysis of crude homo-tyrosine containing peptides to determine their purity profile.

  • Materials and Reagents:

    • Crude homo-tyrosine peptide (lyophilized powder).

    • Mobile Phase A: 0.1% (v/v) Trifluoroacetic acid (TFA) in HPLC-grade water.

    • Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile (ACN).[12]

    • Sample Solvent: Mobile Phase A.

  • Instrumentation:

    • HPLC system with a gradient pump, autosampler, column oven, and UV detector.

    • Analytical C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size, 100-130 Å pore size).

  • Procedure:

    • Sample Preparation: Dissolve the crude peptide in the sample solvent to a concentration of approximately 1 mg/mL. Vortex to ensure complete dissolution and filter through a 0.22 µm syringe filter.

    • HPLC Method:

      • Flow Rate: 1.0 mL/min.

      • Column Temperature: 30-40 °C.

      • Detection Wavelength: 214 nm or 220 nm.[11]

      • Injection Volume: 10-20 µL.

      • Gradient Program:

        Time (min) % Mobile Phase B
        0.0 5
        30.0 60
        32.0 95
        35.0 95
        36.0 5

        | 40.0 | 5 |

    • Data Analysis: Integrate the peak areas in the resulting chromatogram. Calculate the purity of the main peak as a percentage of the total integrated peak area.

Protocol 2: LC-MS Analysis for Impurity Identification

This protocol is used to obtain mass information for the peaks observed in the HPLC chromatogram, which is essential for identifying impurities.

  • Instrumentation:

    • LC-MS system (HPLC coupled to a mass spectrometer, e.g., Q-TOF or Orbitrap).

    • Use the same column and mobile phases as in Protocol 1, but replace TFA with a mass spectrometry-compatible acid like formic acid (FA) (e.g., 0.1% FA) to avoid ion suppression.[4]

  • Procedure:

    • HPLC Method: Adapt the gradient from Protocol 1 as needed to achieve good separation with the formic acid mobile phase.

    • Mass Spectrometer Settings:

      • Ionization Mode: Electrospray Ionization (ESI), Positive Mode.[6]

      • Scan Range: 200–2000 m/z.

      • Data Acquisition: Acquire both full scan MS data and fragmentation data (MS/MS) for the major peaks to confirm sequences.

  • Data Analysis:

    • Extract the mass spectrum for each chromatographic peak.

    • Deconvolute the spectra to determine the monoisotopic mass of each component.

    • Compare the measured masses of the impurity peaks to the theoretical mass of the target peptide to identify potential modifications (e.g., deletions, additions of protecting groups) as listed in Table 2.

Visualizations

Experimental Workflow for Impurity Identification

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation crude Crude Homo-Tyrosine Peptide dissolve Dissolve in Mobile Phase A (1 mg/mL) crude->dissolve filtrate Filter (0.22 µm) dissolve->filtrate hplc Analytical RP-HPLC (Purity Assessment) filtrate->hplc lcms LC-MS Analysis (Mass Identification) filtrate->lcms chromatogram Analyze Chromatogram (% Purity) hplc->chromatogram mass_spec Analyze Mass Spectra (Impurity Mass) lcms->mass_spec identify Identify Impurities (Compare with Theoretical Masses) chromatogram->identify mass_spec->identify

Caption: A typical workflow for the identification of impurities in crude peptides.

Troubleshooting Logic for Unexpected HPLC Peaks

troubleshooting_workflow start Unexpected Peak(s) Observed in Chromatogram q1 Inject a blank gradient (mobile phase only). Are peaks still present? start->q1 ans1_yes System Contamination q1->ans1_yes Yes q2 Are peaks related to the sample. Run LC-MS analysis. q1->q2 No sol1 Clean injector & system. Use fresh mobile phase. ans1_yes->sol1 q3 Does the measured mass match a known peptide modification (e.g., +16 Da, -18 Da)? q2->q3 ans3_yes Likely a Synthesis-Related Impurity q3->ans3_yes Yes ans3_no Unknown Impurity q3->ans3_no No sol3 Identify based on mass change (e.g., Oxidation, Deamidation). Optimize synthesis/purification. ans3_yes->sol3 sol4 Perform MS/MS for fragmentation data. Investigate synthesis raw materials and side reactions. ans3_no->sol4

Caption: A decision tree for troubleshooting unexpected peaks in an HPLC chromatogram.

References

Troubleshooting poor solubility of Boc-homo-L-tyrosine in coupling reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering poor solubility of Boc-homo-L-tyrosine in peptide coupling reactions.

Frequently Asked Questions (FAQs)

Q1: Why is this compound poorly soluble in standard coupling reaction solvents?

A1: The poor solubility of this compound can be attributed to several factors. The Boc (tert-butyloxycarbonyl) protecting group, while crucial for synthesis, is lipophilic and can reduce solubility in some polar aprotic solvents commonly used in peptide synthesis.[1] The aromatic side chain of tyrosine contributes to hydrophobicity, and the additional methylene group in the "homo" structure can further increase nonpolar character, leading to aggregation.[2] Intermolecular hydrogen bonding between the carboxylic acid and the phenolic hydroxyl group can also contribute to the formation of less soluble aggregates.

Q2: What are the initial signs of poor solubility during a coupling reaction?

A2: Researchers may observe several indicators of poor solubility:

  • Visual Precipitation: The this compound may not fully dissolve in the solvent, or it may precipitate out of solution after initial dissolution, especially upon addition of other reagents.

  • Incomplete Coupling: A positive Kaiser test (blue or purple beads) after the coupling step indicates the presence of unreacted free amines on the resin, suggesting that the dissolved concentration of the amino acid was too low for the reaction to go to completion.[3]

  • Low Yield: The overall yield of the final peptide may be significantly reduced due to incomplete incorporation of the this compound.

Q3: Can I use the phenolic hydroxyl group of this compound without a side-chain protecting group?

A3: While it is possible to perform couplings without protecting the tyrosine side chain, it is generally not recommended. The unprotected hydroxyl group can be acylated during the coupling reaction, leading to the formation of side products and requiring an excess of the activated amino acid to achieve complete coupling to the N-terminus.[4] Furthermore, the unprotected side chain can be modified by cations released during deprotection steps. For critical applications, side-chain protection is advisable.

Troubleshooting Guide

Issue 1: this compound fails to dissolve in the primary solvent.

This is a common first hurdle. The choice of solvent and dissolution technique is critical.

Recommended Solutions & Experimental Protocols:

  • Solvent Selection: While DMF is a common solvent in peptide synthesis, other solvents may offer better solubility for hydrophobic amino acids. N-Methyl-2-pyrrolidone (NMP) is often a superior choice for dissolving hydrophobic peptides and amino acids due to its greater solvating capabilities.[5] Dimethyl sulfoxide (DMSO) is also a powerful solvent, though its viscosity and potential for side reactions at elevated temperatures should be considered.[6]

  • Co-solvent Systems: A mixture of solvents can often be more effective than a single solvent. A commonly used "magic mixture" consists of DCM, DMF, and NMP in a 1:1:1 ratio.[7]

  • Gentle Heating and Sonication: Applying gentle heat (e.g., 30-40°C) can significantly increase solubility.[7] However, prolonged heating should be avoided to prevent degradation. Sonication is also an effective method to break up solid aggregates and promote dissolution.[7]

Experimental Protocol: Dissolving this compound using a Co-solvent and Sonication

  • Prepare the Co-solvent: Mix Dichloromethane (DCM), N,N-Dimethylformamide (DMF), and N-Methyl-2-pyrrolidone (NMP) in a 1:1:1 (v/v/v) ratio.

  • Suspend the Amino Acid: Add the required amount of this compound to a minimal volume of the co-solvent mixture.

  • Sonicate: Place the vessel in a sonicator bath and sonicate for 10-15 minutes.

  • Gentle Warming (Optional): If the amino acid is still not fully dissolved, warm the mixture to 30-40°C with continued stirring.

  • Dilution: Once dissolved, this concentrated solution can be further diluted with the primary reaction solvent (e.g., DMF or NMP) before being added to the reaction vessel.

Issue 2: The coupling reaction is incomplete, as indicated by a positive Kaiser test.

Even if the amino acid appears to dissolve, its concentration in solution might be insufficient for the reaction to proceed to completion.

Recommended Solutions & Experimental Protocols:

  • Chaotropic Salt Washes: Before the coupling step, wash the resin with a solution of a chaotropic salt, such as 0.8 M NaClO₄ or LiCl in DMF.[6] These salts disrupt secondary structures and can improve the accessibility of the N-terminus of the resin-bound peptide. It is crucial to thoroughly wash the resin with DMF after the salt wash to prevent interference with the coupling reagents.

  • Alternative Coupling Reagents: For difficult couplings, standard carbodiimide reagents like DIC may not be sufficient. More potent onium-salt-based reagents are recommended.

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Often considered one of the most effective coupling reagents for hindered amino acids, providing rapid reaction times and low rates of racemization.[8]

    • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): A reliable and cost-effective alternative to HATU.

    • PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate): A phosphonium salt-based reagent that is also highly effective.

  • Double Coupling: If a single coupling reaction is incomplete, a second coupling with a fresh solution of the activated amino acid can be performed to drive the reaction to completion.

Experimental Protocol: Coupling with HATU and Chaotropic Salt Wash

  • Resin Preparation: Swell the resin in DMF.

  • Fmoc-Deprotection: Perform the standard Fmoc-deprotection protocol (e.g., 20% piperidine in DMF).

  • Chaotropic Salt Wash (Optional):

    • Wash the resin with 0.8 M LiCl in DMF (2 x 1 min).

    • Thoroughly wash the resin with DMF (5 x 1 min) to remove all traces of LiCl.

  • Amino Acid Activation:

    • In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.

    • Add N,N-Diisopropylethylamine (DIEA) (6 equivalents) to the solution and allow it to pre-activate for 2-5 minutes.

  • Coupling: Add the activated amino acid solution to the deprotected resin.

  • Reaction: Agitate the reaction mixture at room temperature for 1-2 hours.

  • Monitoring: Perform a Kaiser test to check for completion. If the test is positive, a second coupling may be necessary.

  • Washing: Once the coupling is complete, wash the resin thoroughly with DMF and DCM.

Data Presentation

Table 1: Solubility of Selected Boc-Protected Amino Acids in Common Solvents

Boc-Amino AcidSolventSolubilityNotes
Boc-Val-OHDMFClearly soluble (1 mmole in 2 mL)Equivalent to ~108.6 mg/mL
Boc-Gly-Gly-OHDMSO~100 mg/mLRequires sonication
Boc-β-Ala-OHDMSO~100 mg/mLRequires sonication and warming
This compound DMF, NMP, DMSO Qualitatively low, quantitative data not readily available Often requires co-solvents, heating, or sonication for complete dissolution

This table is compiled from various sources and should be used as a guideline. Actual solubility may vary.[7]

Table 2: Comparison of Coupling Reagents for Difficult Couplings

Coupling ReagentTypical YieldRacemization RiskKey Advantages & Disadvantages
HATU High (>90%)Very LowAdvantages: High reactivity and speed, low racemization rates, effective for sterically hindered amino acids.[8] Disadvantages: Higher cost.
HBTU High (>90%)LowAdvantages: Good balance of reactivity and cost, reliable for standard couplings. Disadvantages: Can be slightly less effective than HATU for very difficult couplings.
PyBOP HighLowAdvantages: Efficient and rapid reactions. Disadvantages: Can be less effective for highly sterically hindered couplings compared to HATU.
DIC/HOBt Good to HighLow to ModerateAdvantages: Cost-effective. Disadvantages: Slower reaction times, potential for side reactions if not used with an additive like HOBt.

Performance is based on general observations for difficult couplings and may vary for this compound.

Visualizations

experimental_workflow start Start: Poorly Soluble This compound dissolution Attempt Dissolution in Primary Solvent (DMF/NMP) start->dissolution check1 Fully Dissolved? dissolution->check1 cosolvent Use Co-solvent (DCM/DMF/NMP) + Sonication/Heat check1->cosolvent No coupling Perform Coupling Reaction check1->coupling Yes cosolvent->dissolution kaiser_test Kaiser Test coupling->kaiser_test chaotropic_wash Chaotropic Salt Wash (e.g., LiCl in DMF) kaiser_test->chaotropic_wash Positive success Successful Coupling: Proceed to Next Step kaiser_test->success Negative stronger_reagent Use Stronger Coupling Reagent (e.g., HATU, HBTU) chaotropic_wash->stronger_reagent double_couple Perform Double Coupling stronger_reagent->double_couple double_couple->coupling

Caption: Troubleshooting workflow for poor solubility of this compound.

logical_relationship issue Poor Solubility of This compound factors Contributing Factors issue->factors consequences Consequences issue->consequences precipitation Precipitation issue->precipitation incomplete_coupling Incomplete Coupling (Positive Kaiser Test) issue->incomplete_coupling low_yield Low Peptide Yield issue->low_yield boc_group Lipophilic Boc Group factors->boc_group side_chain Hydrophobic Side Chain (Aromatic + Homo-moiety) factors->side_chain h_bonding Intermolecular H-Bonding factors->h_bonding boc_group->issue side_chain->issue h_bonding->issue consequences->precipitation consequences->incomplete_coupling consequences->low_yield

Caption: Factors contributing to and consequences of poor solubility.

References

Validation & Comparative

Navigating the Subtleties: A Comparative Guide to the Mass Spectrometry of Homo-Tyrosine Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in peptide analysis, the incorporation of non-standard amino acids like homo-tyrosine presents both unique opportunities and analytical challenges. This guide provides a comprehensive comparison of the mass spectrometric behavior of peptides containing homo-tyrosine versus its natural counterpart, tyrosine. We delve into anticipated differences in fragmentation patterns, ionization efficiencies, and provide detailed experimental protocols to empower robust analysis and interpretation.

The substitution of tyrosine with homo-tyrosine, which features an additional methylene group in its side chain, can significantly influence a peptide's physicochemical properties. Understanding how this subtle structural change manifests in mass spectrometry is crucial for accurate peptide identification, sequencing, and the characterization of novel biotherapeutics. While direct, extensive comparative studies are not widely published, this guide consolidates foundational mass spectrometry principles and data from related modified peptides to offer a predictive framework for analysis.

Comparative Analysis of Mass Spectrometric Behavior

The introduction of a homo-tyrosine residue in place of tyrosine is expected to alter several key aspects of a peptide's behavior during mass spectrometric analysis. These include its fragmentation pathways under collision-induced dissociation (CID), its efficiency of ionization, and its chromatographic retention time.

Fragmentation Patterns: Tyrosine vs. Homo-Tyrosine

Under CID, peptides fragment at the amide bonds along the backbone, producing characteristic b- and y-ions that are used for sequencing. The side chains of amino acid residues can also undergo fragmentation, leading to diagnostic neutral losses or specific immonium ions.

For tyrosine-containing peptides , a characteristic fragmentation pathway involves the loss of the entire side chain, resulting in a prominent immonium ion at m/z 136.076.

For homo-tyrosine-containing peptides , the additional methylene group is predicted to influence the fragmentation in the following ways:

  • Immonium Ion Shift: A diagnostic immonium ion for homo-tyrosine is expected at m/z 150.091, reflecting the +14 Da mass difference. The observation of this ion can be a strong indicator of the presence and location of homo-tyrosine in a peptide sequence.

  • Neutral Loss: Similar to tyrosine, the potential for neutral loss of the side chain exists. For homo-tyrosine, this would correspond to a neutral loss of 121.06 Da.

  • Side Chain Fragmentation: The extended side chain of homo-tyrosine may be more susceptible to fragmentation, potentially leading to unique product ions not observed for tyrosine.

Ionization Efficiency

The efficiency with which a peptide is ionized in the mass spectrometer's source (e.g., electrospray ionization - ESI) can be influenced by its hydrophobicity and charge distribution. The addition of a methylene group in homo-tyrosine slightly increases its hydrophobicity compared to tyrosine. This could lead to:

  • Enhanced Surface Activity: Increased hydrophobicity may promote the peptide's migration to the surface of the ESI droplet, potentially leading to a modest increase in ionization efficiency.

  • Minimal Impact on Charge State: The fundamental charge-carrying capacity of the peptide is unlikely to be significantly altered by this substitution.

Chromatographic Separation

In reversed-phase liquid chromatography (LC), which is commonly coupled with mass spectrometry, the increased hydrophobicity of homo-tyrosine is expected to result in a longer retention time compared to its tyrosine-containing analog under identical gradient conditions. This shift in retention time can be a useful preliminary indicator of the modification.

Quantitative Data Summary

The following table summarizes the predicted and known mass spectrometric properties for tyrosine and homo-tyrosine residues within a peptide context. This data is essential for configuring mass spectrometry software for data acquisition and analysis.

FeatureTyrosine-Containing PeptideHomo-Tyrosine-Containing PeptideMass Difference (Da)
Residue Mass 163.0633177.0790+14.0157
Immonium Ion (m/z) 136.076150.091+14.015
Side Chain Neutral Loss 107.05 Da121.06 Da+14.01
Predicted Retention Time StandardSlightly Increased-
Predicted Ionization StandardPotentially Slightly Increased-

Experimental Protocols

To facilitate the comparative analysis of tyrosine and homo-tyrosine containing peptides, the following detailed experimental protocols for sample preparation and LC-MS/MS analysis are provided.

Protocol 1: In-solution Tryptic Digestion of a Protein Containing a Homo-Tyrosine Substitution

Objective: To generate peptides from a protein sample for subsequent LC-MS/MS analysis.

Materials:

  • Protein sample (with or without homo-tyrosine)

  • Denaturation Buffer: 6 M Urea, 50 mM Tris-HCl, pH 8.0

  • Reducing Agent: 10 mM Dithiothreitol (DTT)

  • Alkylating Agent: 55 mM Iodoacetamide (IAA)

  • Trypsin (sequencing grade)

  • Quenching Solution: 5% Formic Acid

  • C18 Desalting Spin Column

Procedure:

  • Denaturation: Dissolve 20-50 µg of the protein in 20 µL of Denaturation Buffer.

  • Reduction: Add 2 µL of 100 mM DTT and incubate at 37°C for 1 hour.

  • Alkylation: Add 2 µL of 550 mM IAA and incubate in the dark at room temperature for 45 minutes.

  • Dilution: Dilute the sample 10-fold with 50 mM Tris-HCl, pH 8.0 to reduce the urea concentration to below 0.6 M.

  • Digestion: Add trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.

  • Quenching: Stop the digestion by adding formic acid to a final concentration of 0.5-1%.

  • Desalting: Desalt the peptide mixture using a C18 spin column according to the manufacturer's protocol.

  • Drying: Dry the desalted peptides in a vacuum centrifuge.

  • Reconstitution: Reconstitute the peptides in 20-50 µL of 0.1% formic acid in water for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis of Tryptic Peptides

Objective: To separate and fragment peptides to determine their sequences and identify the presence of homo-tyrosine.

Instrumentation:

  • High-performance liquid chromatography (HPLC) system

  • Reversed-phase C18 analytical column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)

  • Mass spectrometer capable of tandem MS (e.g., Orbitrap or Q-TOF)

LC Parameters:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.3 mL/min

  • Gradient:

    • 0-5 min: 2% B

    • 5-45 min: 2-35% B

    • 45-50 min: 35-80% B

    • 50-55 min: 80% B

    • 55-60 min: 80-2% B

    • 60-70 min: 2% B (re-equilibration)

MS Parameters (Example for a Q-Exactive Orbitrap):

  • Ionization Mode: Positive

  • Spray Voltage: 3.5 kV

  • Capillary Temperature: 275°C

  • MS1 Scan Range: m/z 350-1800

  • MS1 Resolution: 70,000

  • MS/MS Method: Data-Dependent Acquisition (DDA) of the top 10 most intense ions.

  • Isolation Window: 2.0 m/z

  • Collision Energy: Normalized Collision Energy (NCE) of 27

  • MS2 Resolution: 17,500

  • Dynamic Exclusion: 30 seconds

Visualizing the Workflow and Concepts

To clearly illustrate the experimental and logical processes described, the following diagrams are provided in DOT language for Graphviz.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Interpretation Protein Protein Sample (Tyr or Homo-Tyr) Denature Denaturation & Reduction Protein->Denature Alkylate Alkylation Denature->Alkylate Digest Tryptic Digestion Alkylate->Digest Desalt Desalting (C18) Digest->Desalt LC LC Separation (Reversed-Phase) Desalt->LC MS1 MS1 Scan (Precursor Ions) LC->MS1 DDA Data-Dependent Acquisition (TopN) MS1->DDA MS2 MS/MS Fragmentation (CID/HCD) DDA->MS2 Search Database Search (with modification) MS2->Search Analysis Comparative Analysis (Fragmentation, RT, Intensity) Search->Analysis

Caption: Experimental workflow for comparative mass spectrometry.

Fragmentation_Comparison cluster_tyr Tyrosine Peptide Fragmentation cluster_homo_tyr Homo-Tyrosine Peptide Fragmentation Tyr_Pep Precursor Ion (Tyrosine) Tyr_b_y b- and y-ions Tyr_Pep->Tyr_b_y Backbone Cleavage Tyr_Immonium Immonium Ion (m/z 136.076) Tyr_Pep->Tyr_Immonium Side Chain Cleavage HomoTyr_Pep Precursor Ion (Homo-Tyrosine) HomoTyr_b_y b- and y-ions HomoTyr_Pep->HomoTyr_b_y Backbone Cleavage HomoTyr_Immonium Immonium Ion (m/z 150.091) HomoTyr_Pep->HomoTyr_Immonium Side Chain Cleavage

Caption: Predicted CID fragmentation pathways.

By employing these protocols and being cognizant of the predicted differences in mass spectrometric behavior, researchers can confidently approach the analysis of peptides containing the non-standard amino acid homo-tyrosine. This foundational knowledge is critical for advancing drug development and proteomics research where such modifications are increasingly utilized.

A Comparative Guide to Boc-homo-L-tyrosine and Boc-L-tyrosine in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of peptide synthesis, the incorporation of non-canonical amino acids is a powerful strategy for modulating the pharmacological properties of peptides, such as their stability, conformation, and receptor affinity.[1] Boc-homo-L-tyrosine, an analogue of Boc-L-tyrosine with an additional methylene group in its side chain, presents an intriguing option for peptide modification. This guide offers a comparative analysis of these two amino acid derivatives in the context of solid-phase peptide synthesis (SPPS).

It is important to note that while extensive data exists for the well-established Boc-L-tyrosine, direct comparative experimental studies detailing the performance of this compound in peptide synthesis are limited in publicly available literature. Therefore, this guide provides a comparison based on fundamental principles of peptide chemistry and offers standardized protocols for researchers to conduct their own comparative analyses.

Structural and Physicochemical Comparison

The primary structural difference between Boc-L-tyrosine and this compound is the presence of an extra methylene (-CH2-) group in the side chain of the latter, extending the distance between the aromatic ring and the peptide backbone. This seemingly subtle modification can have significant implications for the physicochemical properties of the amino acid derivative and the resulting peptide.

PropertyBoc-L-tyrosineThis compoundRationale for Difference
Molecular Formula C14H19NO5C15H21NO5Additional CH2 group in homo-L-tyrosine.
Molecular Weight 281.31 g/mol 295.33 g/mol [2]Increased mass due to the extra methylene group.
Solubility in SPPS Solvents (e.g., DMF, NMP) Generally good solubility.[3]Expected to have comparable or slightly increased solubility in non-polar solvents and potentially decreased solubility in polar solvents. (Quantitative data not readily available).The additional hydrophobic methylene group may slightly alter its solubility profile.
Potential for Steric Hindrance in Coupling Standard steric hindrance for a Boc-protected amino acid.Potentially slightly increased steric hindrance at the carboxylic acid due to the longer, more flexible side chain. (No direct comparative studies on coupling efficiency found).The longer side chain could have a minor impact on the accessibility of the reactive carboxyl group.
Impact on Peptide Secondary Structure Contributes to standard peptide conformations.The increased side-chain length and flexibility could lead to altered backbone dihedral angles and local conformational changes.[1]The longer side chain may influence hydrogen bonding networks and overall peptide folding.
Potential Impact on Biological Activity The hydroxyl group is a key site for post-translational modifications like phosphorylation.The altered positioning of the phenolic side chain could affect receptor binding affinity and enzymatic modification.The spatial arrangement of the pharmacophore is critical for biological interactions.

Experimental Protocols for Comparative Analysis

To facilitate a direct comparison, the following experimental protocols are provided. These are generalized procedures that can be adapted to specific peptide sequences and synthesis platforms.

Comparative Solubility Assessment

Objective: To quantitatively determine and compare the solubility of Boc-L-tyrosine and this compound in common SPPS solvents.

Materials:

  • Boc-L-tyrosine

  • This compound

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • N-Methyl-2-pyrrolidone (NMP), peptide synthesis grade

  • Vials

  • Magnetic stirrer and stir bars

  • Analytical balance

Protocol:

  • To separate vials, add a pre-weighed amount of Boc-L-tyrosine and this compound (e.g., 100 mg).

  • To each vial, add the chosen solvent (DMF or NMP) in small, precise increments (e.g., 0.1 mL).

  • After each addition, stir the mixture at a constant temperature (e.g., 25°C) for a set period (e.g., 10 minutes) or until the solid is fully dissolved.

  • Record the total volume of solvent required to completely dissolve the amino acid derivative.

  • Calculate the solubility in mg/mL or mmol/mL.

  • Repeat the experiment to ensure reproducibility.

Standardized Solid-Phase Peptide Synthesis (SPPS)

Objective: To synthesize a model peptide incorporating either Boc-L-tyrosine or this compound under identical conditions to compare their coupling performance.

Materials:

  • Rink Amide resin (or other suitable resin)

  • Boc-L-tyrosine and this compound

  • Other required Boc-protected amino acids for the model peptide sequence

  • Coupling reagents (e.g., HBTU, HATU)[4]

  • Base (e.g., N,N-Diisopropylethylamine - DIPEA)

  • Deprotection solution (e.g., 20% Piperidine in DMF for a preliminary Fmoc deprotection if starting with an Fmoc-resin, or TFA for Boc-deprotection cycles)

  • Wash solvents (DMF, Dichloromethane - DCM, Isopropanol - IPA)

  • SPPS reaction vessel

Protocol (per cycle):

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes.

  • Boc Deprotection: Treat the resin with a solution of trifluoroacetic acid (TFA) in DCM (typically 25-50%) for 1-2 minutes, drain, and then for 20-30 minutes.[2]

  • Washes: Wash the resin thoroughly with DCM, IPA, and DMF.

  • Neutralization: Neutralize the resin with a solution of 10% DIPEA in DMF.

  • Coupling:

    • In a separate vessel, pre-activate the Boc-amino acid (3 equivalents relative to resin loading) with the coupling reagent (e.g., HBTU, 2.9 equivalents) and DIPEA (6 equivalents) in DMF for 2-5 minutes.

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 1-2 hours.

  • Washes: Wash the resin with DMF and DCM.

  • Repeat: Repeat the deprotection, wash, neutralization, and coupling steps for each amino acid in the sequence.

Assessment of Coupling Efficiency

Objective: To determine the completeness of the coupling reaction for Boc-L-tyrosine and this compound.

Method 1: Kaiser Test (Qualitative) [5]

  • After the coupling step and subsequent washes, take a small sample of the resin beads.

  • Perform the Kaiser test according to standard procedures.

  • A negative result (yellow beads) indicates a complete or near-complete reaction (free primary amines are absent). A positive result (blue beads) indicates incomplete coupling, and a recoupling step is necessary.

Method 2: HPLC Analysis of a Cleaved Aliquot (Quantitative) [6][7]

  • After coupling, take a small, known amount of the peptide-resin.

  • Cleave the peptide from this aliquot using a standard cleavage cocktail (e.g., TFA/TIS/H2O 95:2.5:2.5).

  • Analyze the crude peptide by reverse-phase HPLC (RP-HPLC).

  • Quantify the peak area of the desired peptide and any deletion sequences (n-1) to calculate the coupling efficiency.

Peptide Cleavage and Purification

Objective: To cleave the final peptide from the resin and purify it.

Protocol:

  • After the final coupling and deprotection steps, wash the peptide-resin thoroughly with DMF and DCM and dry it under vacuum.

  • Treat the dried resin with a cleavage cocktail (e.g., TFA with scavengers like triisopropylsilane and water) for 2-4 hours at room temperature.

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide from the filtrate by adding cold diethyl ether.

  • Centrifuge and wash the peptide pellet with cold ether.

  • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture with 0.1% TFA).

  • Purify the peptide by preparative RP-HPLC.

  • Characterize the purified peptide by mass spectrometry to confirm its identity and by analytical RP-HPLC to determine its purity.[6][7]

Visualizations

G Chemical Structures cluster_Boc_Tyr Boc-L-tyrosine cluster_Boc_homo_Tyr This compound Boc_Tyr Boc_Tyr Boc_homo_Tyr Boc_homo_Tyr G Comparative Peptide Synthesis Workflow cluster_tyr Boc-L-tyrosine Arm cluster_homotyr This compound Arm start Start: Identical Resin Batches split Divide Resin into Two Parallel Syntheses start->split synthesis_tyr SPPS of Model Peptide with Boc-L-tyrosine split->synthesis_tyr synthesis_homotyr SPPS of Model Peptide with this compound split->synthesis_homotyr coupling_check_tyr Assess Coupling Efficiency (Kaiser Test / HPLC) synthesis_tyr->coupling_check_tyr cleavage Cleavage from Resin coupling_check_tyr->cleavage coupling_check_homotyr Assess Coupling Efficiency (Kaiser Test / HPLC) synthesis_homotyr->coupling_check_homotyr coupling_check_homotyr->cleavage purification Parallel Purification (RP-HPLC) cleavage->purification analysis Comparative Analysis of Peptides (Purity, Yield, Conformation - CD, Biological Activity) purification->analysis end End analysis->end G Tyrosine Kinase Signaling Pathway ligand Growth Factor receptor Receptor Tyrosine Kinase (RTK) ligand->receptor dimerization Dimerization receptor->dimerization autophosphorylation Autophosphorylation on Tyrosine Residues dimerization->autophosphorylation adaptor Adaptor Proteins (e.g., Grb2) autophosphorylation->adaptor downstream Downstream Signaling Cascade (e.g., Ras-MAPK Pathway) adaptor->downstream response Cellular Response (Proliferation, Differentiation) downstream->response peptide_inhibitor Peptide with homo-Tyrosine (Potential Modulator) peptide_inhibitor->autophosphorylation Modulation

References

A Comparative Analysis of Biological Activity: Peptides Containing Homo-Tyrosine Versus Tyrosine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic modification of peptide structures is a cornerstone of designing novel therapeutics with enhanced properties. The substitution of natural amino acids with their synthetic counterparts offers a powerful tool to modulate biological activity, stability, and pharmacokinetic profiles. This guide provides a comparative analysis of peptides incorporating the non-proteinogenic amino acid L-homo-tyrosine versus those containing the natural L-tyrosine, offering insights into the impact of this subtle structural change on biological function.

Homo-tyrosine, which features an additional methylene group in its side chain compared to tyrosine, can induce significant alterations in peptide conformation and interaction with biological targets. Understanding these differences is crucial for the rational design of peptide-based drugs.

Impact on Receptor Binding Affinity: A Look at Opioid Peptides

While direct comparative studies on a wide range of peptide families are limited, research on opioid peptide analogues provides valuable insights. A study involving the substitution of amino acids with their β³-homo-amino acid counterparts in opioid peptides like Leu-enkephalin, deltorphin I, and dermorphin generally resulted in a decrease in affinity for both µ- and δ-opioid receptors.[1][2] Although this study focused on β-homo-amino acids, which alter the peptide backbone, it highlights the sensitivity of receptor-ligand interactions to changes in amino acid structure. The introduction of a larger, more flexible side chain, as is the case with α-homo-tyrosine, can disrupt the precise conformational fit required for high-affinity binding.

The additional methylene group in homo-tyrosine increases the rotational freedom of the phenolic side chain. This flexibility can be a double-edged sword. While it might allow for novel interactions with a receptor's binding pocket, it can also lead to an entropic penalty upon binding, thereby reducing affinity. The precise effect is highly dependent on the specific receptor and the location of the substitution within the peptide sequence.

Enzyme Inhibition: A Case Study of Tyrosine Phenol-Lyase

The inhibitory potential of peptides can also be affected by the inclusion of homo-tyrosine. A study on the inhibition of tyrosine phenol-lyase (TPL) demonstrated that free L-homo-tyrosine acts as a competitive inhibitor of the enzyme, with Ki values in the range of 0.8–1.5 mM. While this study did not investigate a homo-tyrosine-containing peptide inhibitor, it establishes that the homo-tyrosine side chain can interact with the active site of a tyrosine-metabolizing enzyme.

This finding suggests that peptides incorporating homo-tyrosine could be designed as inhibitors for enzymes that recognize tyrosine-containing substrates. The increased size of the homo-tyrosine side chain might offer opportunities for enhanced binding within the active site, potentially leading to improved inhibitory potency compared to their tyrosine-containing counterparts. However, without direct comparative data on peptide inhibitors, this remains a hypothesis for further investigation.

In Vivo Efficacy and Stability

A key motivation for incorporating non-natural amino acids into peptides is to enhance their in vivo stability and, consequently, their therapeutic efficacy. Homo-amino acids, including homo-tyrosine, are generally expected to increase the stability of peptides against enzymatic degradation.[3] Proteases often exhibit high specificity for their natural L-amino acid substrates, and the altered structure of homo-tyrosine can hinder recognition and cleavage.

This increased stability can lead to a longer plasma half-life and improved bioavailability, which are critical parameters for drug development. However, the potential decrease in receptor affinity, as suggested by the opioid peptide studies, must be carefully balanced against the gains in stability. An ideal scenario would involve a substitution that minimally impacts binding affinity while significantly enhancing resistance to proteolysis.

Data Summary

Biological ParameterPeptide with TyrosinePeptide with Homo-TyrosineKey Considerations
Receptor Binding Affinity High affinity often observed for native peptides.Generally expected to have altered (potentially lower) affinity due to conformational changes. The effect is context-dependent.The additional CH₂ group in homo-tyrosine increases side-chain flexibility, which can impact the precise fit in the receptor binding pocket.
Enzyme Inhibition Can act as a substrate or inhibitor depending on the enzyme.The free amino acid has been shown to be a competitive inhibitor of Tyrosine Phenol-Lyase. Peptides may exhibit altered inhibitory profiles.The larger side chain of homo-tyrosine may offer opportunities for stronger interactions within an enzyme's active site.
In Vivo Stability Susceptible to degradation by proteases.Generally expected to have increased stability against enzymatic degradation.[3]The altered chemical structure can hinder recognition by proteases, leading to a longer biological half-life.

Experimental Protocols

Competitive Radioligand Binding Assay for Receptor Affinity

This protocol is a standard method to determine the binding affinity of a test compound (e.g., a homo-tyrosine-containing peptide) by measuring its ability to compete with a radiolabeled ligand for binding to a specific receptor.

  • Membrane Preparation: Prepare cell membranes expressing the target receptor (e.g., µ-opioid receptor) from cultured cells or tissue homogenates.

  • Assay Buffer: Prepare an appropriate binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl₂).

  • Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of a suitable radioligand (e.g., [³H]DAMGO for the µ-opioid receptor) and varying concentrations of the unlabeled competitor peptides (both the tyrosine and homo-tyrosine versions).

  • Equilibration: Allow the binding to reach equilibrium by incubating for a specific time at a defined temperature (e.g., 60 minutes at 25°C).

  • Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC₅₀ (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Kᵢ (inhibition constant) can then be calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

Enzyme Inhibition Assay (Tyrosine Phenol-Lyase)

This protocol describes how to determine the inhibitory constant (Kᵢ) of a compound against an enzyme.

  • Enzyme and Substrate Preparation: Purify the enzyme (e.g., Tyrosine Phenol-Lyase) and prepare a stock solution of its substrate (e.g., L-tyrosine).

  • Assay Buffer: Prepare a suitable reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 8.0, containing pyridoxal 5'-phosphate).

  • Reaction Mixture: In a cuvette, mix the assay buffer, the enzyme, and varying concentrations of the inhibitor (e.g., homo-tyrosine or a homo-tyrosine-containing peptide).

  • Initiation of Reaction: Start the reaction by adding the substrate.

  • Monitoring the Reaction: Monitor the progress of the reaction by measuring the change in absorbance at a specific wavelength over time using a spectrophotometer. The rate of the reaction is determined from the initial linear portion of the curve.

  • Data Analysis: Plot the reaction rates against the substrate concentrations for each inhibitor concentration. Analyze the data using Michaelis-Menten kinetics and appropriate models for competitive, non-competitive, or uncompetitive inhibition to determine the Kᵢ value.

Signaling Pathway and Experimental Workflow Diagrams

Signaling_Pathway cluster_receptor Cell Membrane Peptide Peptide Receptor Receptor Peptide->Receptor Binding G_Protein G Protein Receptor->G_Protein Activation Effector Effector (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production/ Inhibition Cellular_Response Cellular Response Second_Messenger->Cellular_Response Leads to

Caption: Generalized G-protein coupled receptor signaling pathway initiated by peptide binding.

Experimental_Workflow cluster_synthesis Peptide Synthesis & Purification cluster_assays Biological Assays cluster_analysis Data Analysis & Comparison SPPS Solid-Phase Peptide Synthesis (Tyr and Homo-Tyr peptides) Cleavage Cleavage & Deprotection SPPS->Cleavage Purification RP-HPLC Purification Cleavage->Purification Characterization Mass Spectrometry (Confirmation of Identity) Purification->Characterization Binding_Assay Receptor Binding Assay (Determine Ki) Characterization->Binding_Assay Enzyme_Assay Enzyme Inhibition Assay (Determine Ki) Characterization->Enzyme_Assay In_Vivo_Study In Vivo Efficacy Study (e.g., Animal Model) Characterization->In_Vivo_Study Data_Analysis Comparative Analysis of Biological Activity Binding_Assay->Data_Analysis Enzyme_Assay->Data_Analysis In_Vivo_Study->Data_Analysis

Caption: Workflow for comparing homo-tyrosine and tyrosine-containing peptides.

References

Navigating the Uncharted Territory of Unnatural Peptides: A Comparative Guide to Sequencing

Author: BenchChem Technical Support Team. Date: December 2025

The incorporation of unnatural amino acids (UAAs) into peptides has unlocked new frontiers in drug discovery and materials science, bestowing novel properties and enhanced therapeutic potential. However, the very uniqueness that makes these molecules valuable also presents a significant hurdle: determining their precise amino acid sequence. This guide provides a comprehensive comparison of Edman degradation and mass spectrometry for sequencing peptides containing unnatural amino acids, offering researchers the insights needed to select the optimal analytical strategy.

The two primary methodologies for elucidating the primary structure of a peptide are traditional Edman degradation and modern mass spectrometry-based techniques. While both have proven indispensable in proteomics, their performance with UAA-containing peptides diverges significantly.

Methodological Overview

Edman Degradation: The Classic Approach

Developed by Pehr Edman, this chemical method sequentially removes and identifies amino acids from the N-terminus of a peptide.[1][2][3] The core of the process involves the reaction of the N-terminal amino group with phenyl isothiocyanate (PITC), followed by cleavage of the derivatized amino acid, which is then identified as a phenylthiohydantoin (PTH)-amino acid derivative by chromatography.[1][4] This iterative process, in principle, allows for the direct readout of the N-terminal sequence.

However, the introduction of unnatural amino acids can complicate this well-established workflow. The chemical reactivity of the UAA's N-terminus and the stability of the resulting PTH-UAA derivative can vary, potentially leading to incomplete reactions or ambiguous identification.[5] For instance, N-substituted glycines (peptoids) have a secondary amine at their N-terminus, which exhibits different nucleophilicity compared to the primary amine of natural amino acids, necessitating optimization of the reaction conditions.[6]

Mass Spectrometry: The Modern Powerhouse

Mass spectrometry (MS) has emerged as a powerful and versatile tool for peptide sequencing. In a typical workflow, the peptide is ionized and fragmented, and the resulting fragment ions are analyzed to deduce the amino acid sequence based on their mass-to-charge ratios.[7][8] This method is generally more accommodating of modifications and unnatural amino acids because it relies on the mass of the residues rather than their chemical reactivity.[5] Tandem mass spectrometry (MS/MS) is particularly powerful, allowing for the fragmentation of a selected peptide ion and subsequent analysis of its fragments to piece together the sequence.

Performance Comparison: Edman Degradation vs. Mass Spectrometry for UAA-Containing Peptides

The choice between Edman degradation and mass spectrometry for sequencing peptides with unnatural amino acids hinges on several factors, including the nature of the UAA, the length of the peptide, the required throughput, and the specific research question.

FeatureEdman DegradationMass Spectrometry
Principle Sequential chemical cleavage from the N-terminus.[1][3]Fragmentation of the peptide and mass analysis of the resulting ions.[7]
Compatibility with UAAs Variable; dependent on the UAA's reactivity with PITC and the stability of the PTH derivative. Requires synthesis of PTH standards for each UAA for identification.[5][6]Generally high; success depends on the fragmentation pattern of the UAA-containing peptide. Can identify UAAs based on their unique mass.[5]
Throughput Low; each cycle is time-consuming (approximately 1 hour per residue).[8]High; capable of analyzing complex mixtures of peptides in a single run.[8]
Sample Requirement Requires a relatively pure, single peptide sample (around 100 pmol).[8]Highly sensitive, requiring smaller sample amounts. Can handle complex mixtures.
Sequence Length Effective for shorter peptides (typically under 30-50 amino acids).[1][8]Can sequence longer peptides and even entire proteins (through bottom-up proteomics).
De Novo Sequencing Straightforward for the N-terminal sequence.Possible but can be computationally complex for novel UAAs without specialized software.
Identification of N-terminal Modifications Can detect N-terminal modifications that block the reaction.[1]Can identify a wide range of post-translational and chemical modifications.
Key Limitation for UAAs Potential for reaction failure with certain UAA chemistries and the need for specific PTH standards.[5][6]Data analysis can be challenging for entirely novel UAA structures.

Experimental Protocols

Edman Degradation of a Peptide with Unnatural Amino Acids

This protocol outlines the general steps for Edman degradation, with special considerations for peptides containing unnatural amino acids.

1. Sample Preparation:

  • The peptide sample must be highly purified.

  • Approximately 10-100 picomoles of the peptide are required.[1]

  • The sample is typically immobilized on a solid support, such as a PVDF membrane.[1]

2. Edman Chemistry Cycles:

  • Coupling: The immobilized peptide is treated with phenyl isothiocyanate (PITC) under alkaline conditions to form a phenylthiocarbamoyl (PTC)-peptide.[3][4] Note: The reaction conditions (e.g., temperature, time, pH) may need to be optimized for the specific UAA to ensure efficient coupling.

  • Cleavage: The PTC-peptide is treated with a strong acid (e.g., trifluoroacetic acid) to cleave the N-terminal amino acid as an anilinothiazolinone (ATZ)-amino acid derivative.[4][9]

  • Conversion: The ATZ-amino acid is extracted and converted to a more stable phenylthiohydantoin (PTH)-amino acid derivative by treatment with aqueous acid.[1][9]

3. PTH-Amino Acid Identification:

  • The PTH-amino acid derivative is identified by high-performance liquid chromatography (HPLC).[10][11]

  • The retention time of the unknown PTH-UAA is compared to that of a synthesized PTH-UAA standard. This is a critical and often rate-limiting step for sequencing peptides with novel UAAs.[6]

4. Repetitive Cycles:

  • The remaining peptide is subjected to the next cycle of Edman degradation to identify the subsequent amino acid in the sequence.[12]

A Modified Approach: Partial Edman Degradation (PED) with Mass Spectrometry for Peptoids

For certain classes of UAA-containing peptides like peptoids, a hybrid approach combining partial Edman degradation with mass spectrometry has been developed for high-throughput sequencing.[6][13]

1. Partial Edman Degradation:

  • A resin-bound peptoid is treated with a mixture of PITC and a capping agent (e.g., 9-fluorenylmethyl chloroformate, Fmoc-Cl).[6]

  • This creates a series of N-terminally truncated peptoids on each bead.[6]

2. Mass Spectrometry Analysis:

  • The mixture of full-length and truncated peptoids is analyzed by MALDI-TOF mass spectrometry.[6]

  • The mass differences between the successive peaks in the mass spectrum correspond to the masses of the individual peptoid residues, allowing for the deduction of the sequence.

Visualizing the Workflow

Edman_Degradation_Workflow cluster_peptide Peptide with UAA cluster_cycle Edman Cycle cluster_analysis Analysis cluster_next_cycle Next Cycle Peptide H₂N-UAA-AA₂-AA₃-... Coupling Coupling with PITC Peptide->Coupling Cleavage Cleavage with TFA Coupling->Cleavage PTC-Peptide Conversion Conversion to PTH-UAA Cleavage->Conversion ATZ-UAA Remaining_Peptide H₂N-AA₂-AA₃-... Cleavage->Remaining_Peptide Shortened Peptide HPLC HPLC Analysis Conversion->HPLC Identification Identify PTH-UAA (vs. Standard) HPLC->Identification Remaining_Peptide->Coupling Repeat Cycle

Caption: Workflow of Edman degradation for a peptide containing an unnatural amino acid (UAA).

Conclusion and Recommendations

Both Edman degradation and mass spectrometry are powerful techniques for peptide sequencing, each with its own set of advantages and limitations when applied to peptides containing unnatural amino acids.

Edman degradation offers a direct and unambiguous method for determining the N-terminal sequence of a peptide.[5] It can be particularly useful for confirming the N-terminal integrity of a synthetic peptide containing a UAA, especially if the UAA is located within the first 10-15 residues.[5] However, its low throughput and the potential for chemical complications with certain UAAs, along with the necessity of synthesizing corresponding PTH standards, are significant drawbacks.[5][6]

Mass spectrometry , on the other hand, provides superior sensitivity, throughput, and versatility.[5] It is generally more tolerant of a wide range of UAAs and can provide information on the entire peptide sequence, not just the N-terminus. For most modern research and drug development applications involving UAA-containing peptides, a mass spectrometry-based approach is the more comprehensive and efficient solution.

Ultimately, the two techniques can be complementary. Edman degradation can serve as a valuable orthogonal method to validate N-terminal sequences determined by mass spectrometry, providing an extra layer of confidence in the structural characterization of these novel and important molecules.

References

Unveiling Peptide Binding Affinities: A Comparative Guide to Surface Plasmon Resonance and Alternative Techniques for Homo-Tyrosine Containing Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of peptide binding affinity is paramount for advancing therapeutic design. The incorporation of unnatural amino acids, such as homo-tyrosine, into peptide sequences can significantly alter their binding characteristics. This guide provides a comparative analysis of Surface Plasmon Resonance (SPR) and other key biophysical techniques for quantifying the binding affinity of such modified peptides, supported by experimental protocols and data.

Surface Plasmon Resonance (SPR) stands as a powerful, label-free technology for the real-time analysis of biomolecular interactions. Its ability to provide kinetic data, including association (ka) and dissociation (kd) rates, from which the equilibrium dissociation constant (KD) is calculated, makes it a cornerstone in drug discovery and molecular interaction studies. When analyzing peptides containing homo-tyrosine, a homolog of tyrosine with an additional methylene group in its side chain, SPR can elucidate the impact of this modification on binding kinetics and affinity compared to their native tyrosine counterparts.

Comparative Analysis of Binding Affinity Techniques

While SPR is a widely adopted method, a comprehensive understanding of a peptide's binding profile can be enhanced by employing alternative and complementary techniques. Each method offers unique advantages and is suited for different experimental conditions and research questions.

TechniquePrincipleAdvantagesDisadvantagesTypical Throughput
Surface Plasmon Resonance (SPR) Change in refractive index upon binding to a sensor surface.Real-time kinetic data (ka, kd), label-free, high sensitivity.Requires immobilization of one binding partner, potential for mass transport limitations.Medium to High
Isothermal Titration Calorimetry (ITC) Measures heat changes upon binding in solution.Label-free, provides thermodynamic data (ΔH, ΔS), solution-based.Requires large amounts of sample, lower throughput.Low
Fluorescence Polarization (FP) Change in the polarization of emitted light from a fluorescently labeled molecule upon binding.Solution-based, high throughput, requires small sample volumes.Requires fluorescent labeling, potential for interference from library compounds.High
Thermal Shift Assay (TSA) / Differential Scanning Fluorimetry (DSF) Change in protein melting temperature upon ligand binding.Label-free (intrinsic fluorescence) or dye-based, high throughput, cost-effective.Indirect measure of affinity, may not be suitable for all proteins.High

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are standardized protocols for the key techniques discussed.

Surface Plasmon Resonance (SPR) Experimental Protocol

This protocol outlines the general steps for analyzing peptide-protein interactions using SPR.

  • Ligand Immobilization:

    • Select a suitable sensor chip (e.g., CM5 for amine coupling).

    • Activate the sensor surface, typically using a mixture of N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).

    • Inject the protein (ligand) in an appropriate buffer (e.g., 10 mM sodium acetate, pH 4.0-5.5) to achieve the desired immobilization level.

    • Deactivate any remaining active esters using ethanolamine.

  • Analyte Binding Analysis:

    • Prepare a series of dilutions of the homo-tyrosine or tyrosine-containing peptide (analyte) in a suitable running buffer (e.g., HBS-EP+).

    • Inject the analyte solutions over the ligand-immobilized surface at a constant flow rate.

    • Monitor the association and dissociation phases in real-time.

    • Regenerate the sensor surface between analyte injections using a mild acidic or basic solution to remove bound analyte.

  • Data Analysis:

    • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Isothermal Titration Calorimetry (ITC) Experimental Protocol
  • Sample Preparation:

    • Dialyze both the protein and peptide solutions extensively against the same buffer to minimize buffer mismatch effects.

    • Accurately determine the concentrations of both protein and peptide.

    • Degas the solutions to prevent air bubbles in the calorimeter.

  • ITC Measurement:

    • Load the protein solution into the sample cell and the peptide solution into the injection syringe.

    • Perform a series of injections of the peptide into the protein solution while monitoring the heat changes.

    • Conduct a control titration of the peptide into the buffer alone to account for the heat of dilution.

  • Data Analysis:

    • Integrate the heat-per-injection data and subtract the heat of dilution.

    • Fit the resulting binding isotherm to a suitable model to determine the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) of the interaction.

Fluorescence Polarization (FP) Experimental Protocol
  • Probe Preparation:

    • Synthesize or purchase a fluorescently labeled version of one of the binding partners (typically the smaller molecule, i.e., the peptide).

  • Assay Setup:

    • In a multi-well plate, add a fixed concentration of the fluorescently labeled peptide and the protein to each well.

    • For competitive binding assays, add varying concentrations of the unlabeled competitor peptide (e.g., homo-tyrosine peptide).

  • Measurement:

    • Incubate the plate to allow the binding to reach equilibrium.

    • Measure the fluorescence polarization using a plate reader equipped with appropriate filters.

  • Data Analysis:

    • Plot the change in fluorescence polarization as a function of the concentration of the unlabeled peptide.

    • Fit the data to a competitive binding equation to determine the IC50, from which the Ki (and thus KD) can be calculated.

Experimental Workflow for Binding Affinity Analysis

The following diagram illustrates a typical workflow for comparing the binding affinity of a modified peptide to its native counterpart.

G cluster_prep Sample Preparation cluster_analysis Binding Affinity Analysis cluster_data Data Interpretation Peptide_Synthesis Peptide Synthesis (Native & Homo-Tyr) SPR Surface Plasmon Resonance Peptide_Synthesis->SPR ITC Isothermal Titration Calorimetry Peptide_Synthesis->ITC FP Fluorescence Polarization Peptide_Synthesis->FP Protein_Expression Protein Expression & Purification Protein_Expression->SPR Protein_Expression->ITC Protein_Expression->FP Data_Analysis Kinetic & Affinity Parameter Determination SPR->Data_Analysis ITC->Data_Analysis FP->Data_Analysis Comparison Comparative Analysis of Binding Affinities Data_Analysis->Comparison

Caption: Workflow for comparative binding affinity analysis.

Signaling Pathway Context (Hypothetical)

The binding of a peptide to its target protein can initiate or inhibit a cellular signaling cascade. The diagram below illustrates a hypothetical pathway where a peptide antagonist prevents receptor dimerization and downstream signaling.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor_Monomer1 Receptor Monomer 1 Receptor_Monomer2 Receptor Monomer 2 Receptor_Monomer1->Receptor_Monomer2 Dimerization Kinase1 Kinase 1 Receptor_Monomer1->Kinase1 Activates Receptor_Monomer2->Kinase1 Activates Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylates Transcription_Factor Transcription Factor Kinase2->Transcription_Factor Activates Gene_Expression Gene Expression Transcription_Factor->Gene_Expression Regulates Ligand Natural Ligand Ligand->Receptor_Monomer1 Binds Ligand->Receptor_Monomer2 Binds Peptide_Antagonist Homo-Tyr Peptide Antagonist Peptide_Antagonist->Receptor_Monomer1 Blocks Binding

Caption: Hypothetical signaling pathway inhibition by a peptide antagonist.

Conclusion

The choice of technique for analyzing the binding affinity of homo-tyrosine containing peptides depends on the specific research goals, available instrumentation, and sample characteristics. SPR provides invaluable real-time kinetic information, making it a powerful tool for detailed mechanistic studies. However, orthogonal methods such as ITC and FP are crucial for validating findings and providing a more complete thermodynamic and solution-based perspective on the binding event. By employing a multi-faceted approach, researchers can gain a comprehensive understanding of how modifications like homo-tyrosine substitution impact peptide binding, thereby accelerating the development of novel and more effective peptide-based therapeutics.

Conformational Analysis of Homo-Tyrosine Peptides by Circular Dichroism: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the conformational dynamics of peptides is paramount for predicting their biological activity and stability. Circular dichroism (CD) spectroscopy stands out as a powerful technique for elucidating the secondary structure of peptides in solution. This guide provides a comparative analysis of the conformational behavior of homo-tyrosine peptides (poly-L-tyrosine) under varying pH conditions, benchmarked against the well-characterized poly-L-lysine and other peptide structures. Detailed experimental protocols and supporting data are presented to facilitate the application of CD spectroscopy in peptide research.

Introduction to Circular Dichroism in Peptide Analysis

Circular dichroism spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules. In peptides and proteins, the primary chromophores in the far-ultraviolet (far-UV) region (typically 190-260 nm) are the peptide bonds. The spatial arrangement of these bonds in secondary structures like α-helices, β-sheets, and random coils gives rise to distinct CD spectra. This sensitivity makes CD an invaluable tool for monitoring conformational changes induced by environmental factors such as pH, temperature, and ligand binding.[1][2] The near-UV region (250-320 nm), on the other hand, provides information on the tertiary structure by probing the environment of aromatic amino acid side chains, such as tyrosine.[1][3]

Conformational Behavior of Homo-Tyrosine Peptides

Homo-tyrosine peptides, specifically poly-L-tyrosine, exhibit a strong pH-dependent conformational flexibility. The phenolic hydroxyl group of the tyrosine side chain has a pKa of approximately 10, and its ionization state significantly influences the peptide's secondary structure.

At neutral and acidic pH, where the tyrosine side chains are protonated, poly-L-tyrosine tends to adopt a random coil or disordered conformation. As the pH increases and the hydroxyl groups become deprotonated, the peptide can transition to more ordered structures, such as an α-helix. This transition is driven by changes in electrostatic interactions and hydrogen bonding patterns within the peptide.

Comparative Analysis with Other Peptide Structures

To provide a clear context for the conformational behavior of homo-tyrosine peptides, a comparison with other well-studied peptide structures is essential.

Poly-L-lysine: A Model for pH-Induced Transitions

Poly-L-lysine is a classic example of a peptide that undergoes dramatic, pH-dependent conformational changes.[4][5][6]

  • Acidic pH (below ~10): The primary amine groups in the lysine side chains are protonated and positively charged. Electrostatic repulsion between these charges prevents the formation of stable secondary structures, resulting in a random coil conformation.

  • Alkaline pH (above ~10): The lysine side chains are deprotonated and neutral. This allows for the formation of intramolecular hydrogen bonds, leading to a stable α-helical structure.

  • Elevated Temperatures at Alkaline pH: Heating poly-L-lysine at alkaline pH can induce a transition from an α-helix to a β-sheet conformation.[5]

Canonical Secondary Structures

The CD spectra of α-helices, β-sheets, and random coils have characteristic features that serve as benchmarks for structural analysis.[7]

  • α-Helix: Exhibits two negative bands of similar magnitude at approximately 222 nm (n-π* transition) and 208 nm (π-π* transition), and a strong positive band around 192 nm.[7]

  • β-Sheet: Shows a negative band around 216-218 nm and a positive band of comparable magnitude near 195 nm.[7]

  • Random Coil: Characterized by a strong negative band below 200 nm.[7]

Quantitative Data Comparison

The following table summarizes the mean residue ellipticity ([θ]) values at key wavelengths for different peptide conformations. These values are indicative of the secondary structure content.

Peptide/ConformationWavelength (nm)Mean Residue Ellipticity ([θ]) (deg cm² dmol⁻¹)pH ConditionReference
Poly-L-tyrosine
(Data not explicitly found in searches)~222Varies with pHAlkaline
(Data not explicitly found in searches)~200Strong negative bandNeutral/Acidic
Poly-L-lysine
α-Helix222~ -33,000> 11[8]
208~ -35,000> 11[8]
192~ +70,000> 11[8]
β-Sheet217~ -20,000> 11 (with heating)[8]
195~ +25,000> 11 (with heating)[8]
Random Coil198~ -40,000< 10[8]

Note: The exact mean residue ellipticity values can vary depending on factors such as polymer length, concentration, and specific buffer conditions.

Experimental Protocols

This section provides a detailed methodology for the conformational analysis of homo-tyrosine peptides using circular dichroism.

Sample Preparation
  • Peptide Solution: Dissolve the homo-tyrosine peptide in a suitable buffer. A common choice is a low-concentration phosphate or borate buffer (e.g., 10 mM) to minimize buffer absorbance in the far-UV region.

  • pH Adjustment: Prepare a series of peptide solutions at different pH values (e.g., from pH 7 to 12) by adding small aliquots of concentrated NaOH or HCl.

  • Concentration Determination: Accurately determine the peptide concentration. This is a critical step for calculating the mean residue ellipticity. Methods such as UV absorbance at 280 nm (using the molar extinction coefficient of tyrosine) or quantitative amino acid analysis can be used.

  • Blank Preparation: Prepare a corresponding buffer blank for each pH value, containing all components except the peptide.

Circular Dichroism Spectroscopy
  • Instrument Setup:

    • Purge the instrument with nitrogen gas to remove oxygen, which absorbs in the far-UV region.

    • Use a quartz cuvette with a suitable path length (e.g., 0.1 cm for far-UV measurements).

  • Data Acquisition:

    • Record a baseline spectrum of the buffer blank at each pH.

    • Record the CD spectrum of the peptide solution at each pH over the desired wavelength range (e.g., 190-260 nm for secondary structure analysis).

    • Typical instrument parameters include a scan speed of 50 nm/min, a bandwidth of 1.0 nm, and a response time of 1 s. To improve the signal-to-noise ratio, multiple scans (e.g., 3-5) can be averaged.[9]

  • Data Processing:

    • Subtract the corresponding buffer blank spectrum from each peptide spectrum.

    • Convert the raw data (ellipticity in millidegrees) to mean residue ellipticity ([θ]) using the following equation:

      [θ] = (θ × 100) / (c × l × n)

      where:

      • θ is the observed ellipticity in degrees

      • c is the molar concentration of the peptide

      • l is the path length of the cuvette in cm

      • n is the number of amino acid residues

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_cd CD Spectroscopy cluster_analysis Data Analysis peptide_dissolution Dissolve Homo-Tyrosine Peptide in Buffer ph_adjustment Adjust pH of Peptide Solutions peptide_dissolution->ph_adjustment concentration_determination Determine Peptide Concentration ph_adjustment->concentration_determination blank_prep Prepare Buffer Blanks concentration_determination->blank_prep sample_scan Record Sample Spectrum concentration_determination->sample_scan Peptide Sample baseline_scan Record Baseline (Buffer Blank) blank_prep->baseline_scan Buffer Blank instrument_setup Instrument Setup (N2 Purge, Cuvette) instrument_setup->baseline_scan baseline_scan->sample_scan baseline_subtraction Baseline Subtraction sample_scan->baseline_subtraction mre_calculation Calculate Mean Residue Ellipticity baseline_subtraction->mre_calculation spectral_analysis Spectral Analysis & Secondary Structure Estimation mre_calculation->spectral_analysis

Figure 1: Experimental workflow for the conformational analysis of homo-tyrosine peptides by CD.

logical_relationship cluster_conditions Experimental Conditions cluster_structure Peptide Structure cluster_signal Spectroscopic Signal ph pH conformation Conformation (α-Helix, β-Sheet, Random Coil) ph->conformation Influences cd_signal Circular Dichroism Signal conformation->cd_signal Determines

Figure 2: Relationship between pH, peptide conformation, and the resulting circular dichroism signal.

References

Safety Operating Guide

Navigating the Safe Disposal of Boc-homo-L-tyrosine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development, the meticulous management and disposal of chemical reagents are fundamental to maintaining a safe and compliant laboratory environment. This guide provides crucial safety and logistical information for the proper disposal of Boc-homo-L-tyrosine, a protected amino acid derivative. Adherence to these procedures is vital for mitigating risks and ensuring environmentally responsible waste management.

Immediate Safety and Handling Protocols

Before commencing any disposal procedures, it is imperative to observe the immediate safety and handling requirements for this compound. While many Boc-protected amino acids are not classified as hazardous under GHS criteria, they should always be handled with care.[1]

Personal Protective Equipment (PPE):

  • Eye Protection: Always wear chemical safety goggles.

  • Hand Protection: Use compatible, chemical-resistant gloves. Gloves should be inspected before use and disposed of correctly.

  • Body Protection: A laboratory coat is mandatory.

Engineering Controls:

  • All work should be conducted in a well-ventilated area, such as a chemical fume hood, to prevent the inhalation of any dust or vapors.

In Case of Exposure:

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes.

  • Skin Contact: Wash the affected area thoroughly with soap and water.

  • Ingestion: Rinse the mouth with water. Do not induce vomiting.

  • Inhalation: Move the individual to an area with fresh air.

In all instances of exposure, seek medical attention if symptoms develop or persist.

Spill and Leak Contingency Plan

In the event of a spill, the following steps must be taken:

  • Evacuate: Clear all personnel from the immediate vicinity of the spill.

  • Ventilate: Ensure the area is well-ventilated to disperse any airborne contaminants.

  • Contain: Use an appropriate absorbent material to contain the spill.

  • Collect: Carefully collect the absorbed material and place it in a sealed container for disposal.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

Step-by-Step Disposal Procedure

The proper disposal of this compound should always be in accordance with institutional and local regulations. The following is a general procedural guide:

  • Consult Safety Data Sheet (SDS): The first and most critical step is to obtain and review the SDS for this compound from the manufacturer. This document will contain specific information on hazards, handling, and disposal.

  • Identify Waste Stream: Determine the appropriate chemical waste stream for non-hazardous solid or liquid chemical waste as defined by your institution's Environmental Health and Safety (EHS) department.

  • Segregate Waste: Do not mix this compound waste with other incompatible waste streams.

  • Containerize:

    • Solid Waste: Place solid this compound waste in a clearly labeled, sealed, and appropriate waste container.

    • Liquid Waste: If dissolved in a solvent, collect the waste in a labeled, sealed, and compatible solvent waste container. The container must be clearly labeled with the full chemical name of all components.

  • Labeling: The waste container must be labeled with a hazardous waste tag that includes the full chemical name ("this compound"), the quantity, and the date of accumulation.

  • Storage: Store the waste container in a designated satellite accumulation area until it is collected by the EHS department.

  • Documentation: Maintain a log of all chemical waste generated.

Quantitative Data Summary

PropertyValueUnit
Boiling Point495.3°C at 760 mmHg
Density1.212g/cm³
Flash Point253.3°C
Vapor Pressure1.26E-10mmHg at 25°C

Source: iChemical

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

A Start: this compound Waste Generated B Consult SDS and Institutional EHS Guidelines A->B C Determine Correct Waste Stream (Non-Hazardous Chemical Waste) B->C D Segregate from Incompatible Waste C->D E Package in Labeled, Sealed Container D->E F Store in Designated Satellite Accumulation Area E->F G Arrange for EHS Collection F->G H End: Proper Disposal G->H

This compound Disposal Workflow

References

Personal protective equipment for handling Boc-homo-L-tyrosine

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Boc-homo-L-tyrosine

For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for this compound, including personal protective equipment (PPE), operational protocols, and disposal plans to ensure a safe laboratory environment.

Hazard Identification and Personal Protective Equipment

This compound is classified with the following hazard statements:

  • H315: Causes skin irritation.[1][2][3]

  • H319: Causes serious eye irritation.[1][2][4]

  • H335: May cause respiratory irritation.[1][2][3]

To mitigate these risks, the following personal protective equipment is mandatory:

PPE CategoryItemSpecification
Eye and Face Protection Safety Goggles or Face ShieldMust meet ANSI Z87.1 standards. Goggles are required when there is a potential for splashes.[5][6]
Hand Protection Chemical-resistant glovesNitrile gloves with a minimum thickness of 4mil are suitable for handling small quantities. For prolonged contact or larger quantities, heavier-duty gloves should be used.[5]
Body Protection Laboratory CoatA standard lab coat is required. Additional protective clothing, such as an apron or oversleeves, should be worn if significant skin contact is likely.[5]
Respiratory Protection Not generally requiredWork should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[5]
Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring safety.

1. Preparation and Engineering Controls:

  • Ensure a calibrated analytical balance is located within a chemical fume hood or a ventilated balance enclosure.

  • Verify that the chemical fume hood is functioning correctly.

  • Prepare all necessary glassware and utensils (e.g., spatulas, weighing paper).

2. Weighing and Handling:

  • Don appropriate PPE before handling the container.

  • Perform all manipulations of the solid compound, including weighing and transferring, within a chemical fume hood to control dust.[5]

  • Use a spatula for transferring the solid. Avoid creating dust.

  • Keep the container tightly closed when not in use.[7]

3. Dissolving the Compound:

  • If preparing a solution, add the solvent to the vessel containing the weighed this compound slowly to avoid splashing.

  • If sonication or heating is required, ensure the container is appropriately sealed or equipped with a condenser to prevent vapor release.

4. Post-Handling:

  • Clean all equipment and the work area thoroughly after use.

  • Wash hands with soap and water after removing gloves.[5]

Emergency Procedures
EmergencyProcedure
Skin Contact Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, seek medical advice.[8]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[7][8]
Inhalation Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[7][8]
Spill For a small spill, carefully sweep up the solid material, avoiding dust generation. Place it in a sealed container for disposal. Clean the spill area with a wet cloth. For large spills, evacuate the area and contact environmental health and safety personnel.
Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

1. Waste Chemical Disposal:

  • Unused or waste this compound should be collected in a clearly labeled, sealed container.

  • The container should be marked as "Hazardous Waste" and include the full chemical name.[9]

  • Store the waste container in a designated, well-ventilated, and secure area, segregated from incompatible materials.[10]

  • Arrange for disposal through your institution's environmental health and safety office.[9]

2. Contaminated Labware Disposal:

  • Disposable items such as gloves, weighing paper, and pipette tips that have come into contact with the chemical should be collected in a designated hazardous waste bag.[5]

  • Non-disposable glassware should be decontaminated by rinsing with a suitable solvent. The rinsate should be collected as hazardous waste.

3. Empty Container Disposal:

  • Empty containers must be triple-rinsed with a suitable solvent.[11]

  • The rinsate from the triple rinse must be collected and disposed of as hazardous waste.[11]

  • After triple-rinsing and allowing the container to dry, deface the label and dispose of it in the regular trash or recycling, as per institutional guidelines.[11]

Safe Handling Workflow for this compound

The following diagram outlines the key steps for the safe handling of this compound from receipt to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response a Don Personal Protective Equipment (PPE) b Prepare Work Area in Fume Hood a->b c Weigh this compound b->c d Transfer to Reaction Vessel c->d h Spill or Exposure Occurs c->h e Clean Equipment and Work Area d->e d->h f Segregate and Label Waste e->f g Dispose of Waste via EHS f->g i Follow Emergency Procedures h->i

Caption: Workflow for safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.